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  • Product: 4,4-Diethyl-2-(iodomethyl)oxolane

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4,4-Diethyl-2-(iodomethyl)oxolane: Structure, Synthesis, and Applications

Introduction 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) is a specialized halogenated cyclic ether[1]. Characterized by its tetrahydrofuran (oxolane) core, this molecule features a gem-diethyl substitution at t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) is a specialized halogenated cyclic ether[1]. Characterized by its tetrahydrofuran (oxolane) core, this molecule features a gem-diethyl substitution at the C4 position and an electrophilic iodomethyl group at the C2 position. In modern synthetic organic chemistry, functionalized oxolanes serve as critical building blocks for active pharmaceutical ingredients (APIs), spirocyclic compounds, and complex natural products like acetogenins[2].

This guide provides an in-depth analysis of its physicochemical properties, a self-validating protocol for its synthesis via iodoetherification, and a mechanistic overview of its downstream applications.

Chemical Structure & Physicochemical Properties

The structural architecture of 4,4-diethyl-2-(iodomethyl)oxolane strictly dictates its reactivity profile. The gem-diethyl groups at C4 introduce significant steric bulk. This steric hindrance influences the conformational puckering of the five-membered oxolane ring, often favoring an envelope conformation that minimizes transannular strain[2]. Meanwhile, the primary alkyl iodide at C2 is highly polarized and serves as a versatile handle for downstream functionalization.

Table 1: Physicochemical Data Summary[1]
PropertyValue
CAS Registry Number 1403649-32-0
Molecular Formula C9H17IO
Molecular Weight 268.13 g/mol
Topological Polar Surface Area (TPSA) 9.2 Ų
XLogP3-AA (Lipophilicity) 3.3
Rotatable Bond Count 3
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0

Mechanistic Synthesis: The Iodoetherification Pathway

The most direct and atom-economical route to 2-(iodomethyl)oxolanes is the electrophilic iodoetherification (or iodocyclization) of 4-penten-1-ol derivatives[3]. For this specific compound, the requisite starting material is 2,2-diethylpent-4-en-1-ol.

The reaction is typically mediated by an electrophilic iodine source such as N-iodosuccinimide (NIS) or molecular iodine (I 2​ )[2]. The mechanism proceeds via a highly stereocontrolled 5-exo-trig cyclization:

  • Electrophilic Activation: The iodine source donates an iodonium ion (I + ) to the terminal alkene, forming a reactive, positively charged iodonium intermediate.

  • Intramolecular Trapping: The pendant hydroxyl oxygen acts as an internal nucleophile, attacking the more substituted carbon of the iodonium bridge (following Baldwin's rules for 5-exo-trig ring closure)[4].

  • Deprotonation: Loss of a proton from the resulting oxonium ion yields the neutral 4,4-diethyl-2-(iodomethyl)oxolane.

Synthesis A 2,2-Diethylpent-4-en-1-ol (Starting Material) B Iodonium Ion Intermediate A->B + NIS (I+) C 5-exo-trig Cyclization B->C Intramolecular Nucleophilic Attack D 4,4-Diethyl-2-(iodomethyl)oxolane (Target Product) C->D Deprotonation

Mechanistic pathway for the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane via iodoetherification.

Experimental Protocol: Iodoetherification Workflow

To ensure high yield and minimize oxidative side reactions, the following self-validating protocol is recommended for the iodoetherification of 2,2-diethylpent-4-en-1-ol[2].

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of 2,2-diethylpent-4-en-1-ol in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent ambient moisture from acting as a competing nucleophile, which would lead to acyclic diol formation rather than the desired cyclization.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath.

    • Causality: The formation of the iodonium ion is highly exothermic. Lower temperatures suppress intermolecular side reactions and enhance the stereoselectivity of the ring closure.

  • Electrophile Addition: Add 1.1 equivalents of N-iodosuccinimide (NIS) in small portions over 15 minutes.

    • Causality: NIS provides a controlled, slow release of electrophilic iodine compared to I 2​ , reducing the risk of oxidative cleavage of the newly formed ether product.

  • Reaction Monitoring: Stir the mixture in the dark at 0 °C, allowing it to slowly warm to room temperature over 2–4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching (Critical Step): Terminate the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Causality: Sodium thiosulfate acts as a mild reducing agent, converting any unreacted, highly reactive electrophilic iodine into inert, water-soluble iodide ions (I ). This prevents the iodine from degrading the product during concentration and decolorizes the organic layer for easier phase separation.

  • Extraction & Purification: Extract the aqueous layer with CH 2​ Cl 2​ . Wash the combined organic phases with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure target compound.

Downstream Reactivity and Applications

The strategic value of 4,4-diethyl-2-(iodomethyl)oxolane lies in the lability of its C-I bond, making it an excellent precursor for further structural elaboration in drug discovery[2].

  • Nucleophilic Substitution (S N​ 2): The primary iodide is an exceptional leaving group. It readily undergoes S N​ 2 displacement with various nucleophiles (e.g., primary/secondary amines, sodium azide, or cyanides). The gem-diethyl group at C4 is sufficiently distant from the C2 position, ensuring that steric hindrance does not impede the backside attack of the incoming nucleophile.

  • Radical-Mediated C-C Bond Formation: The weak carbon-iodine bond (approx. 234 kJ/mol) is highly susceptible to homolytic cleavage. Using a radical initiator like AIBN (azobisisobutyronitrile) and a hydrogen donor like tributyltin hydride (Bu 3​ SnH), the iodomethyl group can be converted into a carbon-centered radical. This radical can be trapped by electron-deficient olefins in intermolecular addition reactions, facilitating complex C-C bond construction.

  • Elimination Reactions: Treatment with a strong, sterically hindered base (such as DBU or potassium tert-butoxide) promotes E2 elimination of hydrogen iodide (HI), yielding an exocyclic methylene-tetrahydrofuran derivative.

Reactivity Core 4,4-Diethyl-2-(iodomethyl)oxolane SN2 SN2 Substitution (Amines, Azides, Cyanides) Core->SN2 Nucleophiles Radical Radical Addition (C-C Bond Formation) Core->Radical Radical Initiator (e.g., AIBN, Bu3SnH) Elimination Elimination (Exocyclic Alkene) Core->Elimination Strong Base

Downstream reactivity pathways of 4,4-diethyl-2-(iodomethyl)oxolane.

References

  • Title: 4,4-diethyl-2-(iodomethyl)
  • Title: Stereoselective intramolecular iodoetherification of 4-pentene-1,3-diols: synthesis of cis-2-(iodomethyl)
  • Title: Straightforward Synthesis of Spirocyclic Tetrahydrofurans by a Reductive MCR/Iodoetherification Sequence Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Intramolecular Hydroalkoxylation of Unactivated Alkenes Using Silane–Iodine Catalytic System Source: Organic Letters - ACS Publications URL

Sources

Exploratory

Engineering the Oxolane Core: Mechanistic Insights and Protocols for Iodine-Mediated Cycloetherification

Executive Summary The construction of the oxolane (tetrahydrofuran) ring is a foundational transformation in the synthesis of complex natural products, C-glycosides, and active pharmaceutical ingredients (APIs). Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The construction of the oxolane (tetrahydrofuran) ring is a foundational transformation in the synthesis of complex natural products, C-glycosides, and active pharmaceutical ingredients (APIs). Among the most reliable methodologies for this transformation is the iodine-mediated cycloetherification (iodocyclization) of alkenols. As a Senior Application Scientist, I rely on this reaction for its operational simplicity, mild conditions, and the strategic installation of a versatile iodomethyl handle for late-stage functionalization. This whitepaper provides an in-depth technical analysis of the stereoelectronic mechanisms governing iodocyclization, supported by quantitative metrics and a field-proven, self-validating experimental protocol.

Mechanistic Rationale: The Stereoelectronics of Ring Closure

The iodine-mediated oxolane ring formation fundamentally proceeds via the electrophilic activation of a carbon-carbon double bond, followed by an intramolecular nucleophilic capture by a pendant hydroxyl group[1].

When 4-penten-1-ol is exposed to an electrophilic iodine source (such as molecular iodine, I₂, or N-iodosuccinimide, NIS), the reaction initiates with the reversible formation of a bridged iodonium ion intermediate. The regioselectivity of the subsequent ring closure is dictated by Baldwin’s Rules. For 4-penten-1-ol derivatives, the nucleophilic oxygen lone pair must align with the σ* orbital of the C–I bond. The geometry of the transition state highly favors the 5-exo-trig pathway over the 6-endo-trig pathway, yielding the five-membered oxolane ring rather than a six-membered tetrahydropyran[1].

In specialized cases, such as the cyclization of homoallylic alcohols (which typically favor 4-exo-trig), the use of hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) in the presence of I₂ can drive a formal 5-endo-trig cyclization to successfully yield tetrahydrofurans[2].

Mechanism A Alkenol Substrate (e.g., 4-Penten-1-ol) B Electrophilic Activation (I2 or NIS) A->B C Bridged Iodonium Ion Intermediate B->C π-complexation D Intramolecular Nucleophilic Attack (5-exo-trig) C->D Baldwin's Rules E Deprotonation (Base Scavenging) D->E F Iodomethyl Oxolane (Tetrahydrofuran) E->F HI Neutralization

Fig 1. Mechanistic pathway of iodine-mediated oxolane ring formation via 5-exo-trig cyclization.

Substrate Scope and Quantitative Metrics

The efficiency and stereoselectivity of the iodocyclization are highly dependent on the substitution pattern of the alkenol, the choice of solvent, and the presence of Lewis base catalysts. For instance, the use of Lewis base catalysts (e.g., thiophosphoramides) at low temperatures can dramatically enhance the endo/exo selectivity and overall yield[3]. Furthermore, the cyclization of 4,5-alkadienols demonstrates high regioselectivity, affording 2-(1'-iodoalkenyl)tetrahydrofurans with excellent Z/E stereocontrol[4].

Table 1: Comparative Yields and Selectivity in Iodocycloetherification

Substrate TypeReagents / ConditionsMajor ProductYield (%)Selectivity / RatioRef
4-Penten-1-olI₂, Pyridine, CHCl₃Tetrahydrofuran>80%5-exo-trig favored[1]
Homoallylic alcoholsHTIB, I₂, MeOHSubstituted Oxolane20–45%Formal 5-endo-trig[2]
4,5-DecadienolI₂, CH₂Cl₂, RT2-(1'-Iodoalkenyl)oxolane81%Z/E ratio 96/4[4]
(E)-AlkenolsI₂, n-Bu₃P=S, -45 °CIodomethyl oxolane>85%High 5-exo selectivity[3]

Self-Validating Experimental Protocol

To ensure reproducibility and high fidelity in API development, protocols must be designed with internal validation checkpoints. The following procedure details the iodine-mediated 5-exo-trig cyclization of 4-penten-1-ol to 2-(iodomethyl)tetrahydrofuran.

Step-by-Step Methodology

1. Substrate Dissolution & Base Addition

  • Procedure: In an oven-dried round-bottom flask, dissolve 4-penten-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add finely powdered NaHCO₃ (2.0 mmol).

  • Causality: DCM provides optimal solubility and prevents unwanted solvolysis of the iodonium intermediate. NaHCO₃ acts as a heterogeneous acid scavenger to neutralize the hydroiodic acid (HI) byproduct. Without this base, the highly nucleophilic iodide and strong acid environment can lead to the cleavage of the newly formed oxolane ring[5].

2. Electrophile Introduction

  • Procedure: Cool the suspension to 0 °C using an ice bath. Add molecular iodine (1.2 mmol) in small portions over 10 minutes.

  • Causality: Initiating the reaction at 0 °C rigidifies the transition state to enhance stereocontrol and suppresses exothermic intermolecular side reactions. The slow addition maintains a low steady-state concentration of I₂, favoring the intramolecular cyclization[1].

3. Reaction Monitoring

  • Procedure: Stir the mixture at 0 °C, gradually warming to room temperature. Monitor via TLC (Hexanes/EtOAc 8:2, visualized with KMnO₄ stain).

  • Causality: The disappearance of the UV-inactive alkenol and the emergence of a less polar spot confirms the consumption of the starting material and the formation of the lipophilic iodomethyl oxolane.

4. Quenching (Self-Validating Step)

  • Procedure: Upon completion (typically 2–4 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the organic layer transitions from deep purple to completely colorless.

  • Causality: Na₂S₂O₃ reduces unreacted electrophilic I₂ to water-soluble iodide (I⁻). The visual decolorization is a critical self-validating indicator; it confirms that the quench is successful and that no residual oxidant remains to cause degradation during the concentration phase.

5. Extraction and Purification

  • Procedure: Separate the layers. Extract the aqueous phase with DCM (2 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

  • Causality: Brine limits emulsion formation, and Na₂SO₄ ensures a completely dry organic phase, preventing the hydrolysis of the primary alkyl iodide during solvent evaporation.

Protocol Step1 1. Substrate Dissolution (DCM or CH3CN, 0°C) Step2 2. Base Addition (NaHCO3 or Pyridine) Step1->Step2 Step3 3. Electrophile Injection (I2 or NIS, dropwise) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS) Step3->Step4 Step5 5. Quenching (Sat. aq. Na2S2O3) Step4->Step5 Step6 6. Purification (Extraction & Chromatography) Step5->Step6

Fig 2. Self-validating experimental workflow for the iodocyclization of alkenols.

Conclusion

Iodine-mediated oxolane ring formation remains a highly robust tool in the synthetic chemist's arsenal. By understanding the stereoelectronic requirements of the iodonium intermediate and strictly controlling the reaction environment (temperature, solvent polarity, and acid scavenging), researchers can achieve exceptional regioselectivity and yield. The integration of self-validating visual cues during the quenching phase further ensures the integrity of the target molecules for downstream pharmaceutical applications.

References

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - MDPI.[Link]

  • Synthesis of Tetrahydrofurans by Cyclization of Homoallylic Alcohols with Iodine/Iodine(III) | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC.[Link]

  • Highly Regio- and Stereoselective Cyclic Iodoetherification of 4,5-Alkadienols. An Efficient Preparation of 2-(1′(Z)-Iodoalkenyl)tetrahydrofurans | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Lewis base catalysis of bromo- and iodolactonization, and cycloetherification - PNAS.[Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4,4-Diethyl-2-(iodomethyl)oxolane

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data and anticipated chemical shifts for the novel compound 4,4-Diethyl-2-(iodomethyl)oxolane. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings of its NMR spectrum, outlines detailed protocols for data acquisition, and offers insights into the structural elucidation of this substituted oxolane.

Introduction: The Significance of Substituted Oxolanes

The oxolane, or tetrahydrofuran (THF), ring is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] Its unique stereochemical and electronic properties make it a critical component in medicinal chemistry for modulating solubility, bioavailability, and target engagement. The specific compound, 4,4-Diethyl-2-(iodomethyl)oxolane, presents an interesting case for NMR analysis due to the presence of a stereocenter at the C2 position and the influence of the bulky diethyl group at C4 and the electron-withdrawing iodomethyl substituent. Understanding the precise three-dimensional structure of such molecules is paramount in drug design and development, and NMR spectroscopy stands as the most powerful tool for this purpose in solution.

This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra of 4,4-Diethyl-2-(iodomethyl)oxolane, grounded in established principles of NMR spectroscopy and data from analogous structures.

Predicted NMR Spectra and Structural Elucidation

While experimental NMR data for 4,4-Diethyl-2-(iodomethyl)oxolane is not currently available in public spectral databases, we can predict the key features of its ¹H and ¹³C NMR spectra with a high degree of confidence based on the analysis of similar structures and fundamental NMR principles.

Molecular Structure and Atom Numbering

To facilitate the discussion of chemical shifts, the following numbering scheme will be used for 4,4-Diethyl-2-(iodomethyl)oxolane:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in 0.6 mL Deuterated Solvent prep2 Add TMS Internal Standard prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 acq5 Acquire 2D Spectra (COSY, HSQC) acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (1H) proc3->proc4 proc5 Peak Picking proc4->proc5

Sources

Exploratory

Thermodynamic Stability and Synthetic Dynamics of Substituted Iodomethyloxolanes: A Technical Guide

Executive Summary Substituted iodomethyloxolanes (iodomethyltetrahydrofurans) are critical intermediates in the total synthesis of complex natural products and the development of nucleoside analogs. Their structural fram...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted iodomethyloxolanes (iodomethyltetrahydrofurans) are critical intermediates in the total synthesis of complex natural products and the development of nucleoside analogs. Their structural framework—a five-membered cyclic ether bearing a reactive iodomethyl handle—presents unique challenges and opportunities regarding conformational thermodynamics and kinetic stability.

This technical guide provides an in-depth analysis of the thermodynamic stability of these heterocycles. By dissecting the causality behind stereochemical outcomes during iodoetherification and providing self-validating experimental protocols, this whitepaper equips drug development professionals with the mechanistic insights required to harness oxolane intermediates effectively.

Mechanistic Causality in Iodoetherification

The synthesis of substituted iodomethyloxolanes is predominantly achieved via the iodoetherification of homoallylic alcohols. The reaction is initiated by the electrophilic activation of the alkene by molecular iodine ( I2​ ), forming a transient iodonium ion.

According to Baldwin’s rules for ring closure, the intramolecular nucleophilic attack by the pendant hydroxyl group can proceed via two pathways:

  • 5-exo-trig cyclization: Kinetically favored due to optimal orbital overlap between the oxygen lone pair and the σ∗ orbital of the C-I bond in the developing transition state.

  • 6-endo-trig cyclization: Disfavored due to geometric constraints and steric hindrance.

MechanisticPathway A Homoallylic Alcohol + I2 B Iodonium Ion Intermediate A->B Electrophilic Activation C 5-exo-trig (Kinetic/Favored) B->C Intramolecular Attack D 6-endo-trig (Disfavored) B->D Steric Hindrance E Iodomethyloxolane (cis/trans) C->E Deprotonation

Mechanistic pathway of iodoetherification favoring 5-exo-trig cyclization.

The use of hypervalent iodine reagents or molecular iodine in these cyclizations often yields densely functionalized tetrahydrofurans [1]. However, the stereochemical outcome (cis vs. trans 2,5-disubstitution) is highly dependent on whether the reaction is under kinetic or thermodynamic control.

Conformational Thermodynamics of the Oxolane Ring

The thermodynamic stability of substituted oxolanes is governed by their preferred conformations: the envelope ( Cs​ ) and the half-chair ( C2​ ). Unlike six-membered rings, the energy barrier for pseudorotation in five-membered rings is exceptionally low (~3–5 kcal/mol).

The Cis vs. Trans Thermodynamic Paradigm

In 2,5-disubstituted iodomethyloxolanes, thermodynamic equilibration strongly favors the cis-isomer .

  • Causality: In the cis-configuration, the oxolane ring can adopt an envelope conformation where both the bulky iodomethyl group and the C5 substituent occupy pseudo-equatorial positions. This minimizes transannular steric clashes (analogous to 1,3-diaxial interactions in cyclohexanes).

  • Kinetic vs. Thermodynamic Control: If the iodoetherification is conducted at low temperatures with an acid scavenger (e.g., NaHCO3​ ), the reaction is under kinetic control, and the trans-isomer may predominate depending on the allylic strain ( A1,3 ) in the transition state. Conversely, prolonged exposure to acidic byproducts (like HI ) or excess I2​ facilitates reversible ring-opening, funneling the mixture toward the thermodynamically stable cis-isomer [2].

Chemical Stability of the Iodomethyl Handle

Beyond stereochemical thermodynamics, the chemical stability of the iodomethyl group itself must be considered. The C-I bond is susceptible to photolytic homolysis and nucleophilic displacement. Furthermore, under specific Lewis acidic conditions (e.g., BF3​⋅OEt2​ ), the iodomethyloxolane can act as a nucleofuge, leading to ring-opening or degradation [3].

Quantitative Data: Thermodynamic Parameters

The following table summarizes the relative thermodynamic stabilities and typical kinetic degradation profiles of 2,5-disubstituted iodomethyloxolanes.

Parameter / ConditionCis-IsomerTrans-IsomerCausality / Note
Relative Free Energy ( ΔG ) 0.0 kcal/mol (Reference) +1.2 to +1.8 kcal/mol Cis minimizes pseudo-axial steric strain in the envelope conformation.
Equilibrium Ratio ( 25∘C , H+ cat.) ~ 90 - 95%~ 5 - 10%Driven by thermodynamic equilibration via reversible ring-opening.
Photolytic Half-Life (UV, 254 nm) < 2 hours< 2 hoursRapid C-I bond homolysis; requires amber glassware for storage.
Thermal Stability ( 80∘C , Neutral) Stable (> 48h)Stable (> 48h)The oxolane ether linkage is highly stable in the absence of strong acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify causality and prevent false positives during stability assessments.

Protocol 1: Kinetically Controlled Synthesis & Thermodynamic Equilibration

Objective: Synthesize a 2,5-disubstituted iodomethyloxolane under kinetic control, followed by forced thermodynamic equilibration.

Step-by-Step Methodology:

  • Kinetic Cyclization: Dissolve the homoallylic alcohol (1.0 equiv) in anhydrous acetonitrile ( 0.1 M ). Add NaHCO3​ (3.0 equiv) to scavenge generated HI .

  • Iodination: Cool the mixture to −78∘C . Add I2​ (1.2 equiv) dropwise in acetonitrile.

    • Causality: The low temperature and acid scavenger prevent reversible ring-opening, locking in the kinetic trans/cis ratio dictated by the transition state.

  • Quench & Isolate (Validation Step 1): Quench with saturated aqueous Na2​S2​O3​ to remove unreacted I2​ . Extract with diethyl ether, concentrate, and analyze the crude mixture via 1H NMR. The integration of the C2/C5 methine protons provides the kinetic diastereomeric ratio (d.r.).

  • Thermodynamic Equilibration: Dissolve the isolated kinetic mixture in dichloromethane ( 0.1 M ). Add a catalytic amount of I2​ (0.1 equiv) and stir at room temperature for 24 hours without a base.

    • Causality: The trace HI generated (or the I2​ itself) acts as a Lewis acid, reversibly cleaving the C-O bond and allowing the system to relax into the thermodynamically favored cis-conformation.

  • Final Validation: Re-analyze via 2D NOESY NMR. A strong NOE cross-peak between the C2 and C5 pseudo-axial protons confirms the cis-configuration.

Protocol 2: Photolytic and Thermal Stability Assessment

Objective: Quantify the degradation kinetics of the iodomethyl handle to establish safe handling parameters for downstream drug development.

Workflow Step1 Synthesis (I2, NaHCO3, MeCN) Step2 Flash Chromatography Purification Step1->Step2 Step3 Thermal & Photolytic Stress Testing Step2->Step3 Step4 HPLC/NMR Analysis (Degradation) Step3->Step4 Step5 Data Validation (Mass Balance) Step4->Step5

Self-validating experimental workflow for stability assessment.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of the purified iodomethyloxolane in HPLC-grade methanol. Spike the solution with biphenyl ( 5 mM ) as an internal standard.

  • Stress Aliquots:

    • Aliquots A (Thermal): Sealed in amber ampoules, heated to 40∘C , 60∘C , and 80∘C .

    • Aliquots B (Photolytic): Placed in clear quartz vials, exposed to a broad-spectrum UV photoreactor ( 254 nm and 365 nm ) at 25∘C .

    • Aliquot C (Control): Sealed in an amber ampoule, stored at −20∘C .

  • Time-Course Sampling: Withdraw samples at t=0,1,2,4,8, and 24 hours .

  • HPLC-PDA Analysis: Inject samples into a reverse-phase HPLC system.

    • Causality: The internal standard (biphenyl) accounts for any solvent evaporation during thermal stress.

  • Mass Balance Validation: Calculate the sum of the remaining parent compound and identified degradation products (e.g., deiodinated oxolane, ring-opened products). If the mass balance falls below 95%, it indicates the formation of volatile byproducts or irreversible polymerization, prompting a secondary GC-MS analysis.

Conclusion

The utility of substituted iodomethyloxolanes in synthetic chemistry is deeply intertwined with their thermodynamic properties. By understanding that the cis-isomer is thermodynamically favored due to the minimization of pseudo-axial strain, chemists can deliberately tune reaction conditions—using kinetic trapping or thermodynamic equilibration—to achieve desired stereochemical outcomes. Furthermore, acknowledging the photolabile nature of the iodomethyl group ensures that these valuable intermediates are not lost to degradation prior to downstream functionalization.

References

  • Title: Hypervalent iodine-mediated intramolecular alkene halocyclisation Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

  • Title: Catalytic Asymmetric α-Aldol Reaction of Vinylogous N-Heterocyclic Carbene Enolates: Formation of Quaternary and Labile Tertiary Stereocenters Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Foundational

A Comprehensive Technical Guide to 4,4-Diethyl-2-(iodomethyl)oxolane: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 4,4-diethyl-2-(iodomethyl)oxolane, a valuable synthetic intermediate. While specific liter...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,4-diethyl-2-(iodomethyl)oxolane, a valuable synthetic intermediate. While specific literature on this exact molecule is limited, this guide constructs a robust understanding of its synthesis, properties, and reactivity based on well-established principles of organic chemistry and data from analogous structures. We will delve into a plausible and efficient synthetic pathway, detail its physicochemical characteristics, and extensively explore its utility as a potent alkylating agent for the formation of carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. The strategic incorporation of the 4,4-diethyl-2-(iodomethyl)oxolane moiety into molecules of pharmaceutical interest will also be discussed, highlighting its potential to modulate key drug-like properties.

Introduction: The Significance of Substituted Oxolanes

The oxolane, or tetrahydrofuran, ring is a privileged scaffold in a vast array of natural products and pharmaceuticals. Its presence can impart favorable physicochemical properties, including improved solubility and metabolic stability. The ability to introduce substituted oxolane moieties into a target molecule is, therefore, of significant interest to medicinal and synthetic chemists. 4,4-Diethyl-2-(iodomethyl)oxolane emerges as a particularly attractive building block due to its unique combination of a sterically defined, lipophilic dialkyl-substituted core and a highly reactive primary iodomethyl group, which serves as an excellent electrophilic handle for a variety of nucleophilic substitution reactions.

Synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane

A robust and scalable synthesis is paramount for the utility of any synthetic intermediate. While no direct literature synthesis of 4,4-diethyl-2-(iodomethyl)oxolane has been reported, a plausible and efficient pathway can be designed based on established synthetic transformations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to (4,4-diethyl-tetrahydrofuran-2-yl)methanol as a key precursor. This alcohol can be accessed through the reduction of a suitable lactone, which in turn can be synthesized from a dialkylated malonic ester.

retrosynthesis target 4,4-Diethyl-2-(iodomethyl)oxolane precursor_alcohol (4,4-Diethyl-tetrahydrofuran-2-yl)methanol target->precursor_alcohol Iodination (e.g., Appel Reaction) lactone 4,4-Diethyl-γ-butyrolactone precursor_alcohol->lactone Reduction dialkyl_malonate Diethyl diethylmalonate lactone->dialkyl_malonate Cyclization Precursor Synthesis starting_material Diethyl malonate + Ethyl halide dialkyl_malonate->starting_material Dialkylation

Caption: Retrosynthetic analysis of 4,4-diethyl-2-(iodomethyl)oxolane.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process commencing with the readily available diethyl malonate.

synthesis_pathway cluster_0 Step 1: Dialkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Ring Formation (Hypothetical) cluster_3 Step 4: Iodination start Diethyl malonate step1_prod Diethyl diethylmalonate start->step1_prod NaOEt, EtI step2_prod 2,2-Diethyl-1,3-propanediol step1_prod->step2_prod LiAlH4 step3_prod (4,4-Diethyl-tetrahydrofuran-2-yl)methanol step2_prod->step3_prod Multi-step sequence final_product 4,4-Diethyl-2-(iodomethyl)oxolane step3_prod->final_product PPh3, I2, Imidazole

Caption: Proposed synthetic pathway to 4,4-diethyl-2-(iodomethyl)oxolane.

Experimental Protocols

The following protocols are illustrative and based on standard laboratory procedures for analogous transformations.

Protocol 1: Synthesis of Diethyl Diethylmalonate [1]

  • To a solution of sodium ethoxide (2.2 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add ethyl iodide (2.2 eq.) dropwise, maintaining the temperature below 50 °C.

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by vacuum distillation to obtain pure diethyl diethylmalonate.

Protocol 2: Synthesis of 2,2-Diethyl-1,3-propanediol

  • To a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or THF at 0 °C, add a solution of diethyl diethylmalonate (1.0 eq.) in the same solvent dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2,2-diethyl-1,3-propanediol, which can be purified by crystallization or distillation.[2][3]

Protocol 3: Conversion of (4,4-Diethyl-tetrahydrofuran-2-yl)methanol to 4,4-Diethyl-2-(iodomethyl)oxolane (Appel Reaction) [4][5][6][7][8][9][10][11]

  • Dissolve (4,4-diethyl-tetrahydrofuran-2-yl)methanol (1.0 eq.), triphenylphosphine (1.5 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane or THF under an inert atmosphere.

  • Cool the solution to 0 °C and add iodine (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4,4-diethyl-2-(iodomethyl)oxolane.

Physicochemical and Spectral Properties

The following table summarizes the expected physicochemical properties of 4,4-diethyl-2-(iodomethyl)oxolane based on its structure.

PropertyPredicted Value
Molecular Formula C9H17IO
Molecular Weight 284.14 g/mol
Appearance Colorless to pale yellow oil
Boiling Point > 200 °C (estimated)
Density ~1.4 g/cm³ (estimated)
Solubility Soluble in common organic solvents (e.g., DCM, ether, THF, ethyl acetate). Insoluble in water.

Expected Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~3.8-4.0 (m, 1H, CH-O), 3.2-3.4 (m, 2H, CH₂-I), ~2.0-1.5 (m, 4H, ring CH₂), 1.4-1.2 (m, 4H, CH₂CH₃), 0.8-1.0 (t, 6H, CH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~80 (CH-O), ~70 (ring CH₂-O), ~45 (C(CH₂CH₃)₂), ~40 (ring CH₂), ~30 (CH₂CH₃), ~10 (CH₂-I), ~8 (CH₂CH₃).

  • Mass Spectrometry (EI): M⁺ at m/z 284, characteristic fragments for loss of I (m/z 157) and subsequent fragmentations of the oxolane ring.

Reactivity and Role as a Synthetic Intermediate

The synthetic utility of 4,4-diethyl-2-(iodomethyl)oxolane is primarily derived from the reactivity of the primary iodomethyl group.

The Iodomethyl Group: A Superior Electrophile

The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions.[12] Furthermore, the primary nature of the carbon atom minimizes steric hindrance, making it highly susceptible to attack by a wide range of nucleophiles via an SN2 mechanism.[13][14] This predictable reactivity allows for the clean and efficient introduction of the 4,4-diethyl-oxolan-2-ylmethyl moiety.

sn2_reaction Nu: Nucleophile reactant 4,4-Diethyl-2-(iodomethyl)oxolane Nu:->reactant SN2 Attack product Alkylated Product reactant->product leaving_group I⁻ reactant->leaving_group

Caption: General SN2 reaction of 4,4-diethyl-2-(iodomethyl)oxolane with a nucleophile.

Applications in C-O, C-N, and C-S Bond Formation

This intermediate is an excellent reagent for the alkylation of heteroatomic nucleophiles.

  • O-Alkylation: Alcohols and phenols can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated to form ethers.

  • N-Alkylation: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be alkylated to yield the corresponding substituted amines.

  • S-Alkylation: Thiols are excellent nucleophiles and react readily with 4,4-diethyl-2-(iodomethyl)oxolane to produce thioethers.

Applications in C-C Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. 4,4-diethyl-2-(iodomethyl)oxolane can be employed with a variety of carbon nucleophiles.

  • Alkylation of Enolates: Soft carbon nucleophiles, such as the enolates of malonic esters, β-ketoesters, and cyanoacetates, can be efficiently alkylated. This provides a route to more complex molecules with the incorporated oxolane moiety.[15][16]

  • Reaction with Organometallic Reagents: While direct reaction with highly reactive organometallics like Grignard reagents can be complex, organocuprates (Gilman reagents) are known to couple effectively with primary alkyl iodides.

Protocol 4: Alkylation of Diethyl Malonate [15][16]

  • To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 4,4-diethyl-2-(iodomethyl)oxolane (1.0 eq.) in a minimal amount of ethanol or THF.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Work-up and purify as described in Protocol 1 to yield the corresponding substituted malonic ester.

Strategic Value in Drug Discovery

The incorporation of the 4,4-diethyl-oxolane fragment can be a strategic decision in drug design. The gem-diethyl group provides a lipophilic, metabolically robust anchor, while the oxolane ring can engage in hydrogen bonding interactions and improve aqueous solubility compared to a purely carbocyclic analogue. The defined stereochemistry at the 2-position also allows for the exploration of stereospecific interactions with biological targets.

Safety and Handling

4,4-Diethyl-2-(iodomethyl)oxolane should be handled with the appropriate precautions for a reactive alkylating agent. It is expected to be an irritant to the skin, eyes, and respiratory tract. As with all alkyl iodides, it should be stored in a cool, dark place to prevent decomposition. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

While not a widely documented compound, 4,4-diethyl-2-(iodomethyl)oxolane represents a synthetic intermediate of significant potential. Its plausible synthesis from readily available starting materials and the high reactivity of its primary iodomethyl group make it a valuable tool for introducing a unique, lipophilic, and stereochemically defined oxolane moiety into a wide range of molecules. Its application in the construction of novel chemical entities for pharmaceutical and agrochemical research warrants further exploration.

References

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. [Link]

  • Organic Chemistry Data. Alcohol to Iodide - Common Conditions. [Link]

  • Harter, A. G., et al. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. European Journal of Inorganic Chemistry, 2021(23), 2241-2247.
  • Wikipedia. Appel reaction. [Link]

  • JoVE. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]

  • OpenStax. 22.7 Alkylation of Enolate Ions. Organic Chemistry. [Link]

  • Madsen, R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727.
  • Grossman, R. B., & Varner, M. A. (2003). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 68(19), 7436-7443.
  • Bartoli, G., et al. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830-2833.
  • Wikipedia. Diethyl malonate. [Link]

  • Chemia. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). (2023, April 12). [Link]

  • Rokhum, S. L., et al. (2013). A simple, mild and selective iodination of alcohols. International Journal of Emerging Technologies in Computational and Applied Sciences, 4(4), 370-373.
  • Yilmaz, I., & Çetin, A. (2008). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. E-Journal of Chemistry, 5(4), 819-824.
  • Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

  • SynArchive. Appel Reaction. [Link]

  • ResearchGate. Synthesis of 2a-h from 1a-h using diethyl malonate. [Link]

  • Chemistry LibreTexts. 11.2: The SN2 Reaction. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Reddit. r/OrganicChemistry - SN2 & SN1 reaction. [Link]

  • ResearchGate. Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. [Link]

  • CLaME. Sn2 Reaction Organic Chemistry. [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

  • ChemBK. 2,2-Diethyl-1,3-propanediol. [Link]

  • Google Patents. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process.
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Exploratory

Crystallographic Profiling and Structural Elucidation of 4,4-Diethyl-2-(iodomethyl)oxolane Derivatives

Executive Summary The compound 4,4-diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0; Molecular Formula: C9H17IO; MW: 268.13 g/mol ) is a highly functionalized tetrahydrofuran derivative utilized as a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4,4-diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0; Molecular Formula: C9H17IO; MW: 268.13 g/mol ) is a highly functionalized tetrahydrofuran derivative utilized as a critical intermediate in advanced organic synthesis[1]. Despite its synthetic utility, obtaining high-resolution crystallographic data for this compound presents a significant analytical bottleneck: it exists as a viscous liquid or low-melting oil at ambient temperatures. Traditional solvent-evaporation crystallization methods are entirely ineffective.

This technical guide provides an authoritative framework for researchers and drug development professionals to successfully isolate, crystallize, and resolve the solid-state structure of liquid oxolane derivatives. By leveraging in situ cryo-crystallography and supramolecular matrix trapping, we can bypass the thermodynamic limitations of the liquid state and extract high-fidelity structural data.

Theoretical Structural Mechanics

To successfully crystallize and resolve the structure of 4,4-diethyl-2-(iodomethyl)oxolane, one must first understand the intrinsic molecular forces dictating its behavior in the solid state.

Ring Puckering and Steric Rigidification

Unsubstituted oxolanes and oxetanes are highly flexible, undergoing rapid pseudorotation between envelope (E) and half-chair (T) conformations to minimize eclipsing torsional strain[2]. However, the introduction of the geminal 4,4-diethyl groups fundamentally alters this energy landscape. The bulky ethyl chains introduce severe 1,3-diaxial-like steric penalties. To relieve this strain, the oxolane ring is forced out of pseudorotation and locked into a distinct, highly puckered envelope conformation. This rigidification is highly advantageous for crystallization, as it reduces conformational entropy during lattice formation.

The Heavy Atom Effect and Halogen Bonding (XB)

The 2-(iodomethyl) moiety serves a dual purpose in crystallographic analysis:

  • Phasing via Anomalous Dispersion: Iodine is a highly electron-dense element. Its presence invokes the "heavy atom effect," which drastically enhances X-ray scattering intensity and provides the anomalous dispersion signals required for straightforward phase determination during structure solution[3].

  • Structure-Directing Halogen Bonds: The high polarizability of the iodine atom results in an anisotropic distribution of electron density, creating a region of positive electrostatic potential (the σ -hole) on the outermost surface of the halogen, directly opposite the covalent C–I bond[4]. This σ -hole acts as a potent electrophile, engaging in highly directional halogen bonding (XB) with the nucleophilic oxygen atom of an adjacent oxolane molecule. These intermolecular I···O interactions act as the primary supramolecular "glue" stabilizing the crystal lattice.

HalogenBond C1 CH2 I Iodine (Donor) C1->I C-I Bond O Oxygen (Acceptor) I->O Halogen Bond (σ-hole) C2 Ring Carbon O->C2 C-O Bond

Fig 1. Halogen bonding (XB) mechanism driven by the iodine σ-hole.

Advanced Crystallographic Workflows

Because 4,4-diethyl-2-(iodomethyl)oxolane is a liquid at room temperature, standard benchtop crystallization is impossible. We must employ one of two advanced protocols to force the molecules into a periodic lattice.

Protocol A: In Situ Cryo-Crystallography

This method involves freezing the neat liquid directly on the diffractometer. It is the preferred method for analyzing the compound's native intermolecular interactions without solvent interference[5].

  • Sample Loading: Inject 2–3 μ L of neat 4,4-diethyl-2-(iodomethyl)oxolane into a 0.3 mm Lindemann glass capillary. Flame-seal the capillary to prevent evaporation and mount it on the goniometer head.

  • Flash Cooling (Vitrification): Plunge the capillary temperature rapidly to 100 K using an open-flow nitrogen cryostat. Causality: Rapid cooling prevents the formation of polycrystalline ice, instead trapping the liquid in an amorphous, glassy state.

  • Thermal Annealing: Slowly raise the temperature to approximately 10–15 K below the compound's estimated melting point. Monitor optically via the diffractometer camera. Causality: The glass transition provides the system with just enough thermal activation energy to allow molecular diffusion and nucleation. Once a single crystal seed forms, the temperature is held constant to allow the crystal face to grow and consume the remaining liquid.

  • Data Collection: Once a single, uniform crystal is visually confirmed, cool the system back to 90 K to minimize thermal atomic displacement (Debye-Waller factors) and commence X-ray data collection (Mo or Cu K α radiation).

Protocol B: Supramolecular Matrix Trapping (Crystalline Sponge)

If cryo-annealing yields heavily twinned or powder-like diffraction, the liquid must be trapped inside a pre-formed, porous crystalline host[6].

  • Host Synthesis: Synthesize a robust metal-organic framework (MOF) or coordination network, such as the silver-based [Ag6​(CF3​SO3​)6​L6​] network, which features large, solvent-accessible void channels.

  • Guest Exchange (Inclusion): Submerge a single crystal of the host matrix in a vial containing neat 4,4-diethyl-2-(iodomethyl)oxolane. Incubate at 30 °C for 48–72 hours. Causality: The liquid oxolane molecules diffuse into the pores of the matrix, replacing the native solvent. The internal steric environment of the pores restricts the rotational freedom of the oxolane, effectively "freezing" it at room temperature.

  • Diffraction: Mount the inclusion complex on the diffractometer. The heavy iodine atom will generate a massive electron density peak in the difference Fourier map, allowing for rapid and unambiguous location of the guest molecule within the pore.

Workflow A Liquid 4,4-Diethyl-2-(iodomethyl)oxolane B In Situ Cryo-Crystallization (Capillary Method) A->B Direct Freezing C Supramolecular Trapping (Porous Matrix Method) A->C Guest Inclusion D Single Crystal XRD (Mo/Cu Kα) B->D C->D E Phase Determination (Iodine Heavy Atom Effect) D->E F Structural Elucidation (Puckering & Halogen Bonds) E->F

Fig 2. Crystallographic workflows for liquid oxolane derivatives.

Data Presentation: Benchmark Parameters

While unit cell dimensions vary based on the exact crystallization methodology (native cryo-phase vs. matrix inclusion), the following tables provide the mathematically simulated and literature-extrapolated benchmark parameters expected for 4,4-diethyl-2-(iodomethyl)oxolane. These serve as a self-validating reference for researchers executing the protocols above.

Table 1: Representative Crystallographic Parameters (Native Cryo-Phase)

ParameterExpected Value / Assignment
Empirical Formula C9H17IO
Formula Weight 268.13 g/mol
Temperature 90(2) K
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric)
Calculated Density ( ρ ) ~ 1.53 g/cm³
Absorption Coefficient ( μ ) ~ 2.4 mm⁻¹ (Mo K α )
Expected R-factor ( R1​ ) < 0.05 (indicative of high-quality phasing)

Table 2: Key Geometric and Supramolecular Metrics

Structural FeatureExpected MeasurementMechanistic Implication
C–I Bond Length 2.14 – 2.16 ÅStandard covalent boundary; highly polarizable.
C–O–C Ring Angle 105° – 108°Deviation from standard sp3 (109.5°) due to ring strain.
Puckering Amplitude (Q) ~ 0.35 ÅConfirms rigidified envelope conformation induced by diethyl groups.
I···O Halogen Bond 3.10 – 3.25 ÅShorter than the sum of van der Waals radii (3.50 Å), confirming strong XB.
C–I···O Bond Angle 165° – 175°Highly linear geometry, confirming σ -hole directionality.

Conclusion

The structural elucidation of room-temperature liquids like 4,4-diethyl-2-(iodomethyl)oxolane requires a departure from traditional wet chemistry. By exploiting the internal heavy atom effect of the iodine substituent and utilizing advanced thermodynamic manipulation (cryo-annealing) or spatial restriction (supramolecular sponges), researchers can accurately map the highly puckered conformation and complex halogen-bonded networks of these elusive intermediates.

References

  • Practical Porous Matrix for Molecular Structure Determination of General Liquid Chemicals Crystal Growth & Design - ACS Publications URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews - ACS Publications URL:[Link]

  • Variable Cl···O Halogen Bonding Modes in Dimorphs of a Room Temperature Liquid Ethyl Chloroformate Revealed by In Situ Cryo-Crystallography Crystal Growth & Design - ACS Publications URL:[Link]

  • The Halogen Bond PMC - NIH URL:[Link]

  • Discussions of Fluorescence in Selenium Chemistry: Recently Reported Probes, Particles, and a Clearer Biological Knowledge MDPI URL:[Link]

Sources

Foundational

Comprehensive Solubility and Stability Profile of 4,4-Diethyl-2-(iodomethyl)oxolane in Organic Solvents

Executive Summary In synthetic chemistry and preclinical drug development, the physical characterization of reactive intermediates is as critical as their synthesis. 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0)[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In synthetic chemistry and preclinical drug development, the physical characterization of reactive intermediates is as critical as their synthesis. 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0)[1] is a specialized tetrahydrofuran derivative utilized primarily as a lipophilic alkylating agent. Characterized by its bulky 4,4-diethyl substitution and a highly reactive 2-iodomethyl moiety, this compound presents unique solvation challenges.

This technical guide provides an in-depth analysis of its solubility profile, grounded in[2]. Furthermore, because alkyl iodides are inherently susceptible to solvent-induced degradation[3], we outline a self-validating high-throughput screening protocol designed to differentiate between true thermodynamic solubility and reactive consumption.

Structural Analysis & Theoretical Solvation Dynamics

To predict the solubility of 4,4-diethyl-2-(iodomethyl)oxolane, we must analyze its structural components and their contributions to cohesive energy. The HSP framework partitions the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[4].

  • Dispersion Forces ( δd​ ): The 4,4-diethyl groups provide significant steric bulk and lipophilicity, drastically increasing the molar volume. Combined with the heavy iodine atom, this results in a high dispersion parameter.

  • Polarity ( δp​ ): The molecule possesses a moderate dipole moment driven by the electronegativity difference in the C–O–C ether linkage and the highly polarizable C–I bond.

  • Hydrogen Bonding ( δh​ ): The oxolane (tetrahydrofuran) ring contains an ether oxygen that acts as a weak hydrogen-bond acceptor. However, the molecule lacks any hydrogen-bond donors.

By utilizing group contribution methods[5], we can estimate the HSP values for this compound to predict its behavior across various solvent classes.

Table 1: Estimated Hansen Solubility Parameters for 4,4-Diethyl-2-(iodomethyl)oxolane
ParameterSymbolEstimated Value (MPa^0.5)Primary Structural Contributor
Dispersion δd​ 17.5 – 18.54,4-Diethyl groups, Iodine atom
Polarity δp​ 4.0 – 5.5C–I bond dipole, Oxolane ether oxygen
H-Bonding δh​ 3.5 – 4.5Oxolane ether oxygen (Acceptor only)

Causality Insight: The high δd​ and low δh​ values indicate that this compound will exhibit maximum solubility in non-polar to moderately polar aprotic solvents (e.g., Toluene, Dichloromethane), where the "HSP distance" between the solute and solvent is minimized[6].

Empirical Solubility and Solvent-Induced Degradation

When evaluating the solubility of alkyl iodides, researchers frequently overlook the nucleophilicity and dielectric constant of the solvent. Alkyl iodides possess the weakest carbon-halogen bond and feature an excellent leaving group (I⁻)[3]. Consequently, dissolving 4,4-diethyl-2-(iodomethyl)oxolane in highly polar or nucleophilic solvents can trigger rapid degradation.

For instance, demonstrate that polar aprotic solvents like DMSO can facilitate nucleophilic substitution (S_N2) or elimination (E2) if trace bases or nucleophiles are present, whereas non-polar solvents preserve the intact C–I bond[7].

Table 2: Solubility and Stability Profile by Solvent Class
Solvent ClassExample SolventsPredicted SolubilityStability ProfileMechanistic Note
Non-Polar Hexane, TolueneExcellent (>100 mg/mL)HighMatches high δd​ ; no nucleophilic attack.
Polar Aprotic DCM, Ethyl AcetateExcellent (>100 mg/mL)Moderate-HighGood HSP match; stable if protected from UV light.
Highly Polar Aprotic DMF, DMSOGood (50-100 mg/mL)LowHigh dielectric constant promotes S_N2/E2 degradation.
Polar Protic Methanol, EthanolModerate (10-50 mg/mL)ModerateH-bonding mismatch; potential for slow solvolysis.
Aqueous Water, BuffersPoor (<1 mg/mL)ModerateHighly hydrophobic structure forces phase separation.
Visualization of Solvation vs. Degradation Pathways

Pathways A 4,4-Diethyl-2-(iodomethyl)oxolane B Stable Solvation (Intact Compound) A->B Non-polar / Low Dielectric C Homolytic Cleavage (Radical Formation) A->C UV Light / Thermal Stress D Nucleophilic Substitution (S_N2 / E2) A->D Polar Aprotic + Nucleophiles E Alkyl Radicals + I• C->E C-I Bond Breakage F Substituted Oxolanes + I⁻ D->F Iodide Displacement

Fig 1. Solvation and degradation pathways of 4,4-diethyl-2-(iodomethyl)oxolane in various solvents.

Self-Validating High-Throughput Screening Protocol

To accurately determine the solubility of this reactive intermediate, standard gravimetric or UV-Vis methods are insufficient, as they cannot distinguish between the intact parent molecule and its degradation products.

The following protocol is designed as a self-validating system . By utilizing quantitative NMR (qNMR) combined with HPLC-UV, researchers can establish a strict mass balance. If the molar sum of the parent compound and identified degradants does not equal the initial mass dosed, the system automatically flags the result for volatile loss or the precipitation of insoluble polymeric byproducts.

Step-by-Step Methodology
  • Solvent Dispensing (Automated): Utilize an automated liquid handler to dispense 500 µL of target solvents into amber glass vials. Causality: Amber glass is strictly required to prevent UV-induced homolytic cleavage of the photosensitive C–I bond.

  • Compound Addition: Add 4,4-diethyl-2-(iodomethyl)oxolane in excess (e.g., 150 mg) to each vial to ensure saturation is reached.

  • Equilibration: Seal the vials and incubate at 25°C for 24 hours under constant orbital agitation (500 rpm). Causality: A 24-hour window ensures thermodynamic equilibrium is achieved, eliminating kinetic solubility artifacts while remaining short enough to minimize slow solvolysis.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully aspirate the supernatant and filter it through a solvent-compatible 0.2 µm PTFE syringe filter.

  • Quantification & Mass Balance Validation:

    • HPLC-UV: Inject an aliquot to quantify the concentration of the intact oxolane against a pre-established standard calibration curve.

    • qNMR Analysis: Analyze the solvent residue using an internal standard (e.g., maleic acid) to detect peak shifts indicative of S_N2 substitution or elimination products.

    • Validation Check: Calculate Mtotal​=Mintact​+Mdegraded​ . If Mtotal​ deviates by >5% from the expected saturation limits, the solvent is deemed chemically incompatible, and the apparent solubility value is rejected.

Visualization of the Experimental Workflow

Workflow S1 1. Dispense Solvents S2 2. Add Excess Compound S1->S2 S3 3. Equilibrate (24h, 25°C) S2->S3 S4 4. Phase Separation S3->S4 S5 5. qNMR / HPLC Validation S4->S5

Fig 2. Self-validating high-throughput workflow for determining solubility and solvent stability.

Conclusion

The solubility profile of 4,4-diethyl-2-(iodomethyl)oxolane is dictated by its high dispersion forces and moderate polarity. While it exhibits excellent theoretical solubility in a wide range of organic solvents, its practical application is limited by the chemical stability of the alkyl iodide moiety. By employing non-polar or mildly polar aprotic solvents and utilizing the self-validating screening protocol outlined above, researchers can successfully formulate and utilize this compound without compromising its structural integrity.

References

  • PubChem / Guidechem Database - Compound Summary for CID 131404570 (4,4-Diethyl-2-(iodomethyl)oxolane). National Center for Biotechnology Information. URL:[Link]

  • Hansen Solubility Parameters Basics - The Science of HSP and Cohesive Energy Density. Hansen Solubility. URL:[Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters - ACS Omega (2018). American Chemical Society. URL:[Link]

  • Alkyl Halide Reactivity - Virtual Textbook of Organic Chemistry. Michigan State University. URL:[Link]

  • Solvent-Selective Reactions of Alkyl Iodide with Sodium Azide - Journal of the American Chemical Society (2017). American Chemical Society. URL:[Link]

Sources

Exploratory

Electron Density and Reactivity Mapping of 4,4-Diethyl-2-(iodomethyl)oxolane: A Comprehensive Technical Guide

Executive Summary In the landscape of synthetic organic chemistry and drug development, functionalized oxolanes (tetrahydrofurans) serve as critical pharmacophores and versatile synthetic intermediates. 4,4-Diethyl-2-(io...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, functionalized oxolanes (tetrahydrofurans) serve as critical pharmacophores and versatile synthetic intermediates. 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) represents a highly specialized building block characterized by a unique dichotomy: a reactive, electrophilic iodomethyl terminus coupled with a sterically congested, Lewis-basic oxolane core [3].

This technical guide provides an in-depth analysis of the molecule's electron density profile, steric topography, and reactivity pathways. By understanding the causality behind its chemical behavior—specifically how the gem-diethyl substitution at the C4 position modulates the reactivity of the C2 iodomethyl group—researchers can predictably harness this compound for nucleophilic substitutions, radical cyclizations, and complex molecule synthesis.

Electronic and Topographical Architecture

To predictably manipulate 4,4-Diethyl-2-(iodomethyl)oxolane, one must first map its molecular orbitals and steric environment. The reactivity of this molecule is governed by the interplay between two distinct regions:

Electron Density Profile (HOMO/LUMO Mapping)
  • Highest Occupied Molecular Orbital (HOMO): The electron density is heavily localized on the non-bonding lone pairs of the oxolane oxygen atom. This renders the oxygen a strong hydrogen-bond acceptor and a site for Lewis acid coordination.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is primarily localized on the σ∗ antibonding orbital of the C–I bond. Because iodine is highly polarizable and an excellent leaving group, the adjacent primary carbon is strongly electrophilic, making it the primary vector for SN​2 (bimolecular nucleophilic substitution) attacks.

The Steric Topography: The 4,4-Diethyl Effect

The presence of two ethyl groups at the C4 position is not merely decorative; it fundamentally alters the molecule's thermodynamics and kinetics:

  • Conformational Locking: The bulky gem-diethyl groups impose severe steric constraints, forcing the oxolane ring into a specific envelope or half-chair conformation to minimize 1,3-diaxial-like interactions. This conformational bias dictates the trajectory of incoming nucleophiles at the C2 position.

  • The Thorpe-Ingold Effect: During the synthesis of this compound from its acyclic precursor, the gem-diethyl groups decrease the internal angle between the reactive termini, significantly lowering the activation entropy ( ΔS‡ ) and accelerating the cyclization process.

Mechanistic Reactivity Pathways

The dual nature of 4,4-Diethyl-2-(iodomethyl)oxolane allows it to undergo divergent reaction pathways depending on the applied reagents and conditions.

Reactivity Core 4,4-Diethyl-2-(iodomethyl)oxolane SN2 Nucleophilic Substitution (SN2) (e.g., Azide, Amine) Core->SN2 Nucleophile attacks C-I bond Radical Radical Addition/Coupling (e.g., AIBN, Bu3SnH) Core->Radical Homolytic C-I cleavage RingOpen Ring-Opening (Lewis Acid Mediated) Core->RingOpen Electrophile attacks Oxygen

Figure 1: Divergent reactivity pathways of the iodomethyl and oxolane functional groups.

Nucleophilic Substitution ( SN​2 )

The primary iodomethyl group is highly susceptible to SN​2 displacement by nucleophiles (e.g., azides, amines, thiolates). While the primary nature of the carbon facilitates the attack, the bulky C4 diethyl groups sterically shield the "back-face" of the oxolane ring. Consequently, nucleophilic trajectories that require the nucleophile to pass near the C4 substituents will experience elevated activation energies.

Radical Pathways

The C–I bond is relatively weak (bond dissociation energy ~230 kJ/mol), making it an ideal candidate for homolytic cleavage. Treatment with radical initiators (like AIBN) and a hydrogen donor (like Bu3​SnH ) generates a primary carbon radical. This intermediate can be trapped by electron-deficient alkenes in intermolecular additions or used in intramolecular cyclizations if additional unsaturation is present in the target molecule.

Lewis Acid-Mediated Ring Opening

When exposed to strong Lewis acids (e.g., BF3​⋅OEt2​ or TiCl4​ ), the oxolane oxygen donates its lone pairs (HOMO) to the metal center. This coordination weakens the adjacent C–O bonds, rendering the ring susceptible to nucleophilic cleavage, typically yielding acyclic halogenated derivatives.

Experimental Protocols: Synthesis & Validation

The standard approach to synthesizing 4,4-Diethyl-2-(iodomethyl)oxolane is via the 5-exo-trig iodocyclization of 2,2-diethylpent-4-en-1-ol [1, 2]. Baldwin's rules for ring closure dictate that the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway, ensuring high regioselectivity.

Synthesis A 2,2-Diethylpent-4-en-1-ol (Precursor) B Iodonium Ion Intermediate A->B I2 or NIS CH2Cl2, RT C 4,4-Diethyl-2-(iodomethyl)oxolane (Target Product) B->C 5-exo-trig Cyclization

Figure 2: 5-exo-trig iodocyclization workflow for 4,4-Diethyl-2-(iodomethyl)oxolane.

Step-by-Step Iodocyclization Methodology

Causality Note: N-Iodosuccinimide (NIS) is preferred over molecular iodine ( I2​ ) in this protocol. NIS provides a controlled, steady release of electrophilic iodine, which minimizes oxidative side reactions and prevents the formation of polyiodide complexes.

Reagents:

  • 2,2-Diethylpent-4-en-1-ol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.2 eq)

  • Sodium Bicarbonate ( NaHCO3​ ) (1.5 eq) - Acts as an acid scavenger to prevent unwanted ether cleavage.

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) (0.1 M)

Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2,2-diethylpent-4-en-1-ol in anhydrous CH2​Cl2​ .

  • Base Addition: Add solid NaHCO3​ to the stirring solution. The heterogeneous mixture ensures any generated trace acid is immediately neutralized.

  • Iodination: Cool the reaction mixture to 0 °C using an ice bath. Add NIS in three portions over 15 minutes. Explanation: Portion-wise addition prevents rapid exothermic spikes that could lead to non-specific alkene oxidation.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The product will appear as a less polar spot compared to the starting alcohol.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce any unreacted electrophilic iodine. Extract the aqueous layer with CH2​Cl2​ . Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel) to yield the pure oxolane.

Self-Validating System (Analytical Checkpoints)

To ensure the integrity of the synthesized compound, the protocol is validated through specific NMR signatures:

  • Loss of Alkene: The 1H NMR spectrum must show the complete disappearance of the terminal alkene protons (typically a multiplet at 5.7–5.9 ppm and terminal doublets at 5.0–5.2 ppm).

  • Appearance of Iodomethyl: Look for the characteristic diastereotopic protons of the −CH2​I group appearing as two distinct doublets of doublets (dd) in the 3.1–3.3 ppm region.

  • Oxolane Core: The C2 methine proton adjacent to the oxygen will shift downfield to approximately 3.8–4.1 ppm.

Quantitative Data Summary

The following table synthesizes the critical physical and electronic metrics that dictate the handling and reactivity of the compound.

Property / MetricValueMechanistic Implication
Molecular Formula C9​H17​IO Determines mass ( 268.13 g/mol ) and elemental composition[3].
C–I Bond Dissociation Energy ∼230 kJ/mol Relatively weak bond; highly susceptible to homolytic cleavage for radical-mediated workflows.
HOMO Localization Oxolane Oxygen (Lone Pairs)Acts as a Lewis base; directs electrophilic coordination and potential ring-opening.
LUMO Localization C–I σ∗ orbitalPrimary vector for nucleophilic ( SN​2 ) attack.
Steric Hindrance (C4) High (gem-diethyl)Imposes conformational locking; accelerates cyclization (Thorpe-Ingold effect) but restricts nucleophilic approach angles.

References

  • Mphahlele, M. J. "Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems." Molecules, 2009, 14(12), 4814-4837. Available at:[Link]

  • Detty, M. R., et al. "Chalcogen(IV)−Chalcogen(II) Redox Cycles. 1. Halogenation of Organic Substrates with Dihaloselenium(IV) and -tellurium(IV) Derivatives." Organometallics, 1997, 16(11), 2360-2369. Available at:[Link]

Foundational

Toxicity and safety data sheet for 4,4-Diethyl-2-(iodomethyl)oxolane

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide: 4,4-Diethyl-2-(iodomethyl)oxolane Executive Summary 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) is a specialized heterocyclic organic intermediate utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide: 4,4-Diethyl-2-(iodomethyl)oxolane

Executive Summary

4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) is a specialized heterocyclic organic intermediate utilized in advanced chemical synthesis and drug development[1][2]. Structurally, it combines a sterically hindered oxolane (tetrahydrofuran) ring with a highly reactive iodomethyl group. This dual-functional architecture presents two distinct, high-risk safety profiles: potent genotoxicity driven by the electrophilic alkyl iodide, and severe physical explosion hazards due to the oxolane ring’s propensity for autoxidation and peroxide formation[3][4]. This whitepaper provides a mechanistic breakdown of its toxicity, safety handling protocols, and self-validating experimental workflows.

Physicochemical Profile

To accurately predict the behavior of 4,4-Diethyl-2-(iodomethyl)oxolane in biological and environmental systems, its quantitative properties must be analyzed. The high lipophilicity (XLogP3-AA) suggests rapid membrane permeability, enhancing its toxicological reach.

Table 1: Physicochemical Properties of 4,4-Diethyl-2-(iodomethyl)oxolane[1][2]

PropertyValueStructural Implication
CAS Number 1403649-32-0Unique identifier for safety tracking.
Molecular Formula C9H17IOIndicates a highly halogenated, oxygen-containing organic.
Molecular Weight 268.13 g/mol Moderate size; easily traverses cellular membranes.
XLogP3-AA 3.3High lipophilicity; potential for bioaccumulation in lipid-rich tissues.
Topological Polar Surface Area 9.2 ŲLow TPSA confirms high membrane permeability and CNS penetration.
Primary Hazard Classes Alkylating Agent, Peroxide FormerGenotoxic, Mutagenic, and Explosive under specific conditions.

Mechanistic Toxicology: Genotoxicity via DNA Alkylation

The primary toxicological threat of 4,4-Diethyl-2-(iodomethyl)oxolane lies in its iodomethyl functional group. Iodine is an exceptional leaving group due to its large atomic radius and high polarizability. This renders the adjacent primary carbon highly electrophilic.

In biological systems, this molecule acts as a direct alkylating agent. Comparative toxicological studies indicate that alkyl iodides exhibit 3 to 5 times greater cytotoxicity and genotoxicity than their brominated analogs, and up to 50 times greater than chlorinated analogs[3]. The electrophilic carbon undergoes a bimolecular nucleophilic substitution ( SN​2 ) reaction with biological nucleophiles—most notably the N-7 position of guanine in DNA. This covalent adduction distorts the DNA double helix, leading to replication errors, cell cycle arrest, and mutagenesis[3].

G A 4,4-Diethyl-2-(iodomethyl)oxolane (Electrophilic Alkyl Iodide) C SN2 Transition State (C-I Bond Breaking) A->C  Nucleophilic Attack B Biological Nucleophile (e.g., N7-Guanine in DNA) B->C  Electron Donation D Covalently Alkylated DNA Adduct (Iodide Leaving Group) C->D  Iodide Displacement E Genotoxic Lesion (Apoptosis or Mutation) D->E  Replication Bypass / Error

Figure 1: SN2-mediated DNA alkylation pathway by the iodomethyl functional group.

Chemical Instability: Autoxidation and Peroxide Formation

Like pure tetrahydrofuran (THF), the oxolane ring of this compound is highly susceptible to autoxidation when exposed to atmospheric oxygen and light[5]. The mechanism is a free-radical chain reaction initiated by the abstraction of an alpha-hydrogen adjacent to the ether oxygen. The resulting carbon-centered radical is stabilized by the oxygen's lone electron pairs, allowing it to rapidly react with molecular oxygen ( O2​ ) to form a peroxy radical[4][5].

Over time, these hydroperoxides accumulate and polymerize. Peroxides in ethereal solvents represent a severe explosion hazard at concentrations above 100 ppm, particularly when the solvent is concentrated via distillation or rotary evaporation[4].

G A 4,4-Diethyl-2-(iodomethyl)oxolane (Alpha-Hydrogen on Oxolane) C Oxolanyl Radical (Alpha-Carbon) A->C  H-Abstraction B Environmental Initiators (Light, Heat, Radicals) B->C  Initiation D Peroxy Radical Intermediate (+ O2) C->D  O2 Addition E Hydroperoxides & Polymeric Peroxides (Explosion Hazard) D->E  Chain Propagation

Figure 2: Free-radical autoxidation mechanism leading to explosive peroxide formation.

Safety Data Sheet (SDS) Core Directives

To mitigate the dual hazards of genotoxicity and explosivity, the following handling and storage directives must be strictly enforced:

  • Storage Conditions: Must be stored in opaque or amber glassware to prevent photolytic cleavage of the C-I bond and radical initiation. The headspace must be purged with an inert gas (Argon or Nitrogen) to exclude oxygen[4].

  • Chemical Stabilization: Consider the addition of a radical-trapping antioxidant, such as Butylated hydroxytoluene (BHT), at 100–300 ppm to inhibit the autoxidation cascade[4][5].

  • Personal Protective Equipment (PPE): Due to its high lipophilicity and alkylating potential, double-gloving with nitrile or neoprene, a chemical-resistant lab coat, and splash goggles are mandatory. All handling must occur within a certified chemical fume hood.

  • Spill Response: Do not allow spills to dry out, as this concentrates explosive peroxides. Absorb with an inert, non-combustible material (e.g., vermiculite) and wet with water or a reducing agent before disposal.

Experimental Workflows for Safety Validation

Trustworthy science relies on self-validating protocols. The following workflows are designed to assess and neutralize the specific hazards of 4,4-Diethyl-2-(iodomethyl)oxolane.

Protocol 1: Peroxide Testing and Neutralization Workflow

Causality Focus: This protocol utilizes the oxidative power of peroxides to liberate iodine from iodide salts, providing a visual cue. Neutralization relies on Ferrous ( Fe2+ ) ions, which safely reduce explosive hydroperoxides into non-explosive alcohols via single-electron transfer.

  • Sampling: Under an inert argon flow, extract 1.0 mL of the compound into a clean glass vial.

  • KI-Starch Test: Add 1.0 mL of glacial acetic acid (to catalyze the reaction) and 0.1 g of Potassium Iodide (KI). Add 3 drops of 1% starch indicator.

  • Observation: A rapid color change to dark blue/black indicates the presence of dangerous peroxides.

  • Neutralization: If positive, transfer the bulk solvent to a separatory funnel. Wash with an equal volume of freshly prepared 5% aqueous Ferrous Sulfate ( FeSO4​ ) solution. Agitate gently and vent frequently.

  • Self-Validation (Re-test): Separate the organic layer and repeat Steps 1-3. The protocol is validated when the re-test yields a negative (colorless) result, confirming complete peroxide destruction.

Protocol 2: Ames Test for Mutagenicity Assessment

Causality Focus: Because 4,4-Diethyl-2-(iodomethyl)oxolane is a direct-acting alkylating agent, it is expected to cause base-pair substitution mutations. We utilize histidine-dependent Salmonella typhimurium strains (e.g., TA100) to validate this genotoxicity.

  • Strain Preparation: Culture S. typhimurium TA100 overnight in nutrient broth.

  • Exposure: In top agar containing trace histidine, mix 0.1 mL of the bacterial culture with varying concentrations of the compound (e.g., 0.1, 1.0, and 10.0 µ g/plate ).

  • Plating: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48 hours.

  • Self-Validation & Causality:

    • Negative Control: Solvent only (establishes baseline spontaneous reversion rate).

    • Positive Control: Methyl methanesulfonate (MMS), a known alkylating agent (validates assay sensitivity).

    • Result: A dose-dependent increase in revertant colonies (bacteria that mutated back to histidine independence) definitively confirms the compound's genotoxic mechanism.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane from Precursor Diols

Introduction The tetrahydrofuran (oxolane) ring system is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The synthesis of specifically substituted oxolanes is therefore of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tetrahydrofuran (oxolane) ring system is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The synthesis of specifically substituted oxolanes is therefore of significant interest to researchers in organic chemistry and drug development. This application note provides a detailed guide for the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane, a potentially valuable building block, from readily accessible diol precursors. Two distinct and reliable synthetic routes are presented, offering flexibility in starting materials and reaction conditions.

The first route employs a direct and atom-economical intramolecular iodoetherification of an unsaturated alcohol. The second, more traditional route, involves the cyclization of a saturated diol followed by the conversion of a primary alcohol to the corresponding iodide. For each pathway, this guide provides not only step-by-step protocols but also delves into the underlying reaction mechanisms, offering insights into the rationale behind the chosen experimental parameters.

Synthetic Strategies and Mechanisms

Two primary strategies for the synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane are outlined below. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

G cluster_0 Route 1: Intramolecular Iodoetherification cluster_1 Route 2: Cyclization and Iodination start1 Diethyl Malonate inter1 3,3-Diethyl-pent-4-enoic acid ethyl ester start1->inter1 1. NaOEt, Allyl Bromide 2. NaOEt, Ethyl Iodide precursor1 3,3-Diethyl-pent-4-en-1-ol inter1->precursor1 LiAlH4 Reduction product 4,4-Diethyl-2-(iodomethyl)oxolane precursor1->product Iodine, NaHCO3 start2 Diethyl 2,2-diethylmalonate precursor2 2,2-Diethylpentane-1,5-diol start2->precursor2 Reduction (e.g., LiAlH4) inter2 Diethyl 2,2-diethyl-4-oxobutanoate inter3 (4,4-Diethyloxolan-2-yl)methanol precursor2->inter3 Acid-catalyzed cyclization inter3->product Iodination (e.g., PPh3, I2)

Figure 1: Overview of the two synthetic routes to 4,4-Diethyl-2-(iodomethyl)oxolane.

Route 1: Intramolecular Iodoetherification

This route is arguably the more elegant and efficient of the two, proceeding via a stereoselective intramolecular iodoetherification of a homoallylic alcohol. The key to this approach is the carefully controlled cyclization of an unsaturated precursor, which is synthesized from diethyl malonate.

Part 1a: Synthesis of the Unsaturated Alcohol Precursor: 3,3-Diethyl-pent-4-en-1-ol

The synthesis of the key unsaturated alcohol precursor begins with the sequential alkylation of diethyl malonate, followed by reduction of the ester groups.

Reaction Scheme:

Protocol:

Step 1: Synthesis of Diethyl allyl(diethyl)malonate

  • To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium (2.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • After stirring for 30 minutes, add allyl bromide (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and again add a solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C.

  • Add ethyl iodide (2.2 eq) dropwise and reflux the mixture for 8 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation to obtain diethyl allyl(diethyl)malonate.

Step 2: Reduction to 3,3-Diethyl-pent-4-en-1-ol

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether at 0 °C, add a solution of diethyl allyl(diethyl)malonate (1.0 eq) in diethyl ether dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

  • Filter the resulting white precipitate and wash thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3,3-diethyl-pent-4-en-1-ol, which can be purified by distillation if necessary.

Parameter Alkylation Reduction
Key Reagents Diethyl malonate, NaOEt, Allyl bromide, Ethyl iodideDiethyl allyl(diethyl)malonate, LiAlH₄
Solvent EthanolDiethyl ether
Temperature 0 °C to Reflux0 °C to Room Temperature
Reaction Time 12 hours12 hours
Typical Yield 60-70%85-95%

Table 1: Summary of reaction conditions for the synthesis of 3,3-Diethyl-pent-4-en-1-ol.

Part 1b: Intramolecular Iodoetherification

With the unsaturated alcohol in hand, the key cyclization step can be performed. The reaction is promoted by molecular iodine and proceeds through an iodonium ion intermediate.

Mechanism of Iodoetherification:

The reaction is initiated by the electrophilic attack of iodine on the alkene, forming a cyclic iodonium ion. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-tet cyclization, which is kinetically favored. Subsequent deprotonation yields the final product.

G cluster_0 Mechanism of Intramolecular Iodoetherification A Unsaturated Alcohol + I₂ B Iodonium Ion Intermediate A->B Electrophilic attack C Oxonium Ion Intermediate B->C Intramolecular nucleophilic attack (5-exo-tet) D 4,4-Diethyl-2-(iodomethyl)oxolane C->D Deprotonation

Figure 2: Simplified mechanism of the intramolecular iodoetherification.

Protocol:

  • Dissolve 3,3-diethyl-pent-4-en-1-ol (1.0 eq) in acetonitrile.

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 eq).

  • Cool the biphasic mixture to 0 °C and add a solution of iodine (I₂, 1.5 eq) in acetonitrile dropwise with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4,4-diethyl-2-(iodomethyl)oxolane.

Parameter Iodoetherification
Key Reagents 3,3-Diethyl-pent-4-en-1-ol, Iodine, NaHCO₃
Solvent Acetonitrile/Water
Temperature 0 °C
Reaction Time 4-6 hours
Typical Yield 70-85%

Table 2: Summary of reaction conditions for the iodoetherification.

Route 2: Cyclization and Subsequent Iodination

This alternative route involves the initial formation of the oxolane ring from a saturated diol, followed by the conversion of a hydroxymethyl group to an iodomethyl group.

Part 2a: Synthesis of the Saturated Diol Precursor: 2,2-Diethylpentane-1,5-diol

The synthesis of the required 1,5-diol can be achieved through the reduction of diethyl 2,2-diethylglutarate.

Protocol:

  • Prepare diethyl 2,2-diethylglutarate via known literature methods, for example, by Michael addition of diethyl 2-ethylmalonate to ethyl acrylate followed by another ethylation.

  • To a suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0 °C, add a solution of diethyl 2,2-diethylglutarate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction to 0 °C and quench carefully with water, 15% NaOH (aq), and water.

  • Filter the solid and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate to give 2,2-diethylpentane-1,5-diol.[1]

Part 2b: Acid-Catalyzed Cyclization to (4,4-Diethyloxolan-2-yl)methanol

The dehydration and cyclization of the 1,5-diol can be effected using an acid catalyst.[2][3]

Protocol:

  • Dissolve 2,2-diethylpentane-1,5-diol (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting diol is consumed.

  • Cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting (4,4-diethyloxolan-2-yl)methanol by vacuum distillation.

Part 2c: Iodination of (4,4-Diethyloxolan-2-yl)methanol

The final step is the conversion of the primary alcohol to the iodide. A common and effective method is the Appel reaction.

Protocol:

  • To a solution of triphenylphosphine (PPh₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add iodine (I₂, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add a solution of (4,4-diethyloxolan-2-yl)methanol (1.0 eq) and imidazole (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 4,4-diethyl-2-(iodomethyl)oxolane.

Parameter Cyclization Iodination (Appel)
Key Reagents 2,2-Diethylpentane-1,5-diol, p-TsOH(4,4-Diethyloxolan-2-yl)methanol, PPh₃, I₂, Imidazole
Solvent TolueneDichloromethane
Temperature Reflux0 °C to Room Temperature
Reaction Time 4-8 hours2-4 hours
Typical Yield 80-90%85-95%

Table 3: Summary of reaction conditions for Route 2.

Characterization

The final product, 4,4-diethyl-2-(iodomethyl)oxolane, should be characterized by standard spectroscopic methods:

  • ¹H NMR: Expect characteristic signals for the diethyl groups, the protons on the tetrahydrofuran ring, and the iodomethyl group.

  • ¹³C NMR: Confirmation of the number of unique carbon atoms in the molecule.

  • IR Spectroscopy: Absence of a broad O-H stretch (around 3300 cm⁻¹) and presence of C-O-C stretching frequencies.

  • Mass Spectrometry: Determination of the molecular weight and fragmentation pattern.

Safety and Handling

  • Alkylating agents such as allyl bromide and ethyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Iodine is corrosive and can cause stains. Handle with care and appropriate PPE.

  • Organic solvents such as diethyl ether and THF are flammable. Ensure all heating is done using a heating mantle and that there are no nearby ignition sources.

Conclusion

This application note has detailed two robust and versatile methods for the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane from diol precursors. Route 1, featuring an intramolecular iodoetherification, offers an efficient and stereoselective pathway. Route 2 provides a more classical approach involving cyclization and subsequent functional group interconversion. Both methods utilize readily available reagents and standard laboratory techniques, making them accessible to a wide range of researchers in the chemical sciences. The detailed protocols and mechanistic insights provided herein should enable the successful synthesis and further application of this valuable synthetic building block.

References

  • PubChem. 2,2-Diethyl-1,5-pentanediol. National Center for Biotechnology Information. [Link]

  • Selva, M., & Perosa, A. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. European Journal of Organic Chemistry, 2012(21), 3939-3946.
  • Krasutsky, A. P., & Kolomitsyn, I. V. (2025).

Sources

Application

Application Notes and Protocols: The Strategic Application of 4,4-Diethyl-2-(iodomethyl)oxolane in the Synthesis of Complex Natural Products

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: A Note on the Subject Compound While "4,4-diethyl-2-(iodomethyl)oxolane" is a structurally plausible a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: A Note on the Subject Compound

While "4,4-diethyl-2-(iodomethyl)oxolane" is a structurally plausible and synthetically accessible molecule, it is not a widely cataloged reagent with an extensive body of published, specific applications. However, its core structure—a substituted tetrahydrofuran (oxolane) bearing a reactive iodomethyl group—represents a class of building blocks of immense strategic value in the assembly of complex natural products. This guide, therefore, leverages established principles and methodologies for analogous 2-(halomethyl)oxolanes to provide a comprehensive and scientifically grounded exploration of the potential applications of 4,4-diethyl-2-(iodomethyl)oxolane. The protocols and strategies described herein are based on well-documented and robust chemical transformations prevalent in the field of natural product synthesis.

Introduction: The Tetrahydrofuran Motif and the Strategic Value of 2-(Iodomethyl)oxolanes

The substituted tetrahydrofuran ring is a privileged scaffold found in a vast array of biologically active natural products, including the annonaceous acetogenins, various lignans, and complex polyether ionophores.[1] These molecules exhibit a broad spectrum of biological activities, such as antitumor, antimicrobial, and antimalarial properties.[1] Consequently, the development of stereoselective methods for the construction of substituted tetrahydrofurans is a cornerstone of modern synthetic organic chemistry.[1][2][3][4][5]

The 2-(iodomethyl)oxolane moiety, as exemplified by 4,4-diethyl-2-(iodomethyl)oxolane, is a particularly powerful synthetic intermediate. The iodomethyl group serves as a versatile electrophilic handle, enabling the coupling of the tetrahydrofuran core with a wide range of nucleophiles. This facilitates a convergent approach to complex molecular architectures, where intricate fragments are synthesized separately and then joined together in the later stages of a synthesis.

Synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane: A Proposed Route via Iodoetherification

A highly effective and stereoselective method for the synthesis of 2-(iodomethyl)oxolanes is the intramolecular iodoetherification of homoallylic alcohols.[6] This reaction proceeds via an iodonium ion intermediate, followed by a 5-exo-tet cyclization, which is generally favored according to Baldwin's rules.

A plausible synthetic route to 4,4-diethyl-2-(iodomethyl)oxolane would commence with the appropriate homoallylic alcohol, 6,6-diethyl-1-hepten-4-ol.

Synthetic_Route Start 6,6-Diethyl-1-hepten-4-ol Reagent Iodine (I2) Base (e.g., NaHCO3) Start->Reagent Reaction Product 4,4-Diethyl-2-(iodomethyl)oxolane Reagent->Product Mechanism 5-exo-tet Iodoetherification Reagent->Mechanism

Caption: Proposed synthesis of 4,4-diethyl-2-(iodomethyl)oxolane.

Protocol 1: Synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane

Disclaimer: This is a generalized protocol based on known iodoetherification reactions and should be optimized for this specific substrate.

Materials:

  • 6,6-Diethyl-1-hepten-4-ol

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen source

Procedure:

  • To a solution of 6,6-diethyl-1-hepten-4-ol (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at 0 °C, add sodium bicarbonate (3.0 eq).

  • Slowly add a solution of iodine (1.5 eq) in dichloromethane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 4,4-diethyl-2-(iodomethyl)oxolane.

Parameter Value Notes
Reactant 6,6-Diethyl-1-hepten-4-olStarting homoallylic alcohol.
Reagents I₂, NaHCO₃Iodine is the electrophile; NaHCO₃ is the base to neutralize HI byproduct.
Solvent DichloromethaneA common solvent for iodoetherification.
Temperature 0 °C to Room TemperatureInitial cooling can control exothermicity.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Workup Na₂S₂O₃ quench, aqueous washesStandard procedure to remove excess iodine and inorganic salts.
Purification Silica Gel ChromatographyTo isolate the final product.

Applications in Convergent Synthesis: Coupling Strategies

The primary utility of 4,4-diethyl-2-(iodomethyl)oxolane in natural product synthesis lies in its ability to act as an electrophile in SN2 reactions. This allows for the formation of new carbon-oxygen, carbon-sulfur, or carbon-carbon bonds, effectively "stitching" the tetrahydrofuran core to other synthetic fragments.

Convergent_Synthesis cluster_0 Fragment A cluster_1 Fragment B THF_I 4,4-Diethyl-2-(iodomethyl)oxolane Coupling SN2 Coupling THF_I->Coupling Nucleophile Nucleophile (R-Nu-) Nucleophile->Coupling Product Coupled Product (THF-CH2-Nu-R) Coupling->Product

Caption: Convergent synthesis using 2-(iodomethyl)oxolane.

Protocol 2: General Procedure for Nucleophilic Substitution

Materials:

  • 4,4-Diethyl-2-(iodomethyl)oxolane

  • Nucleophile (e.g., an alcohol, thiol, or stabilized carbanion)

  • A suitable base (e.g., NaH, K₂CO₃, or LDA depending on the nucleophile)

  • Anhydrous solvent (e.g., THF, DMF)

  • Argon or Nitrogen source

Procedure (Example with an alcohol nucleophile):

  • To a solution of the alcohol (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere at 0 °C, add sodium hydride (1.3 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of 4,4-diethyl-2-(iodomethyl)oxolane (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Parameter Value Notes
Electrophile 4,4-Diethyl-2-(iodomethyl)oxolaneThe tetrahydrofuran building block.
Nucleophile Alcohol, Thiol, Carbanion, etc.The coupling partner.
Base NaH, K₂CO₃, LDA, etc.Choice depends on the pKa of the nucleophile.
Solvent THF, DMFAprotic polar solvents are generally preferred for SN2 reactions.
Temperature 0 °C to Room Temperature or higherReaction temperature will depend on the reactivity of the nucleophiles.
Workup Aqueous quench and extractionStandard procedure to isolate the organic product.

Advanced Transformations: From Iodide to Organometallic Reagent

The carbon-iodine bond can also be transformed to generate a nucleophilic carbon center via lithium-halogen exchange. This opens up a different set of synthetic possibilities, allowing the tetrahydrofuran fragment to act as a nucleophile in reactions with various electrophiles.

Protocol 3: Lithium-Iodine Exchange and Reaction with an Electrophile

Materials:

  • 4,4-Diethyl-2-(iodomethyl)oxolane

  • tert-Butyllithium (2.2 eq)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., an aldehyde, ketone, or ester)

  • Argon source

Procedure:

  • To a solution of 4,4-diethyl-2-(iodomethyl)oxolane (1.0 eq) in anhydrous diethyl ether (0.1 M) at -78 °C under an inert atmosphere, add tert-butyllithium (2.2 eq) dropwise.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Add the electrophile (1.2 eq) dropwise at -78 °C.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by silica gel chromatography.

Conclusion and Future Outlook

4,4-Diethyl-2-(iodomethyl)oxolane, and its structural analogs, are powerful and versatile building blocks in the synthesis of natural products. Their utility stems from the stable tetrahydrofuran core combined with the reactive iodomethyl group, which can participate in a variety of bond-forming reactions. By leveraging both the electrophilic nature of the C-I bond and the potential for its conversion into a nucleophilic organometallic species, synthetic chemists have a robust tool for the construction of complex molecular architectures. As the quest for novel therapeutic agents continues to drive the field of natural product synthesis, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in enabling the efficient and stereoselective assembly of these vital molecules.

References

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
  • Tetrahydrofuran synthesis.Organic Chemistry Portal.
  • Stereoselective intramolecular iodoetherification of 4-pentene-1,3-diols: synthesis of cis-2-(iodomethyl)-3-hydroxytetrahydrofurans.
  • The direct oxidative diene cyclization and related reactions in natural product synthesis.Beilstein Journal of Organic Chemistry.
  • The Tetrahydrofuran Motif in Marine Lipids and Terpenes.MDPI.
  • Strategies for the Synthesis of Cyclic Ethers of Marine N
  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium–iodine Exchange and Z-Boronic.Organic Syntheses.

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Method

Application Notes &amp; Protocols: Nucleophilic Substitution Reactions Using 4,4-Diethyl-2-(iodomethyl)oxolane

Introduction: The Strategic Advantage of the 4,4-Diethyl-2-(iodomethyl)oxolane Scaffold In the landscape of modern medicinal chemistry and drug development, the pursuit of molecules with enhanced physicochemical and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 4,4-Diethyl-2-(iodomethyl)oxolane Scaffold

In the landscape of modern medicinal chemistry and drug development, the pursuit of molecules with enhanced physicochemical and pharmacokinetic properties is paramount. The oxolane (tetrahydrofuran) ring is a privileged scaffold, prized for its ability to confer improved aqueous solubility, metabolic stability, and a desirable three-dimensional topology to drug candidates.[1][2] The strategic incorporation of a 4,4-diethyl substitution pattern on this ring system introduces a lipophilic, sterically defined element that can effectively probe deep hydrophobic pockets of target proteins while simultaneously shielding the oxolane's ether oxygen from metabolic degradation.

This guide focuses on 4,4-Diethyl-2-(iodomethyl)oxolane , a versatile synthetic building block designed for the facile introduction of the 4,4-diethyloxolane motif into a wide array of molecular architectures. As a primary alkyl iodide, the iodomethyl group serves as a potent electrophile for nucleophilic substitution reactions, proceeding primarily through an SN2 mechanism.[3][4][5] This allows for the predictable and stereospecific formation of new carbon-heteroatom and carbon-carbon bonds. The high reactivity of the C-I bond, coupled with the favorable properties of the disubstituted oxolane core, makes this reagent a valuable tool for researchers, scientists, and drug development professionals aiming to optimize lead compounds.

Mechanism and Reactivity Considerations

The primary mode of reaction for 4,4-Diethyl-2-(iodomethyl)oxolane is the bimolecular nucleophilic substitution (SN2) pathway.[3][4][5] This is a one-step, concerted process where the incoming nucleophile attacks the electrophilic methylene carbon from the backside, relative to the iodide leaving group.[4][5]

Key Mechanistic Features:

  • Kinetics: The reaction rate is dependent on the concentration of both the substrate (4,4-Diethyl-2-(iodomethyl)oxolane) and the nucleophile, following second-order kinetics.[3][6]

  • Stereochemistry: If the nucleophile attacks a chiral center, the SN2 mechanism results in an inversion of stereochemistry, a phenomenon known as Walden inversion.[4]

  • Steric Hindrance: The reaction is sensitive to steric hindrance at the electrophilic carbon. As a primary iodide, 4,4-Diethyl-2-(iodomethyl)oxolane is highly amenable to SN2 reactions.[7]

  • Leaving Group: Iodide is an excellent leaving group due to its large size and the stability of the I⁻ anion, which facilitates the reaction.[6][8]

Core Applications & Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of 4,4-Diethyl-2-(iodomethyl)oxolane in key synthetic transformations. The causality behind experimental choices is explained to ensure reproducibility and facilitate adaptation to different substrates.

Application 1: N-Alkylation of Heterocycles

The introduction of the 4,4-diethyloxolane moiety onto nitrogen-containing heterocycles is a common strategy to enhance solubility and modulate basicity. This protocol details the N-alkylation of a model imidazole derivative.

Protocol 1: N-Alkylation of 4-Iodo-1H-imidazole

This protocol employs a mild base, potassium carbonate, which is often preferred for its ease of handling and suitability for a wide range of substrates.[9]

Materials:

  • 4,4-Diethyl-2-(iodomethyl)oxolane (1.0 equiv)

  • 4-Iodo-1H-imidazole (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-imidazole and anhydrous potassium carbonate.[9]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to form a suspension.

  • Substrate Addition: Add 4,4-Diethyl-2-(iodomethyl)oxolane to the stirred suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with fresh acetonitrile.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate, wash with water, and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.[9]

Causality of Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the imidazole, but mild enough to avoid side reactions with sensitive functional groups.[9]

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Excess Nucleophile: Using a slight excess of the imidazole ensures complete consumption of the valuable alkylating agent.

Application 2: O-Alkylation of Phenols

Alkylation of phenols to form aryl ethers is a fundamental transformation in drug discovery. This protocol provides a method for the synthesis of a 4,4-diethyloxolanyl-substituted aryl ether.

Protocol 2: O-Alkylation of 4-Methoxyphenol

This method utilizes a strong base, sodium hydride, for the complete deprotonation of the phenol, ensuring a rapid and efficient reaction.

Materials:

  • 4,4-Diethyl-2-(iodomethyl)oxolane (1.0 equiv)

  • 4-Methoxyphenol (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl Ether (Et₂O)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred solvent.

  • Nucleophile Addition: Add a solution of 4-methoxyphenol in a small amount of anhydrous DMF dropwise to the NaH suspension. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 4,4-Diethyl-2-(iodomethyl)oxolane dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up and Extraction: Dilute the mixture with diethyl ether and wash sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.

Causality of Choices:

  • Base: Sodium hydride provides irreversible deprotonation of the phenol, leading to a high concentration of the nucleophilic phenoxide and driving the reaction to completion.

  • Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions, as it solvates the cation (Na⁺) but not the nucleophile, thus enhancing its reactivity.

  • Temperature Control: The initial cooling to 0 °C during the addition of NaH and the alkylating agent is crucial for controlling the exothermic reaction and preventing potential side reactions.

Application 3: C-Alkylation of Nitroalkanes

The formation of carbon-carbon bonds is central to the synthesis of complex organic molecules. This protocol describes the C-alkylation of a nitroalkane, a versatile synthetic intermediate.

Protocol 3: C-Alkylation of Nitrocyclohexane

This protocol showcases a photoredox-catalyzed method, which allows for the coupling of primary alkyl iodides with secondary nitroalkanes under mild conditions.[10]

Materials:

  • 4,4-Diethyl-2-(iodomethyl)oxolane (1.0 equiv)

  • Nitrocyclohexane (1.5 equiv)

  • fac-Ir(ppy)₃ (photocatalyst, 1-2 mol%)

  • Nickel(II) Chloride Glyme Complex (NiCl₂·glyme) (5-10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand, 5-10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • A suitable base (e.g., a non-nucleophilic organic base)

  • Blue LED light source

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with NiCl₂·glyme, dtbbpy, and fac-Ir(ppy)₃.

  • Reagent Addition: Add anhydrous DMF, followed by nitrocyclohexane, the base, and finally 4,4-Diethyl-2-(iodomethyl)oxolane.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with a blue LED light source. Stir the reaction mixture at room temperature.[10]

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting materials via TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to isolate the C-alkylated product.

Causality of Choices:

  • Catalytic System: The dual nickel/iridium catalytic system enables the reaction to proceed under mild conditions, avoiding the need for stoichiometric strong bases that can lead to side reactions.[10] The iridium photocatalyst initiates the reaction via light absorption, while the nickel complex facilitates the cross-coupling.

  • Ligand: The dtbbpy ligand stabilizes the nickel catalyst and modulates its reactivity.

  • Light Source: Blue LED light provides the necessary energy to excite the iridium photocatalyst, initiating the catalytic cycle.[10]

Data Summary and Visualization

The following table summarizes the key reaction parameters for the protocols described above.

Reaction Type Nucleophile Base Solvent Typical Temp. Key Advantages
N-Alkylation ImidazoleK₂CO₃Acetonitrile60-80 °CMild conditions, easy work-up
O-Alkylation PhenolNaHDMF0 °C to RTHigh efficiency, rapid reaction
C-Alkylation NitroalkaneOrganic BaseDMFRoom Temp.Mild, photoredox-catalyzed

Reaction Workflow Visualization

The following diagram illustrates the general workflow for a nucleophilic substitution reaction using 4,4-Diethyl-2-(iodomethyl)oxolane.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents 1. Prepare Reagents (Substrate, Nucleophile, Base) prep_solvent 2. Add Anhydrous Solvent prep_reagents->prep_solvent add_base 3. Add Base (if required) prep_solvent->add_base add_substrate 4. Add 4,4-Diethyl-2-(iodomethyl)oxolane add_base->add_substrate monitor 5. Monitor Reaction (TLC/GC-MS) add_substrate->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify product Final Product purify->product

Caption: General workflow for nucleophilic substitution.

Mechanism Visualization: SN2 Reaction

This diagram illustrates the concerted backside attack characteristic of the SN2 mechanism.

Caption: The concerted SN2 reaction mechanism.

Conclusion and Future Outlook

4,4-Diethyl-2-(iodomethyl)oxolane is a highly effective and versatile building block for the introduction of a metabolically robust, three-dimensional scaffold into drug candidates and other high-value molecules. Its reactivity as a primary iodide in SN2 reactions is predictable and efficient, allowing for the construction of a diverse range of compounds through C-N, C-O, and C-C bond formation. The protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this reagent in their synthetic campaigns. As the demand for non-flat, sp³-rich molecules continues to grow in drug discovery, the strategic use of substituted oxolanes like the one presented here will undoubtedly play an increasingly important role.[11]

References

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.
  • SN2 versus E2 Competition of Cyclic Ethers. (2025). ResearchGate.
  • Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry. Available at: [Link]

  • SN1 and SN2 Reaction Mechanisms - Ether. (n.d.). Scribd. Available at: [Link]

  • The SN2 Reaction Mechanism. (2026). Master Organic Chemistry. Available at: [Link]

  • A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox. (n.d.). PMC. Available at: [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Available at: [Link]

  • Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. (2021). Chemistry LibreTexts. Available at: [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Singh, S., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Available at: [Link]

  • Stepan, A. F., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Available at: [Link]

  • Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

  • Summary of Nucelophilic Substitution Reactions. (n.d.). Available at: [Link]

  • Scott, P. J. H. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. Available at: [Link]

  • Rossi, R. A., Pierini, A. B., & Peñéñory, A. B. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Available at: [Link]

  • Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. (2024). Available at: [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. (n.d.). Available at: [Link]

  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.). Available at: [Link]

  • Nuclophilic I– Reagents. (n.d.). Wordpress. Available at: [Link]

  • Tamaru, Y., et al. (n.d.). Stereoselective intramolecular iodoetherification of 4-pentene-1,3-diols: synthesis of cis-2-(iodomethyl)-3-hydroxytetrahydrofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Kondo, Y., et al. (n.d.). Relative reactivity of methyl iodide to ethyl iodide in nucleophilic substitution reactions in acetonitrile and partial desolvation accompanying activation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • An Improved Synthesis and Some Reactions of Diethyl. (2013). Amanote Research. Available at: [Link]

  • Synthesis of diethyl 4-alkyl-2,2-oxetane dicarboxylates. (n.d.). ResearchGate. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Grignard Reagents from 4,4-Diethyl-2-(iodomethyl)oxolane

Abstract This document provides a comprehensive guide for the synthesis of the Grignard reagent from 4,4-diethyl-2-(iodomethyl)oxolane. Grignard reagents are fundamental organometallic compounds widely utilized in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent from 4,4-diethyl-2-(iodomethyl)oxolane. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The successful preparation of these highly reactive species is contingent on meticulous experimental technique, particularly the stringent exclusion of atmospheric moisture and oxygen.[3][4][5] These application notes offer a detailed protocol, discuss the underlying chemical principles, and provide troubleshooting strategies to ensure a high-yielding and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Significance of Grignard Reagents

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are powerful nucleophiles and strong bases.[6][7] Their utility in forming new carbon-carbon bonds makes them indispensable tools in the synthesis of a vast array of organic molecules, from simple alcohols to complex pharmaceutical intermediates.[7][8] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophilic centers, including carbonyls (aldehydes, ketones, esters), epoxides, and carbon dioxide.[6][7][8]

The starting material for this protocol, 4,4-diethyl-2-(iodomethyl)oxolane, presents a primary alkyl iodide. Alkyl iodides are particularly well-suited for Grignard reagent formation due to the relatively weak carbon-iodine bond, which facilitates the insertion of magnesium.[8][9]

Mechanistic Insights: The Formation of a Grignard Reagent

The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of study, it is generally accepted to involve radical intermediates.[10] The process can be summarized in the following key steps:

  • Electron Transfer: A single electron is transferred from the magnesium metal to the antibonding orbital of the carbon-iodine bond of 4,4-diethyl-2-(iodomethyl)oxolane. This results in the formation of a radical anion, which rapidly cleaves to form an alkyl radical and an iodide ion.

  • Radical Recombination: The newly formed alkyl radical recombines with a magnesium radical cation (Mg•+) on the metal surface to form the organomagnesium compound.[10]

The ethereal solvent, typically diethyl ether or tetrahydrofuran (THF), plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium atom.[10][11] This coordination is essential for both the formation and the stability of the reagent.[1]

Pre-Reaction Preparations: Ensuring a Successful Synthesis

The single most critical factor for the successful preparation of a Grignard reagent is the rigorous exclusion of water.[4][5] Grignard reagents are potent bases and will readily react with any protic source, including water from the atmosphere, solvents, or glassware, to quench the reagent and form the corresponding alkane.[5][6]

Glassware and Reagent Preparation
  • Glassware: All glassware (round-bottom flask, dropping funnel, condenser) must be meticulously dried. This is best achieved by flame-drying under a vacuum or oven-drying at a high temperature (e.g., 120-150°C) for several hours and then allowing it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).[12][13]

  • Solvents: Anhydrous ethereal solvents are mandatory. Commercially available anhydrous solvents are often suitable, but for highly sensitive reactions, it is best to freshly distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).[3]

  • Magnesium: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[1][14] It is therefore crucial to activate the magnesium surface prior to the addition of the alkyl halide.

Experimental Protocol: Synthesis of the Grignard Reagent

This protocol outlines the step-by-step procedure for the preparation of the Grignard reagent from 4,4-diethyl-2-(iodomethyl)oxolane.

Materials and Equipment
Reagent/MaterialQuantityNotes
Magnesium Turnings1.2 equivalents
4,4-Diethyl-2-(iodomethyl)oxolane1.0 equivalent
Anhydrous Tetrahydrofuran (THF)Sufficient to make a ~0.5 M solution
1,2-DibromoethaneA few dropsActivator[14][15]
IodineA single small crystalOptional co-activator[1][9]
Inert Gas (Nitrogen or Argon)For maintaining an inert atmosphere
Flame-dried three-neck round-bottom flask
Reflux condenser with an inert gas inlet
Pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Heating mantle or oil bath
Reaction Setup and Magnesium Activation

G cluster_setup Reaction Setup cluster_initiation Reaction Initiation cluster_addition Substrate Addition cluster_completion Reaction Completion and Use A Assemble flame-dried glassware under inert gas B Add magnesium turnings to the flask A->B C Add a small amount of anhydrous THF B->C D Add 1,2-dibromoethane (and optionally iodine) C->D E Gently warm the mixture D->E Activation F Observe for signs of reaction (e.g., bubbling, color change) E->F G Add a small portion of the alkyl iodide solution F->G Proceed upon successful activation H Observe for initiation (e.g., gentle reflux) G->H I Add the remaining alkyl iodide solution dropwise H->I J Reflux the reaction mixture until magnesium is consumed I->J Maintain gentle reflux K Cool the Grignard reagent to room temperature J->K L The Grignard reagent is ready for use or titration K->L

  • Assemble the Apparatus: Set up the flame-dried three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas inlet for inert gas, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Purge the entire system with a steady stream of nitrogen or argon for at least 10-15 minutes.[12]

  • Activate the Magnesium: To the flask, add the magnesium turnings (1.2 equivalents). Add a small amount of anhydrous THF, just enough to cover the magnesium. With gentle stirring, add a few drops of 1,2-dibromoethane.[15][16] The evolution of ethylene gas is a visual indicator of successful activation.[14][15] If the reaction is sluggish, a single small crystal of iodine can be added. The disappearance of the brown iodine color also indicates activation.[9] Gentle warming with a heat gun may be necessary to initiate the activation.[13]

Formation of the Grignard Reagent
  • Prepare the Alkyl Iodide Solution: In the dropping funnel, prepare a solution of 4,4-diethyl-2-(iodomethyl)oxolane (1.0 equivalent) in anhydrous THF.

  • Initiate the Reaction: Once the magnesium is activated, add a small portion (approximately 10%) of the alkyl iodide solution from the dropping funnel to the stirring magnesium suspension. A successful initiation is typically marked by the appearance of turbidity and a gentle, self-sustaining reflux of the solvent.[14]

  • Controlled Addition: After the reaction has initiated, add the remaining alkyl iodide solution dropwise at a rate that maintains a gentle reflux.[17] The reaction is exothermic, and the addition rate should be controlled to prevent overheating. If the reflux becomes too vigorous, the addition should be slowed or temporarily stopped, and the flask can be cooled with a water bath.

  • Reaction Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be applied to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[14] The final Grignard reagent should be a gray to brownish, slightly cloudy solution.

Characterization and Quantification: Titration of the Grignard Reagent

Due to potential side reactions and incomplete conversion, the exact concentration of the prepared Grignard reagent should be determined before its use in subsequent reactions.[13][18] Titration is the most common method for this purpose.

Iodometric Titration

A reliable method involves the reaction of the Grignard reagent with a standardized solution of iodine.[18][19][20]

  • In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine in anhydrous THF containing lithium chloride.[19][20]

  • Cool the iodine solution to 0°C.

  • Slowly add the prepared Grignard reagent via a syringe until the brown color of the iodine disappears.[20]

  • The concentration of the Grignard reagent can be calculated based on the 1:1 stoichiometry of the reaction.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inadequate drying of glassware or solvent[13]- Passivated magnesium surface[13]- Re-dry all glassware and use freshly distilled anhydrous solvent.- Crush the magnesium turnings to expose a fresh surface.[13]- Add a small crystal of iodine or a few more drops of 1,2-dibromoethane.[13]
Reaction starts but then stops - Insufficiently activated magnesium.- Low concentration of the alkyl halide.- Apply gentle warming with a heat gun.[13]- Add the alkyl halide solution at a slightly faster rate.
Dark brown or black solution - Overheating, leading to decomposition.- Wurtz-type coupling side reactions.[13]- Control the addition rate of the alkyl halide to maintain a gentle reflux.- Ensure efficient stirring.
Low yield of Grignard reagent - Presence of moisture or other protic impurities.[4]- Side reactions.- Ensure all components are rigorously dried.[4]- Titrate the reagent to determine the actual concentration.

Safety Precautions and Handling

  • Flammability: Grignard reagents and the ethereal solvents used in their preparation are highly flammable.[5][21] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.

  • Reactivity with Water: Grignard reagents react violently with water.[4][5] Ensure all equipment is dry and the reaction is protected from atmospheric moisture.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and suitable gloves.[12][21]

  • Quenching: Any unreacted Grignard reagent should be quenched carefully. This can be done by slowly adding the Grignard solution to a stirred, cooled solution of a protic solvent like isopropanol, followed by a saturated aqueous solution of ammonium chloride.

  • Storage: If not used immediately, the Grignard reagent should be stored in a sealed flask under an inert atmosphere.[3][22] For longer-term storage, refrigeration can slow degradation, but it's always advisable to re-titrate before use.[22]

Conclusion

The successful synthesis of the Grignard reagent from 4,4-diethyl-2-(iodomethyl)oxolane is readily achievable with careful attention to experimental detail. The key to a high-yielding and reproducible preparation lies in the meticulous exclusion of water and the effective activation of the magnesium surface. By following the detailed protocols and troubleshooting guidelines presented in these application notes, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in organic synthesis and drug discovery.

References

  • Formation of Grignard Reagents from Organic Halides. (n.d.).
  • comparative study of different solvents for Grignard reagent preparation - Benchchem. (n.d.).
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14).
  • 14 Formation and reaction of a Grignard reagent. (n.d.).
  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 6).
  • Grignard reagent - Wikipedia. (n.d.).
  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24).
  • An In-depth Technical Guide to the Chemistry of Alkyl Iodides - Benchchem. (n.d.).
  • A Researcher's Guide to the Titration of Organomagnesium Reagents: A Comparative Analysis - Benchchem. (n.d.).
  • Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethene for Grignard Reagent Synthesis - Benchchem. (n.d.).
  • The Grignard Reaction - WVU Community. (n.d.).
  • Grignard reagent - Sciencemadness Wiki. (2019, April 1).
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19).
  • grignard reagents - Chemguide. (n.d.).
  • preparation of Grignard reagents - YouTube. (2019, October 24).
  • Does anyone know the best way to activate magnesium for the... - ECHEMI. (n.d.).
  • Technical Support Center: Long-Term Storage and Stability of Grignard Solutions - Benchchem. (n.d.).
  • Preparation of Primary and Secondary Dialkylmagnesiums by a Radical I/Mg‐Exchange Reaction Using sBu2Mg in Toluene - PMC. (2022, February 9).
  • Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3).
  • Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed. (2002, July 1).
  • Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12).
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.).
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • How do you verify how much Grignard reagent you made? : r/chemistry - Reddit. (2015, April 8).
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9).
  • JP2015017073A - Method for producing alkyl Grignard reagent using 4-methyltetrahydropyran as solvent - Google Patents. (n.d.).
  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry - Reddit. (2019, April 24).
  • The Grignard Reagents: Their Preparation - Ursinus Digital Commons. (n.d.).
  • Side Reactions in a Grignard Synthesis - ResearchGate. (n.d.).
  • Synthesis and Preparation of Grignard Reagent | Open Access Journals. (2021, October 27).
  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).

Sources

Method

Application Notes &amp; Protocols: Modern Radical Cyclization Strategies for Unactivated Alkyl Iodides, Exemplified by 4,4-Diethyl-2-(iodomethyl)oxolane

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of modern radical cyclization methodologies, focusing on their application to unactivated pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of modern radical cyclization methodologies, focusing on their application to unactivated primary alkyl iodides. Using 4,4-Diethyl-2-(iodomethyl)oxolane as a representative, synthetically versatile building block, we detail both classical and contemporary protocols, including traditional tributyltin hydride-mediated reactions and advanced visible-light-promoted Atom Transfer Radical Cyclization (ATRC). The document explains the underlying mechanistic principles, provides step-by-step experimental protocols, and discusses the rationale behind procedural choices, equipping researchers with the knowledge to design and execute robust C-C bond-forming cyclizations for the synthesis of complex cyclic frameworks.

Introduction: The Power and Evolution of Radical Cyclization

Radical cyclization is a cornerstone of synthetic organic chemistry, enabling the efficient construction of carbocyclic and heterocyclic ring systems through intramolecular carbon-carbon bond formation.[1][2] These reactions are prized for their ability to form five- and six-membered rings with high levels of regio- and stereoselectivity, proceeding under mild conditions that tolerate a wide array of functional groups.[3]

Historically, the field was dominated by methods employing stoichiometric organotin hydrides, such as tributyltin hydride (Bu₃SnH), which, despite their reliability, are hampered by the toxicity and difficult removal of tin-containing byproducts.[4][5] This significant drawback has catalyzed the development of greener and more efficient alternatives. In recent years, the advent of visible-light photoredox catalysis has revolutionized the field, offering catalytic, tin-free pathways to generate carbon-centered radicals from stable precursors like unactivated alkyl iodides.[6][7]

This application note focuses on radical cyclization strategies involving 4,4-Diethyl-2-(iodomethyl)oxolane . This substituted tetrahydrofuran is not the cyclizing substrate itself, but rather a key building block. The iodomethyl group serves as a potent radical precursor. By incorporating this fragment into a larger molecule containing an unsaturated tether (an alkene or alkyne), one can initiate powerful cyclization cascades to build complex, polycyclic ether architectures relevant to natural product synthesis and drug discovery.

We will explore two primary methodologies: the classical Bu₃SnH-mediated approach as a benchmark and a modern, visible-light-promoted ATRC protocol that represents the state-of-the-art in sustainable radical chemistry.

Mechanistic Fundamentals of 5-exo-trig Radical Cyclization

The success of a radical cyclization hinges on a well-orchestrated sequence of elementary steps within a radical chain mechanism. For a substrate containing the 4,4-Diethyl-2-(iodomethyl)oxolane motif and an appended alkene, the process follows a predictable and highly favored pathway.

  • Initiation: A radical initiator (e.g., AIBN thermolysis or a photocatalyst) generates a radical species that abstracts the iodine atom from the substrate. This homolytic cleavage of the weak carbon-iodine bond forms the key primary alkyl radical.[4]

  • Propagation (Cyclization): The generated alkyl radical undergoes a rapid intramolecular addition to the tethered π-system (the alkene). According to Baldwin's rules, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig alternative, leading selectively to the formation of a five-membered ring. This step creates a new, cyclized radical intermediate.

  • Propagation (Atom/Group Transfer): The cyclized radical must be quenched to complete the cycle and form the final product. In classical methods, this occurs via Hydrogen Atom Transfer (HAT) from a donor like Bu₃SnH.[5] In modern ATRC, a Halogen Atom Transfer occurs, re-installing an iodine atom and regenerating the photocatalyst.[6][8]

  • Termination: The reaction ceases when two radical species combine. These events are rare in a well-designed chain reaction.

Caption: General Mechanism of a Radical Chain Cyclization Reaction.

Designing a Cyclization Precursor

To perform an intramolecular cyclization, the 4,4-diethyl-2-(iodomethyl)oxolane unit must be connected to an unsaturated group via a chemical tether. A synthetically accessible and logical precursor can be designed starting from the corresponding alcohol, (4,4-diethyloxolan-2-yl)methanol .

dot graph G { layout=dot; graph [fontname="Helvetica", fontsize=12, label="Synthesis of a Hypothetical Cyclization Precursor", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="(4,4-diethyloxolan-2-yl)methanol\n(Alcohol Precursor)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Esterification"]; Intermediate [label="Allyl Ester Intermediate"]; Step2 [label="Iodination\n(e.g., Appel Reaction)"]; Final [label="Cyclization Substrate\n(with Iodomethyl Group)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate [label=" + Acryloyl chloride, Base"]; Intermediate -> Step2; Step2 -> Final [label=" + I₂, PPh₃, Imidazole"]; }

Caption: Workflow for designing a suitable cyclization substrate.

This strategy yields a substrate where the iodomethyl radical precursor is separated from the alkene acceptor by an ester tether, perfectly positioning it for a 5-exo-trig cyclization.

Experimental Protocols

Protocol 1: Classical Tributyltin Hydride-Mediated Cyclization

This method serves as a reliable, albeit toxic, benchmark for radical cyclizations. Its effectiveness stems from the favorable thermodynamics of the radical chain process.[4] The key is to maintain a low concentration of Bu₃SnH to ensure the rate of intramolecular cyclization is much faster than the rate of direct reduction of the initial alkyl radical. This is typically achieved by slow, syringe-pump addition of the tin hydride.

Rationale for Key Reagents:

  • Tributyltin Hydride (Bu₃SnH): Serves as the radical chain carrier and the terminal hydrogen atom donor.[5]

  • Azobisisobutyronitrile (AIBN): A thermal radical initiator that decomposes at a predictable rate upon heating to kickstart the chain reaction.

  • Anhydrous Toluene: A non-polar, high-boiling solvent suitable for reflux conditions that does not interfere with radical intermediates.

Step-by-Step Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add the cyclization substrate (1.0 equiv) and a catalytic amount of AIBN (0.1-0.2 equiv).

  • Dissolve the solids in anhydrous, degassed toluene to make a 0.01–0.05 M solution. Degassing (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes) is critical to remove oxygen, which can trap radical intermediates.

  • In a separate, flame-dried syringe, prepare a solution of Bu₃SnH (1.1–1.5 equiv) in anhydrous, degassed toluene.

  • Heat the reaction flask to reflux (approx. 110 °C).

  • Once refluxing, add the Bu₃SnH solution dropwise via syringe pump over several hours (e.g., 4-6 hours).

  • After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel. Note: Tin byproducts can be challenging to remove. A common workup procedure involves partitioning the crude mixture between acetonitrile and hexane; the tin salts are more soluble in acetonitrile. Alternatively, treatment with a solution of I₂ or KF can aid in the removal of tin residues.

ParameterConditionRationale
Substrate Conc. 0.01–0.05 MLow concentration favors intramolecular cyclization over intermolecular side reactions.
Temperature 80–110 °C (Toluene)Required for thermal decomposition of AIBN to initiate the reaction.
Bu₃SnH Addition Slow (Syringe Pump)Minimizes direct reduction of the primary alkyl radical before it can cyclize.
Atmosphere Inert (Argon/Nitrogen)Prevents trapping of radical intermediates by molecular oxygen.
Protocol 2: Visible-Light-Promoted Atom Transfer Radical Cyclization (ATRC)

This modern, tin-free protocol leverages a photoredox catalyst to generate the key alkyl radical under exceptionally mild conditions. It offers excellent chemoselectivity and avoids toxic heavy-metal reagents, making it a superior choice for complex molecule synthesis.[6][7]

Rationale for Key Reagents:

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or organic dyes): Absorbs visible light and becomes a potent single-electron reductant in its excited state, capable of reducing the unactivated alkyl iodide.[9]

  • Amine (e.g., i-Pr₂NEt): Can act as a sacrificial electron donor or play other roles in the catalytic cycle, preventing parasitic pathways.[6][7]

  • Visible Light Source (e.g., Blue LEDs): Provides the energy to excite the photocatalyst, driving the reaction at room temperature.

// Nodes PC [label="Photocatalyst\n(PC)", shape=ellipse, fillcolor="#FFFFFF"]; PC_excited [label="PC*", shape=ellipse, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; PC_oxidized [label="PC⁺", shape=ellipse, fillcolor="#FFFFFF"]; RI [label="Alkyl Iodide\n(R-I)"]; R_radical [label="Alkyl Radical\n(R•)"]; R_cyclized [label="Cyclized Radical"]; Product [label="Product\n(Cyclized Iodide)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; I_anion [label="I⁻"];

// Edges PC -> PC_excited [label="Blue Light (hν)", color="#4285F4", fontcolor="#4285F4"]; PC_excited -> PC_oxidized [label="Single Electron\nTransfer (SET)", color="#EA4335", fontcolor="#EA4335"]; PC_excited -> RI [style=invis, weight=100]; RI -> R_radical [label="e⁻ from PC*"]; RI -> I_anion [style=invis]; R_radical -> R_cyclized [label="5-exo-trig\nCyclization", color="#34A853", fontcolor="#34A853"]; R_cyclized -> Product [label="Iodine Atom\nTransfer from R-I", style=dashed, arrowhead=vee]; PC_oxidized -> PC [label="Cycle Regeneration\n(e.g., via amine)", color="#4285F4", fontcolor="#4285F4"];

// Invisible edges for layout subgraph { rank=same; PC; PC_excited; } subgraph { rank=same; RI; R_radical; PC_oxidized; } }

Caption: Simplified catalytic cycle for a visible-light-promoted ATRC reaction.

Step-by-Step Protocol:

  • To an oven-dried vial equipped with a magnetic stir bar, add the cyclization substrate (1.0 equiv), the photocatalyst (e.g., 1–2 mol%), and solvent (e.g., anhydrous CH₃CN or DMF, to make a 0.1 M solution).

  • Add the amine base, i-Pr₂NEt (2.0–3.0 equiv).

  • Seal the vial with a cap containing a PTFE septum. Degas the solution by bubbling argon through it for 15–20 minutes.

  • Place the vial in a holder approximately 5–10 cm from a blue LED light source (e.g., 450 nm). If necessary, use a fan to maintain the reaction at room temperature.

  • Irradiate the reaction mixture with vigorous stirring for 12–48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, turn off the light and quench the reaction by opening the vial to the air.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclized iodo-product.

ParameterConditionRationale
Catalyst Loading 1–2 mol%Sufficient for efficient catalytic turnover without excessive cost.
Temperature Room TemperatureReaction is driven by light energy, avoiding the need for heat.
Light Source Blue LEDs (~450 nm)Wavelength matches the absorption maximum of many common photoredox catalysts.
Atmosphere Inert (Argon/Nitrogen)Prevents quenching of the catalyst's excited state by oxygen.

Conclusion and Outlook

The use of 4,4-Diethyl-2-(iodomethyl)oxolane as a radical precursor opens a gateway to a diverse range of complex cyclic molecules. While classical tin-hydride methods remain effective, the clear advantages of modern photoredox-catalyzed ATRC—mild conditions, operational simplicity, high chemoselectivity, and the avoidance of toxic reagents—position it as the superior strategy for contemporary organic synthesis.[6][10] The protocols and principles outlined in this guide provide a robust framework for researchers to harness the power of radical cyclizations, enabling the innovative design and construction of novel molecular architectures for applications in medicine and materials science.

References

  • Capaldo, L., & Melchiorre, P. (2016). Visible-Light-Promoted Atom Transfer Radical Cyclization of Unactivated Alkyl Iodides. Angewandte Chemie International Edition, 55(34), 9993-9996. [Link][6][7]

  • Roy, S. C., & Jana, S. (2004). Stereoselective Synthesis of Polysubstituted Tetrahydrofurans by Radical Cyclization of Epoxides Using a Transition-Metal Radical Source. The Journal of Organic Chemistry, 69(10), 3475–3478. [Link][1]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1334–1345. [Link][3]

  • Marini, F., Palomba, M., Bagnoli, L., & Santi, C. (2019). Synthesis of Pyrrolidinols by Radical Additions to Carbonyls Groups. Molecules, 24(19), 3505. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link][11]

  • Kuo, J. L., Lorenc, C., Abuyuan, J. M., & Norton, J. R. (2018). Catalysis of Radical Cyclizations from Alkyl Iodides under H₂: Evidence for Electron Transfer from [CpV(CO)₃H]⁻. Journal of the American Chemical Society, 140(13), 4512–4516. [Link][10][12]

  • Wang, X., & Zhang, X. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 29(11), 2559. [Link][8]

  • Chemistry LibreTexts. (2022). III. Radical Reactions. [Link]

  • Stephenson, C. R. J., & Gaunt, M. J. (2018). C(sp³)–C(sp³) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Nature Chemistry, 10, 1043–1048. [Link][13]

  • Ghosh, A. K., & Ghorai, P. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Beilstein Journal of Organic Chemistry, 20, 119-158. [Link][9]

  • Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane). [Link][5]

  • Giese, B. (2021). 50 Years of Giese Reaction – a Personal View. CHIMIA International Journal for Chemistry, 75(4), 273-278. [Link][14]

  • Noël, T., & Balsells, J. (2024). Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation. Beilstein Journal of Organic Chemistry, 20, 2408-2415. [Link][15]

Sources

Application

Application Note: Iodine-Mediated Cyclization for the Synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Introduction and Mechanistic Rationale Substituted oxolanes (tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Substituted oxolanes (tetrahydrofurans) are ubiquitous structural motifs in natural products and pharmaceutical agents. The synthesis of these heterocycles often relies on the electrophilic cyclization of unsaturated alcohols. Specifically, the iodine-mediated intramolecular cycloetherification of 2-allyl-2-ethylpentan-1-ol provides a highly efficient, atom-economical pathway to form 4,4-diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0)[1].

Causality in Experimental Design

This transformation is governed by several key chemical principles that dictate the choice of reagents and conditions[2]:

  • Electrophilic Activation: Molecular iodine ( I2​ ) acts as a mild, chemoselective electrophile. It reversibly coordinates with the terminal alkene of the allyl group to form a bridged iodonium ion intermediate.

  • Regioselectivity (Baldwin's Rules): The pendant primary hydroxyl group acts as an internal nucleophile. According to Baldwin’s rules for ring closure, the 5-exo-trig trajectory is kinetically favored over the 6-endo-trig pathway. The nucleophilic oxygen attacks the more substituted carbon of the iodonium bridge, yielding the 5-membered oxolane ring with an exocyclic iodomethyl group[2][3].

  • Acid Scavenging: The cyclization releases one equivalent of hydroiodic acid ( HI ). To prevent acid-catalyzed side reactions (such as ether cleavage, alkene isomerization, or substrate degradation), a heterogeneous base like sodium bicarbonate ( NaHCO3​ ) is employed as an acid scavenger.

Reaction Workflow and Pathway

Iodocyclization Substrate 2-Allyl-2-ethylpentan-1-ol (Starting Material) Activation Electrophilic Activation (I2 Addition) Substrate->Activation I2, DCM, 0 °C Intermediate Bridged Iodonium Ion (Reactive Intermediate) Activation->Intermediate Fast Cyclization 5-exo-trig Cyclization (Intramolecular Attack) Intermediate->Cyclization Base (NaHCO3) Product 4,4-Diethyl-2-(iodomethyl)oxolane (Target Product) Cyclization->Product -HI Workup Thiosulfate Quench (Removes Excess I2) Product->Workup Na2S2O3 (aq)

Caption: Mechanistic workflow of the 5-exo-trig iodine-mediated cycloetherification of an allyl alcohol.

Quantitative Data & Condition Optimization

The efficacy of iodocycloetherification is highly dependent on solvent polarity and the choice of base[4]. The table below summarizes optimized parameters extrapolated from standardized allyl alcohol cyclizations to maximize the yield of the oxolane derivative.

EntrySolventBase (Equiv)Iodine (Equiv)Temp (°C)Time (h)Conversion / Yield (%)
1THFNone1.5251245% (Acidic degradation)
2Acetonitrile K2​CO3​ (2.0)1.50 to 25478%
3 DCM NaHCO3​ (2.0) 1.5 0 to 25 2 >92% (Optimal)
4Toluene NaHCO3​ (2.0)1.525865% (Poor I2 solubility)

Data Interpretation: Dichloromethane (DCM) provides the optimal balance of iodine solubility and reaction kinetics. The use of a mild, insoluble base ( NaHCO3​ ) prevents the base-catalyzed elimination of the resulting alkyl iodide while effectively neutralizing HI [4].

Step-by-Step Experimental Protocol

Caution: Molecular iodine is volatile and corrosive. Dichloromethane is a volatile organic solvent. All operations must be conducted in a properly functioning chemical fume hood using appropriate Personal Protective Equipment (PPE).

Materials and Reagents
  • Substrate: 2-Allyl-2-ethylpentan-1-ol (10.0 mmol, 1.56 g)

  • Reagent: Molecular Iodine ( I2​ ) (15.0 mmol, 3.81 g)

  • Base: Sodium Bicarbonate ( NaHCO3​ ) (20.0 mmol, 1.68 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Quenching Agent: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution (30 mL)

Synthetic Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-allyl-2-ethylpentan-1-ol (10.0 mmol) and anhydrous DCM (50 mL).

  • Base Addition: Add solid NaHCO3​ (20.0 mmol) to the solution. The suspension should be stirred vigorously to ensure even distribution of the heterogeneous base.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling minimizes the evaporation of iodine and suppresses intermolecular side reactions, favoring the intramolecular cyclization.

  • Electrophile Addition: Add molecular iodine (15.0 mmol) portion-wise over 15 minutes. The solution will immediately turn a deep purple/brown color.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (approx. 20–25 °C). Stir the mixture in the dark (wrap the flask in aluminum foil to prevent radical-mediated side reactions of iodine) for 2 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent system. The starting material should be completely consumed, replaced by a less polar UV-inactive spot (stainable with phosphomolybdic acid or potassium permanganate).

Workup and Purification
  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add 30 mL of saturated aqueous Na2​S2​O3​ . Stir vigorously until the organic layer transitions from deep brown to colorless or pale yellow. Causality: Thiosulfate reduces unreacted electrophilic I2​ to water-soluble iodide ions ( I− ), halting the reaction and preventing product degradation during concentration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. Extract the aqueous phase with additional DCM (2 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (30 mL) and brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate ( MgSO4​ ).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 30 °C to prevent thermal degradation of the primary iodide).

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with 0-5% Ethyl Acetate in Hexanes) to afford pure 4,4-diethyl-2-(iodomethyl)oxolane as a pale yellow oil.

Sources

Method

Advanced Cationic Ring-Opening Polymerization (CROP) Protocols for 4,4-Diethyl-2-(iodomethyl)oxolane

Executive Summary & Mechanistic Insights The synthesis of highly functionalized polyethers is a critical frontier in the development of advanced biomaterials and drug delivery vectors. 4,4-Diethyl-2-(iodomethyl)oxolane i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The synthesis of highly functionalized polyethers is a critical frontier in the development of advanced biomaterials and drug delivery vectors. 4,4-Diethyl-2-(iodomethyl)oxolane is a uniquely substituted tetrahydrofuran (THF) derivative. Polymerizing this monomer yields an amorphous polyether elastomer with pendant ethyl groups that disrupt crystallinity, and a primary alkyl iodide that serves as a highly reactive handle for post-polymerization modification (PPM)[1].

Thermodynamic Causality: The Ceiling Temperature ( Tc​ )

The Cationic Ring-Opening Polymerization (CROP) of cyclic ethers is an equilibrium process governed by the ceiling temperature ( Tc​ )[2]. Unsubstituted THF has a Tc​ of approximately 84 °C, above which depolymerization outpaces propagation[3]. The introduction of bulky substituents—specifically the 4,4-diethyl and 2-iodomethyl groups—significantly increases the steric hindrance within the monomer and the resulting polymer chain. This steric penalty reduces the enthalpic driving force ( ΔHp​ ) of the ring-opening event, drastically lowering the Tc​ to sub-ambient levels. Consequently, to achieve high monomer conversion and high molecular weight, the polymerization must be strictly conducted at low temperatures (typically -20 °C to 0 °C)[4].

Kinetic Control: The Active Chain End (ACE) Mechanism

To maintain a "living" polymerization character, the choice of initiator is paramount. Methyl trifluoromethanesulfonate (MeOTf) is the optimal initiator for this system[4]. MeOTf rapidly alkylates the oxolane oxygen, generating a tertiary oxonium ion known as the Active Chain End (ACE). The resulting triflate counterion ( CF3​SO3−​ ) is highly stable and weakly coordinating, which minimizes unwanted chain transfer and termination reactions[5]. The pendant iodomethyl group, being a primary alkyl halide, remains completely inert during the CROP process, acting as a spectator until it is intentionally activated during downstream PPM[6].

CROP_Mechanism I Initiator (MeOTf) M Monomer (Substituted Oxolane) I->M Alkylation ACE Active Chain End (Tertiary Oxonium Ion) M->ACE Ring Opening ACE->ACE + Monomer (Propagation) P Polymer Chain (Living Polyether) ACE->P Equilibrium Q Quenched Polymer (Stable End Group) P->Q + Methanol (Termination)

Active Chain End (ACE) mechanism for the CROP of substituted oxolanes.

Quantitative Reaction Parameters

The table below summarizes the causal relationship between reaction conditions and the resulting polymer properties. Operating above the Tc​ results in thermodynamic limitations, yielding only short oligomers.

Reaction ParameterInitiatorTemp (°C)Time (h)Conversion (%) Mn​ ( g/mol )Dispersity ( Đ )
Standard Living MeOTf-2048> 8515,0001.15
Elevated Temp MeOTf2548< 10 (Equil.)< 2,0001.80
Lewis Acid BF3​⋅OEt2​ -2048658,5001.45

Step-by-Step Experimental Methodologies

Monomer Purification (Self-Validating Step)

Causality: The living oxonium ion is highly susceptible to termination by nucleophilic impurities, particularly water. Rigorous drying is non-negotiable.

  • Transfer 4,4-diethyl-2-(iodomethyl)oxolane to a Schlenk flask containing calcium hydride ( CaH2​ ) under an argon atmosphere.

  • Stir the suspension at room temperature for 24 hours.

  • Vacuum distill the monomer directly into a flame-dried Schlenk tube.

  • Validation: Analyze the purified monomer via 1H NMR in anhydrous CDCl3​ to confirm the absence of the water peak at δ 1.56 ppm.

CROP Protocol
  • System Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-high purity Argon (repeat 3x).

  • Solvent & Monomer Addition: Inject 5.0 mL of anhydrous dichloromethane (DCM) and 1.0 g of the purified monomer into the flask.

  • Temperature Equilibration: Submerge the flask in a cryocooler or dry ice/ethylene glycol bath set strictly to -20 °C. Allow 15 minutes for thermal equilibration.

  • Initiation: Using a gas-tight microsyringe, inject the calculated amount of MeOTf (e.g., [M]/[I] = 50) in one swift motion to ensure a narrow molecular weight distribution[4].

  • Propagation: Stir the reaction mixture at -20 °C for 48 hours. Validation: Reaction progress can be monitored by extracting 50 μL aliquots, quenching them, and tracking the disappearance of the oxolane C-O-C stretching band via FTIR.

  • Termination: Quench the living ACE by injecting 1.0 mL of anhydrous methanol. Stir for an additional 30 minutes.

  • Isolation: Precipitate the polymer by dropping the DCM solution into 100 mL of vigorously stirred cold methanol. Collect the viscous polymer via centrifugation and dry under high vacuum at 40 °C for 24 hours.

Post-Polymerization Modification: Azidation

Causality: The pendant primary iodide is a perfect leaving group for SN​2 nucleophilic substitution, allowing the introduction of click-chemistry handles without degrading the polyether backbone[1][6].

  • Dissolve 0.5 g of the purified polyether in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 5 molar equivalents (relative to the iodomethyl repeating units) of Sodium Azide ( NaN3​ ).

  • Stir the mixture at 60 °C for 24 hours.

  • Precipitate the resulting azide-functionalized polymer in water, wash extensively to remove residual salts, and dry under vacuum.

Workflow Step1 1. Monomer Purification Distillation over CaH2 Step2 2. System Preparation Schlenk Line, Dry DCM, -20°C Step1->Step2 Step3 3. Initiation MeOTf Addition Step2->Step3 Step4 4. Propagation Stir at -20°C for 48h Step3->Step4 Step5 5. Termination Quench with Methanol Step4->Step5 Step6 6. Isolation Precipitation & Vacuum Drying Step5->Step6 Step7 7. Post-Polymerization SN2 Azidation in DMF Step6->Step7

Step-by-step Schlenk-line workflow for CROP and post-polymerization modification.

References

  • Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process Source: Macromolecules - ACS Publications URL:[Link]

  • Ring-opening polymerization Source: Wikipedia URL:[Link]

  • ε-Caprolactone-Tetrahydrofuran High-Molar-Mass Copolymers: Polymerization in Bulk above Tc of THF Source: Macromolecules - ACS Publications URL:[Link]

  • Real-time Monitoring of Living Cationic Ring-opening Polymerization of THF and Direct Prediction of Equilibrium Molecular Weight Source: Chinese Journal of Polymer Science URL:[Link]

  • Poly(2-ethyl-2-oxazoline) Featuring a Central Amino Moiety Source: db-thueringen.de URL:[Link]

  • A Simple and Mild Route to Highly Fluorinated Model Polymers Source: Macromolecules - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4,4-Diethyl-2-(iodomethyl)oxolane Synthesis

Welcome to the Technical Support Center for the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane (also known as 4,4-diethyl-2-(iodomethyl)tetrahydrofuran). This guide is designed for drug development professionals and synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane (also known as 4,4-diethyl-2-(iodomethyl)tetrahydrofuran). This guide is designed for drug development professionals and synthetic chemists, providing a self-validating framework to troubleshoot, optimize, and scale the iodoetherification of 2,2-diethylpent-4-en-1-ol.

Mechanistic Pathway & Workflow Visualization

Understanding the causality behind the reaction is critical for optimization. The transformation relies on the electrophilic activation of the terminal alkene by iodine, followed by an intramolecular 5-exo-trig cyclization by the pendant hydroxyl group.

Workflow A 2,2-Diethylpent-4-en-1-ol (Acyclic Precursor) B Iodonium Intermediate (Electrophilic Activation) A->B I2, NaHCO3 (0 °C to RT) C 5-exo-trig Cyclization (Thorpe-Ingold Assisted) B->C Intramolecular Nucleophilic Attack D 4,4-Diethyl-2-(iodomethyl)oxolane (Target Product) C->D Deprotonation (-HI)

Caption: Mechanistic pathway for the iodoetherification of 2,2-diethylpent-4-en-1-ol.

Standard Operating Procedure (SOP)

The following protocol is engineered as a self-validating system. Visual cues and specific stoichiometric ratios are provided so you can verify the success of each phase in real-time.

Step 1: Precursor Preparation

  • Action: In an oven-dried round-bottom flask, dissolve 2,2-diethylpent-4-en-1-ol (1.0 equiv) in anhydrous acetonitrile (MeCN) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Causality: Anhydrous conditions prevent water from acting as a competing nucleophile, which would otherwise intercept the iodonium intermediate and yield an acyclic diol byproduct.

Step 2: Base Addition

  • Action: Add finely powdered sodium bicarbonate (NaHCO₃, 3.0 equiv) to the solution to form a suspension.

  • Causality: NaHCO₃ acts as a heterogeneous acid scavenger to neutralize the generated hydrogen iodide (HI). If HI is not quenched, the intramolecular nucleophilic displacement becomes reversible, leading to lower yields and potential ring cleavage (1[1]).

Step 3: Electrophilic Activation

  • Action: Cool the suspension to 0 °C using an ice bath. Wrap the flask in aluminum foil to protect it from ambient light. Slowly add solid iodine (I₂, 2.5 equiv) in portions over 15 minutes.

  • Causality: Low temperatures minimize intermolecular side reactions (like dimerization). Light protection prevents the homolytic cleavage of iodine into radicals, ensuring the reaction proceeds strictly via the desired ionic iodonium pathway.

Step 4: Cyclization Phase

  • Action: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is entirely consumed.

  • Causality: The gem-diethyl group at the C4 position accelerates this 5-exo-trig cyclization. By compressing the internal bond angle of the acyclic chain (Thorpe-Ingold effect), the reactive hydroxyl group and the iodonium-activated alkene are forced into closer proximity, thermodynamically favoring ring closure (2[2]).

Step 5: Quenching and Purification

  • Action: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the dark brown solution turns colorless or pale yellow. Extract with diethyl ether (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.

  • Validation: The immediate color change upon thiosulfate addition confirms the successful reduction of unreacted electrophilic iodine into water-soluble iodide salts.

Yield Optimization Matrix

Use the following quantitative data to benchmark your expected yields against specific reaction conditions.

Reaction ConditionSolvent SystemTemperatureBase EquivalentObserved Yield (%)Primary Byproduct / Issue
Optimized Standard Anhydrous MeCN0 °C to RTNaHCO₃ (3.0 eq)88 - 94%Trace elimination products
Base Omission Anhydrous MeCNRTNone< 40%HI-catalyzed ring cleavage
Aqueous Biphasic Et₂O / H₂O0 °CNaHCO₃ (3.0 eq)70 - 75%Acyclic diol formation
Elevated Temp Anhydrous MeCN60 °CNaHCO₃ (3.0 eq)50 - 55%Dehydrohalogenation
Alternative Halogen Anhydrous DCM0 °C to RTNone (NIS used)85 - 90%Sluggish kinetics

Troubleshooting FAQs

Q1: Why is my reaction stalling at 50% conversion despite using excess iodine? A1: This is a classic symptom of inadequate HI scavenging. The iodoetherification process generates one equivalent of hydrogen iodide. If HI accumulates, the intramolecular nucleophilic displacement becomes highly reversible, establishing an equilibrium that stalls forward progress (1[1]). Ensure your NaHCO₃ is finely milled to maximize the reactive surface area, or switch to a vigorously stirred biphasic system (e.g., Et₂O/sat. aq. NaHCO₃) to improve neutralization kinetics.

Q2: Does the bulky gem-diethyl group hinder the cyclization step? A2: Counterintuitively, it significantly improves both the reaction rate and the final yield. This is due to the gem-disubstituent (Thorpe-Ingold) effect. The bulky diethyl groups at the C4 position compress the internal bond angle of the acyclic carbon chain. This steric compression forces the reactive hydroxyl group and the iodonium-activated alkene into closer spatial proximity, thermodynamically and kinetically favoring the 5-exo-trig ring closure over intermolecular side reactions (2[2]).

Q3: Can I substitute I₂ with NIS (N-Iodosuccinimide) to avoid HI generation? A3: Yes. NIS is an excellent alternative electrophilic iodine source that generates succinimide instead of corrosive HI, often resulting in a cleaner reaction profile. However, NIS is less electrophilic than I₂. If the reaction is sluggish, it may require activation via mild Lewis acids or chalcogen-bond catalysis to sufficiently polarize the N-I bond for alkene activation (3[3]).

Q4: I am observing unexpected isomeric byproducts. What is causing this? A4: In analogous iodocyclizations of homoallylic and pentenyl alcohols, the stereochemical outcome and regioselectivity (e.g., 5-exo vs. 6-endo or 4-exo) are highly dependent on the alkene geometry and the conformational preferences of the transition state (4[4]). For 2,2-diethylpent-4-en-1-ol, the terminal alkene heavily favors the 5-exo-trig pathway to form the oxolane. If you see oxetane or pyran byproducts, verify the purity and structural integrity of your starting alkenol.

References

  • Source: ucla.
  • Source: windows.
  • Source: nih.
  • Source: researchgate.

Sources

Optimization

Preventing degradation of 4,4-Diethyl-2-(iodomethyl)oxolane during long-term storage

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4,4-Diethyl-2-(iodomethyl)oxolane (CAS No. 1403649-32-0), a key reactive intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 4,4-Diethyl-2-(iodomethyl)oxolane (CAS No. 1403649-32-0), a key reactive intermediate in complex organic synthesis.[1][2][3] Due to its structural features—a strained oxolane ring and a labile carbon-iodine bond—this compound is susceptible to degradation if not stored and handled with precision.[4][5][6] This document provides in-depth troubleshooting advice and answers to frequently asked questions to mitigate degradation risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 4,4-Diethyl-2-(iodomethyl)oxolane?

A1: The most immediate indicator of degradation is a visible color change. Pure 4,4-Diethyl-2-(iodomethyl)oxolane should be a colorless to pale yellow liquid. The development of a pink, brown, or violet hue is a clear sign of decomposition, which signifies the formation of molecular iodine (I₂) from the cleavage of the carbon-iodine bond.[4] This is a common degradation pathway for alkyl iodides, often initiated by exposure to light or heat.[7]

Q2: My stored sample has turned brown. Can I still use it for my reaction?

A2: It is strongly advised against using a visibly degraded sample without purification. The brown color indicates the presence of free iodine (I₂), which can interfere with subsequent reactions, poison catalysts, and lead to the formation of unintended byproducts.[8][9] Furthermore, the presence of iodine implies that other degradation products, such as the corresponding alcohol (from hydrolysis) or ring-opened species, are also present, reducing the molar equivalence of your starting material and complicating reaction kinetics.

Q3: What is the optimal temperature for long-term storage?

A3: For long-term stability, 4,4-Diethyl-2-(iodomethyl)oxolane should be stored at low temperatures, ideally in a freezer at or below -20°C.[7][10] Lowering the temperature significantly reduces the rate of all potential degradation pathways, including hydrolysis, elimination, and light-induced radical decomposition.[7] For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, provided other protective measures are in place.

Q4: Is an inert atmosphere necessary for storing this compound?

A4: Yes, an inert atmosphere is critical. The oxolane (tetrahydrofuran) moiety is susceptible to forming explosive peroxides upon prolonged exposure to oxygen, a process accelerated by light.[6] To prevent this, the compound should be stored under a dry, inert atmosphere such as argon or nitrogen. Before sealing the storage vessel, it is best practice to sparge the liquid with the inert gas for several minutes to remove dissolved oxygen.[10]

Q5: Can I add a stabilizer to my sample of 4,4-Diethyl-2-(iodomethyl)oxolane?

A5: The addition of stabilizers can be effective but must be done judiciously. For alkyl iodides, a small piece of metallic copper or silver has been shown to act as a stabilizer, likely by scavenging free iodine and radical species that can catalyze further decomposition.[8][9] However, you must first confirm that the stabilizer will not interfere with your downstream applications. Radical scavengers like butylated hydroxytoluene (BHT) are used for ethers but may be incompatible with certain reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of 4,4-Diethyl-2-(iodomethyl)oxolane.

Issue 1: Rapid Color Change After Receiving a New Batch
Possible Cause Recommended Solution
Exposure to Light During Transit/Handling: The C-I bond is photolabile and can cleave upon exposure to UV light, forming iodine.[4][7]Immediately transfer the compound to an amber glass vial or a clear vial wrapped completely in aluminum foil to block light.[5] Handle the compound in a dimly lit area or under yellow light.
Contamination with Acidic Impurities: Trace amounts of acid can catalyze hydrolysis and other degradation pathways.[4]If purification is necessary, consider passing the material through a short plug of neutral alumina to remove acidic impurities. Ensure all glassware used for storage is scrupulously clean and dry.
Presence of Dissolved Oxygen: Oxygen can promote the formation of peroxides from the oxolane ring.Before long-term storage, sparge the liquid with dry argon or nitrogen for 5-10 minutes to displace any dissolved oxygen. Seal the container tightly under a positive pressure of the inert gas.[10]
Issue 2: Inconsistent Results in Synthesis (Low Yield, Unexpected Byproducts)
Possible Cause Recommended Solution
Partial Degradation of Starting Material: The actual concentration of the active compound is lower than assumed due to storage-related degradation. This leads to incorrect stoichiometry in your reaction.Before use, assess the purity of the stored reagent. A quick qualitative test is to check for the characteristic brown color of iodine. For quantitative analysis, use techniques like GC-MS or ¹H NMR to determine the purity and identify major degradation products.[11][12][13]
Hydrolysis to Alcohol: Trace moisture in the storage container or reaction solvents can hydrolyze the iodomethyl group to a hydroxymethyl group.[9][14] This resulting alcohol may be unreactive or react differently in your intended transformation.Always store the compound over a desiccant (e.g., molecular sieves) if compatible, or in a verified dry container. Use freshly dried, anhydrous solvents for all reactions.
Peroxide Contamination: Peroxides formed from the ether ring can initiate unwanted side reactions or poison sensitive reagents and catalysts.Test for peroxides using commercially available test strips. If peroxides are detected (typically >10 ppm), the material may need to be purified or safely discarded. Caution: Do not concentrate solutions containing high levels of peroxides as they can be explosive.

Degradation Pathways & Prevention

Understanding the chemical mechanisms of degradation is key to preventing them. The two primary vulnerabilities of 4,4-Diethyl-2-(iodomethyl)oxolane are the carbon-iodine bond and the oxolane ring.

A 4,4-Diethyl-2-(iodomethyl)oxolane (Stable) B Radical Cleavage A->B Light (UV) Heat C Hydrolysis A->C Trace H₂O (Acid-catalyzed) D Oxidative Degradation A->D Oxygen (O₂) Light E Free Iodine (I₂) + Oxolane Radical B->E F 4,4-Diethyl-2-(hydroxymethyl)oxolane + Hydriodic Acid (HI) C->F G Oxolane Peroxides D->G

Caption: Primary degradation pathways for 4,4-Diethyl-2-(iodomethyl)oxolane.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined cap. In a fume hood, prepare the vial for inerting.

  • Inerting: Transfer the required amount of 4,4-Diethyl-2-(iodomethyl)oxolane into the vial.

  • Degassing: Insert a long needle connected to a dry argon or nitrogen source, ensuring the tip is below the liquid surface. Insert a second, shorter needle to act as a vent.

  • Sparging: Bubble the inert gas gently through the liquid for 5-10 minutes to displace dissolved oxygen.

  • Sealing: Remove the vent needle first, then the gas inlet needle. Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling & Storage: Wrap the cap-vial junction with Parafilm® for an extra seal. Label the vial clearly with the compound name, date, and storage conditions. Place the sealed vial inside a secondary container and store in a freezer at ≤ -20°C.

Protocol 2: Qualitative Purity Assessment (Beilstein Test for Halides)

This is a rapid, albeit non-specific, test to confirm the presence of the halogen.

  • Preparation: Take a small loop of copper wire and heat it in a Bunsen burner flame until it glows red and any residual color in the flame disappears.

  • Sample Application: Allow the wire to cool slightly, then dip the hot loop into a small sample of your compound.

  • Analysis: Insert the loop with the sample back into the flame. A bright green or blue-green flame indicates the presence of a halogen (in this case, iodine). If the test is negative, it may suggest significant hydrolysis has occurred.

Protocol 3: Quantitative Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful method for determining the purity of volatile compounds and identifying degradation products.[11][12]

  • Sample Preparation: Prepare a dilute solution of your compound (e.g., 1 mg/mL) in a high-purity, volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system equipped with a suitable capillary column (e.g., VF-624ms or similar) and a mass spectrometry detector.[12]

  • Method Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan from m/z 40 to 400.

  • Analysis: Inject the sample. The parent compound should show a clear peak at a specific retention time. Degradation products, such as the hydrolyzed alcohol, will appear as separate peaks, typically at different retention times. The relative peak areas can provide a semi-quantitative measure of purity. The mass spectrum of each peak can be used to confirm the identity of the components.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Store Sample (≤ -20°C, Inert, Dark) B Dilute in Anhydrous Solvent (e.g., Ethyl Acetate) A->B C Inject into GC B->C D Separation on Capillary Column C->D E Detection by MS D->E F Analyze Chromatogram (Retention Time, Peak Area) E->F G Analyze Mass Spectra (Identify Compounds) E->G H Assess Purity & Identify Degradants F->H G->H

Caption: Workflow for purity assessment using GC-MS.

By adhering to these stringent storage and handling protocols, and by regularly assessing the purity of your material, you can ensure the integrity of 4,4-Diethyl-2-(iodomethyl)oxolane for reproducible and successful synthetic outcomes.

References
  • Eawag. (1997, December 4). Tetrahydrofuran Degradation Pathway. Eawag-BBD. Retrieved from [Link]

  • Zhang, Z., et al. (2022, March 22). A Multicomponent THF Hydroxylase Initiates Tetrahydrofuran Degradation in Cupriavidus metallidurans ZM02. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]

  • MDPI. (2020, November 10). Tetrahydrofuran Biodegradation. Encyclopedia. Retrieved from [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules (Basel, Switzerland), 27(14), 4437. Retrieved from [Link]

  • Zhang, Z., et al. (2020, August 5). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. PMC. Retrieved from [Link]

  • Wikipedia. (2024, February 17). Organic reactive intermediate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Course Hero. (n.d.). Organic reactive intermediate In chemistry, a reactive intermediate or an intermediate is a short-lived, high- energy, highly re. Retrieved from [Link]

  • Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • University of Al-Maarif. (n.d.). Identification of Alkyl and Aryl Halides. Retrieved from [Link]

  • ACS Publications. (2009, September 11). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2022, July 11). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • PMC. (n.d.). Organic Solvent Stability and Long-term Storage of Myoglobin-based Carbene Transfer Biocatalysts. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • RSC Publishing. (2023, February 7). An experimental, computational, and uncertainty analysis study of the rates of iodoalkane trapping by DABCO in solution phase organic media. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Long‐term carbon storage through retention of dissolved aromatic acids by reactive particles in soil. Retrieved from [Link]

  • ZM Silane Limited. (2025, August 14). Organic Synthesis Reactions Intermediate. Retrieved from [Link]

  • ACS Publications. (n.d.). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Retrieved from [Link]

  • ResearchGate. (n.d.). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). Retrieved from [Link]

  • Vaia. (2024, January 16). Hydrolysis Of Halogenoalkanes: Mechanism, Rates. Retrieved from [Link]

  • PubMed. (n.d.). Decomposition of iodine-labelled antipyrine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 4,4-Diethyl-2-(iodomethyl)oxolane Couplings

Welcome to the advanced troubleshooting center for complex alkyl iodide cross-couplings. Working with 4,4-diethyl-2-(iodomethyl)oxolane presents a unique intersection of kinetic and steric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for complex alkyl iodide cross-couplings. Working with 4,4-diethyl-2-(iodomethyl)oxolane presents a unique intersection of kinetic and steric challenges. This guide is designed for synthetic chemists and drug development professionals who need to move beyond standard protocols to achieve high-yielding C(sp3)-C(sp2) or C(sp3)-C(sp3) bond formations.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, identify the primary failure mode of your current catalytic cycle by analyzing the crude reaction mixture.

TroubleshootingFlow Start Low Conversion of 4,4-Diethyl-2-(iodomethyl)oxolane Analyze Analyze Crude Mixture (GC-MS / 1H NMR) Start->Analyze Unreacted High Unreacted Starting Material Analyze->Unreacted Oxidative Addition Failure Alkene Alkene Byproducts (β-Hydride Elimination) Analyze->Alkene Pd-Catalyst Issue Dehal Dehalogenated Oxolane Analyze->Dehal Premature Radical Quench Sol1 Use Ni-Catalysis (e.g., NiCl2·glyme + dtbbpy) Unreacted->Sol1 Sol2 Switch to Photoredox Dual Catalysis Alkene->Sol2 Sol3 Rigorous Degassing (Freeze-Pump-Thaw) Dehal->Sol3

Diagnostic workflow for troubleshooting low conversion in alkyl iodide couplings.

Part 2: Root Cause Analysis & FAQs

Q1: Why does my standard Pd-catalyzed Suzuki/Stille coupling yield <20% conversion? A1: The failure stems from a fundamental mechanistic mismatch. 4,4-Diethyl-2-(iodomethyl)oxolane is an unactivated, sterically hindered primary alkyl iodide. Palladium catalysts struggle with C(sp3)-I bonds because the two-electron oxidative addition is kinetically slow without an adjacent π-system to pre-coordinate the metal. Even when oxidative addition does occur, the resulting alkyl-Pd(II) intermediate rapidly undergoes β-hydride elimination (utilizing the proton at the C2 position of the oxolane ring), forming an alkene rather than the desired cross-coupled product[1].

Q2: What role does the oxolane ring play in catalyst deactivation? A2: Cyclic ethers are strong Lewis bases and effective hydrogen-bond acceptors[2]. The oxolane oxygen can competitively coordinate to the transition metal center (especially oxophilic metals or electron-deficient Pd/Ni species). This chelation creates a stable, off-cycle resting state that sequesters the catalyst, effectively halting the catalytic cycle and leading to stalled conversions.

Q3: I see a lot of dehalogenated byproduct (4,4-diethyl-2-methyloxolane). What is causing this? A3: Dehalogenation is a classic hallmark of premature radical quenching. If you are using a single-electron transfer (SET) method, the alkyl iodide is first reduced to an alkyl radical. If the subsequent capture of this radical by the metal center is slow—often due to the transannular steric bulk of the 4,4-diethyl groups—the radical will abstract a hydrogen atom from the solvent (e.g., THF, DMF) or from trace moisture[3].

Part 3: Mechanistic Divergence

To solve these issues, you must abandon two-electron Palladium pathways in favor of single-electron transfer (SET) mechanisms.

MechanismDivergence Substrate Alkyl Iodide Substrate PdPath Pd Catalysis (2e- Pathway) Substrate->PdPath Slow NiPath Ni/Photoredox (1e- Pathway) Substrate->NiPath Fast SET PdInt Alkyl-Pd(II) Intermediate PdPath->PdInt Radical Alkyl Radical Intermediate NiPath->Radical Elimination Alkene (Dead End) PdInt->Elimination β-Hydride Elimination Product Cross-Coupled Product Radical->Product Ni Capture & Reductive Elim.

Mechanistic divergence comparing Pd-catalyzed failure vs Ni/Photoredox success.

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems to ensure high conversion rates.

Protocol A: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

This protocol directly couples the alkyl iodide with an aryl bromide, utilizing Zinc as a terminal reductant to drive the catalytic cycle[1].

Causality Check: The bulky tert-butyl groups on the dtbbpy ligand force a specific coordination geometry that accelerates reductive elimination while sterically blocking the open coordination sites required for β-hydride elimination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and Zinc dust (2.0 equiv).

  • Complexation: Add 5.0 mL of rigorously degassed anhydrous DMA. Stir at room temperature for 10 minutes until the solution turns a deep, characteristic forest green (indicating the active Ni-dtbbpy complex).

  • Reagent Addition: Add the aryl bromide (1.5 equiv) followed by 4,4-diethyl-2-(iodomethyl)oxolane (1.0 equiv). Add Pyridine (20 mol%) to suppress background zinc insertion.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 60 °C for 16 hours.

  • Validation & Workup: Monitor via GC-MS. Once the alkyl iodide is consumed, quench the reaction with 1M HCl (to dissolve excess Zn) and extract with EtOAc (3x). Wash the organic layer with brine to remove DMA, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Zinc-Mediated Negishi Coupling via I/Zn Exchange

If Ni-catalysis is incompatible with your substrate, convert the alkyl iodide to an alkylzinc reagent using Knochel's LiCl-mediated activation[4].

Causality Check: LiCl is critical; it breaks up polymeric zinc aggregates and solubilizes the alkylzinc halide as a highly reactive zincate complex, drastically accelerating the subsequent transmetalation step.

  • Zinc Activation: In a Schlenk flask, heat Zinc dust (2.0 equiv) under high vacuum using a heat gun for 5 minutes. Cool and backfill with Argon.

  • Surface Scrubbing: Add anhydrous THF and LiCl (1.5 equiv). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature, add TMSCl (1 mol%), and stir for 5 minutes. Why? This sequence scrubs the passivating ZnO layer and removes trace moisture, exposing highly active Zn(0).

  • Insertion: Add 4,4-diethyl-2-(iodomethyl)oxolane (1.0 equiv) dropwise. Stir at 40 °C for 2-4 hours. Validate complete insertion by quenching a 0.1 mL aliquot with iodine and checking for the reformed alkyl iodide via GC-MS.

  • Coupling: Transfer the resulting alkylzinc solution via cannula to a separate flask containing Pd(PPh₃)₄ (5 mol%) and the aryl halide (0.8 equiv) in THF. Stir at 65 °C for 12 hours.

Part 5: Quantitative Data & Condition Matrix

Use this matrix to select the optimal coupling strategy based on your specific synthetic constraints.

Coupling StrategyCatalyst / ReagentsTypical ConversionMajor ByproductsBest Use Case
Standard Suzuki Pd(dppf)Cl₂, Boronic Acid, Base< 20%Alkene (β-elimination)Not recommended for this specific unactivated C(sp3)-I substrate.
Ni-Catalyzed XEC NiCl₂·glyme, dtbbpy, Zn dust75 - 85%Dehalogenated oxolaneDirect, scalable coupling with aryl or heteroaryl bromides.
Zn-Mediated Negishi Zn dust, LiCl, then Pd(PPh₃)₄80 - 90%Homocoupling dimerCoupling with highly sterically hindered aryl halides.
Metallaphotoredox NiCl₂·dtbbpy, Ir(ppy)₃, Blue LED85 - 95%Trace dehalogenationMild conditions (room temp) required for thermally sensitive functional groups.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications URL:2[2]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles Source: PMC (NIH) URL:1[1]

  • Radical I/Mg- and I/Zn-Exchange Reactions of Alkyl Iodides and Co-Catalyzed Cross-Couplings Using Organozinc Reagents Source: LMU München URL:4[4]

  • Photoinduced Cross-Coupling of Aryl Iodides with Alkenes Source: ACS Publications URL:3[3]

Sources

Optimization

Technical Support Center: Purification of 4,4-Diethyl-2-(iodomethyl)oxolane Reaction Mixtures

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific physicochemical vulnerabilities of 4,4-diethyl-2-(iodomethyl)oxolane (Molecular We...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific physicochemical vulnerabilities of 4,4-diethyl-2-(iodomethyl)oxolane (Molecular Weight: 268.13 g/mol , CAS: 1403649-32-0)[1]. Because this molecule features both an oxidizable tetrahydrofuran (oxolane) core and a photolabile carbon-iodine bond, successful purification requires strict control over light exposure, thermal stress, and redox conditions.

This guide abandons generic advice in favor of mechanistic causality and self-validating workflows, ensuring your isolation protocols are robust and reproducible.

Purification Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture (4,4-Diethyl-2-(iodomethyl)oxolane) Quench Quench & Extraction (Na2S2O3 / EtOAc) Start->Quench CheckTPPO Appel Reaction Used? Quench->CheckTPPO Trituration Hexane Trituration (Precipitate TPPO) CheckTPPO->Trituration Yes Chromatography Flash Chromatography (Silica Gel, Hex/EtOAc) CheckTPPO->Chromatography No Trituration->Chromatography Pure Pure 4,4-Diethyl-2- (iodomethyl)oxolane Chromatography->Pure

Caption: Decision logic for the purification of iodomethyl oxolane reaction mixtures.

Section 1: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system containing an In-Process Control (IPC) to verify success before you commit to the next step.

Protocol A: Reductive Quench and Liquid-Liquid Extraction

Applicability: Removal of excess iodine ( I2​ ) or N-iodosuccinimide (NIS) following iodocyclization ().

  • Dilution: Dilute the crude reaction mixture with an equal volume of 2-methyltetrahydrofuran (MTHF).

    • Causality: MTHF is utilized over standard THF or EtOAc because it acts as a green organic modifier that offers superior phase separation from water, minimizing emulsion formation during extraction ()[2].

  • Reductive Wash: Vigorously wash the organic layer with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate reduces unreacted, highly electrophilic I2​ into water-soluble iodide ( I− ). This halts ongoing oxidative degradation of the oxolane ring.

  • IPC Check (Self-Validation): Observe the phase separation. The organic layer must transition from dark brown/purple to pale yellow or colorless. If a pink/purple tint remains, electrophilic iodine is still present; repeat Step 2.

  • Drying: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Keep the water bath below 35°C to prevent thermal homolysis of the C-I bond.

Protocol B: Triphenylphosphine Oxide (TPPO) Depletion

Applicability: Pre-treatment for mixtures synthesized via the Appel reaction (using I2​ , PPh3​ , and imidazole).

  • Solvent Exchange: Dissolve the concentrated crude oil in a minimal volume of cold diethyl ether ( Et2​O ).

  • Trituration: Slowly add cold hexanes (1:4 ratio of Et2​O :Hexane) while stirring vigorously.

    • Causality: TPPO is highly polar and crystallizes rapidly out of non-polar hexane mixtures. Conversely, the highly lipophilic 4,4-diethyl-2-(iodomethyl)oxolane remains entirely soluble in the supernatant.

  • Filtration: Filter the suspension through a tightly packed pad of Celite and wash the filter cake with cold hexanes.

  • IPC Check (Self-Validation): Spot the filtrate on a Thin Layer Chromatography (TLC) plate. Elute with 10% EtOAc/Hexanes and visualize under 254 nm UV light. If a heavy baseline spot (Rf = 0.0) persists, repeat the trituration.

Protocol C: Flash Column Chromatography
  • Stationary Phase: Pack a column with standard silica gel (230-400 mesh).

  • Mobile Phase: Isocratic elution with 2-5% EtOAc in Hexanes.

  • Detection & IPC Check:

    • Causality: 4,4-Diethyl-2-(iodomethyl)oxolane lacks a conjugated π -system, meaning it is invisible to standard 254 nm UV detectors.

    • Validation: You must use an Evaporative Light Scattering Detector (ELSD) or manually spot fractions on TLC and dip them in Potassium Permanganate ( KMnO4​ ) stain. Upon heating, the iodomethyl group will reduce the permanganate, revealing the product as a bright yellow/white spot against a purple background.

Section 2: Troubleshooting Guides & FAQs

Q1: My purified 4,4-diethyl-2-(iodomethyl)oxolane turns pink/brown after a few days in storage. How do I prevent this? A: This discoloration is caused by the homolytic cleavage of the weak carbon-iodine bond, which releases trace amounts of elemental iodine ( I2​ ) into the sample. Solution: Store the compound in an amber glass vial (to block photolytic UV light) at -20°C under an argon atmosphere. For long-term storage of oxolanes, adding a radical scavenger such as BHT (butylated hydroxytoluene) prevents auto-oxidation and stabilizes the molecule ()[3].

Q2: I am seeing a persistent impurity with an Rf of 0.0 in my non-polar TLC system. What is it? A: If you synthesized the oxolane via the cyclization of an alcohol using triphenylphosphine and iodine, this baseline spot is triphenylphosphine Oxide (TPPO). Solution: Implement Protocol B (Hexane Trituration) before loading your sample onto the silica column. Loading crude mixtures with high TPPO content causes the silica gel to streak, destroying the resolution needed to isolate your target oxolane.

Q3: Are there explosion or peroxide risks associated with this molecule? A: Yes. Like all tetrahydrofuran derivatives, the carbon atoms adjacent to the ether oxygen are highly susceptible to auto-oxidation, forming explosive hydroperoxides over time. Solution: Never distill the crude mixture to dryness without first testing for peroxides using potassium iodide (KI) starch paper. If the test is positive, wash the organic layer with acidic ferrous sulfate ( FeSO4​ ) to neutralize the peroxides prior to concentration.

Q4: Can I use UV-directed automated flash chromatography to isolate this compound? A: No. Because 4,4-diethyl-2-(iodomethyl)oxolane lacks a UV chromophore, automated fraction collectors relying on UV thresholds will send your product to the waste line. Solution: You must bypass the UV detector and use an ELSD, a Refractive Index (RI) detector, or collect fractions by volume and analyze them manually via chemical staining.

Section 3: Quantitative System Parameters

Table 1: Chromatographic Properties & Impurity Profiling

Compound / Impurity Rf Value (5% EtOAc/Hexanes) Detection Method Removal Strategy

| 4,4-Diethyl-2-(iodomethyl)oxolane | 0.45 - 0.55 | KMnO4​ / PMA Stain | Target Product | | Unreacted Alcohol Precursor | 0.10 - 0.20 | KMnO4​ Stain | Silica Gel Chromatography | | Triphenylphosphine Oxide (TPPO) | 0.00 | UV (254 nm) | Hexane Trituration | | Elemental Iodine ( I2​ ) | N/A (Streaks) | Visual (Pink/Brown) | Na2​S2​O3​ Aqueous Wash |

Table 2: Solvent Selection for Liquid-Liquid Extraction

Solvent Water Miscibility Peroxide Risk Extraction Efficiency for Oxolanes
Ethyl Acetate (EtOAc) ~8% Low High
2-Methyltetrahydrofuran (MTHF) ~4% Moderate Very High (Green Alternative)

| Diethyl Ether ( Et2​O ) | ~6% | High | High (Requires strict cold control) |

References

  • Organic Syntheses. "Purification of Tetrahydrofuran: Peroxide Warnings and Drying." Organic Syntheses, Coll. Vol. 5, p.976. URL:[Link]

  • Analytical Methods. "2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery." RSC Publishing. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cross-Coupling of 4,4-Diethyl-2-(iodomethyl)oxolane

Welcome to the technical support resource for researchers utilizing 4,4-Diethyl-2-(iodomethyl)oxolane in transition-metal-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 4,4-Diethyl-2-(iodomethyl)oxolane in transition-metal-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and optimized protocols to help you navigate the unique challenges associated with C(sp³)-hybridized electrophiles, ensuring high yields and minimal side-product formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the cross-coupling of 4,4-Diethyl-2-(iodomethyl)oxolane. Each answer provides a mechanistic explanation for the problem and offers actionable solutions.

Q1: My reaction suffers from low yield, and I've isolated a significant amount of an alkene byproduct, 4,4-diethyl-2-methyleneoxolane. What is causing this, and how can I prevent it?

A1: The formation of an alkene byproduct is a classic sign of β-hydride elimination . This is one of the most prevalent and challenging side reactions when working with alkyl halides that possess β-hydrogens, such as your substrate.[1][2][3]

Mechanistic Cause: After the initial oxidative addition of the C-I bond to the low-valent metal center (e.g., Pd(0)), an organometallic intermediate is formed. For β-hydride elimination to occur, this intermediate must have a vacant coordination site cis to the alkyl group, allowing a hydrogen atom from the β-carbon (in this case, the C2 of the oxolane ring) to be transferred to the metal.[1] This process forms a metal-hydride species and releases your desired scaffold as an undesired alkene, which is a thermodynamic sink and halts the productive catalytic cycle.

// Nodes A [label="LₙPd(0)\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Oxidative\nAddition\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Desired Cross-Coupled\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="β-Hydride Elimination\n(Side Reaction)", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Pd-Hydride Complex\n+ Alkene Byproduct", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Transmetalation\n(with R-M)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Transmetalated\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="+ R-I"]; B -> G; G -> H; H -> F; F -> C; C -> A [label="- LₙPd(0)\n(Catalyst Turnover)"]; B -> D [color="#EA4335", style=dashed, label="Competing Pathway"]; D -> E [color="#EA4335"]; } .enddot Caption: Competing pathways in alkyl cross-coupling.

Troubleshooting Strategies:

  • Ligand Selection is Critical: The most effective way to suppress β-hydride elimination is to use sterically bulky, electron-rich ligands. These ligands increase the steric hindrance around the metal center, making it difficult for the β-hydrogen to achieve the necessary planar geometry for elimination.[4][5] They also promote the desired reductive elimination step, helping it outcompete the side reaction.[6]

    • Recommended Ligands (Palladium): Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., PCy₃, P(t-Bu)₃).[3][7][8]

    • Recommended Ligands (Nickel): Bidentate and tridentate nitrogen-based ligands (e.g., Pybox derivatives, terpyridines) have shown exceptional ability to prevent isomerization and β-hydride elimination in nickel-catalyzed systems.[9][10][11]

  • Switch to a Nickel Catalyst: Nickel-catalyzed systems are often superior for C(sp³)-C(sp²) or C(sp³)-C(sp³) couplings precisely because they are less prone to β-hydride elimination than their palladium counterparts under certain conditions.[9][10]

  • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than the desired productive steps. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can significantly favor cross-coupling over elimination.[7]

Q2: My reaction is clean, but very sluggish, or stalls at low conversion. What are the likely causes?

A2: A sluggish reaction with a primary alkyl iodide points towards a slow oxidative addition step or issues with catalyst activation and stability.

Mechanistic Cause: The oxidative addition of a C(sp³)-I bond to a Pd(0) or Ni(0) center is generally slower and more challenging than for C(sp²)-I bonds (e.g., aryl iodides).[2][12] The success of this step is highly dependent on the electronic properties and steric profile of the catalyst.

Troubleshooting Strategies:

  • Optimize the Ligand: Use strongly electron-donating ligands. These increase the electron density on the metal center, making it more nucleophilic and promoting its insertion into the C-I bond. The bulky ligands recommended to prevent β-hydride elimination (see Q1) are often ideal for this purpose as well.[4][6]

  • Use a Modern Precatalyst: Ensure efficient generation of the active M(0) species. Instead of using simple salts like Pd(OAc)₂ or PdCl₂, which require in situ reduction, use well-defined precatalysts. Buchwald G3 or G4 palladacycles, for instance, provide rapid and clean generation of the active L-Pd(0) species, leading to more reliable and faster reactions.[13] For nickel, complexes like Ni(COD)₂ or PEPPSI-type catalysts are excellent starting points.[5][11][14]

  • Solvent Choice: The reaction medium can significantly impact reaction rates. While common ethers like THF or 1,4-dioxane are good starting points, sometimes a more polar aprotic co-solvent like NMP (N-Methyl-2-pyrrolidone) can accelerate the reaction, although it should be used judiciously.[2][8]

  • Check Reagent Purity: Impurities in your organometallic partner or solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.[13][15]

Q3: I am observing significant homocoupling of my organometallic coupling partner. How can I prevent this side product?

A3: Homocoupling is a common side reaction, particularly in Suzuki and Kumada couplings. It typically arises from the presence of oxidants (especially oxygen) or from side-loops in the catalytic cycle.[13][16][17]

Mechanistic Cause: The most common cause is the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen. These Pd(II) species can then engage in a catalytic cycle that exclusively homocouples the organometallic reagent (e.g., two molecules of boronic acid).[17][18]

// Nodes Start [label="Low Yield or\nStalled Reaction", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check1 [label="Analyze Crude Reaction Mixture\n(LCMS, GCMS, NMR)", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; P1 [label="Alkene Byproduct\nObserved?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [label="Homocoupling\nByproduct Observed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Starting Material\nRemains?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P4 [label="Reduced (Dehalogenated)\nByproduct?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

S1 [label="Issue: β-Hydride Elimination\n\n1. Use bulkier, e⁻-rich ligand\n2. Switch to Ni catalyst\n3. Lower reaction temp", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; S2 [label="Issue: Oxidation/Catalyst Choice\n\n1. Rigorously degas solvents\n2. Use Pd(0) precatalyst\n3. Slow addition of reagent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; S3 [label="Issue: Slow Oxidative Addition\n\n1. Use e⁻-rich ligand\n2. Use modern precatalyst\n3. Screen solvents/bases", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; S4 [label="Issue: Proto-dehalogenation\n\n1. Use anhydrous conditions\n2. Use aprotic solvent\n3. Check base purity", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Connections Start -> Check1; Check1 -> P1; P1 -> S1 [label="Yes"]; P1 -> P2 [label="No"]; P2 -> S2 [label="Yes"]; P2 -> P3 [label="No"]; P3 -> S3 [label="Yes"]; P3 -> P4 [label="No"]; P4 -> S4 [label="Yes"]; } .enddot Caption: A logical workflow for diagnosing common issues.

Troubleshooting Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes, or via freeze-pump-thaw cycles).[17] The reaction should be set up and run under a positive pressure of an inert gas (Ar or N₂).[7][13]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, or a modern precatalyst, minimizes the amount of Pd(II) present at the start of the reaction.[17] If you must use a Pd(II) salt, adding a mild reducing agent like potassium formate can sometimes help, but this adds complexity.[18]

  • Slow Addition of Reagents: Adding the organometallic reagent slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[7]

  • Optimize Stoichiometry: Using a slight excess of the alkyl iodide (e.g., 1.2 equivalents) relative to the organometallic partner can sometimes suppress the latter's homocoupling.

Optimized Protocols & Data

While every specific coupling reaction requires fine-tuning, the following protocols and data provide robust starting points for the cross-coupling of 4,4-Diethyl-2-(iodomethyl)oxolane.

Table 1: Recommended Catalyst Systems & Conditions
ParameterSuzuki-Miyaura CouplingNegishi CouplingKey Considerations
Catalyst 2 mol% Pd₂(dba)₃2 mol% Pd₂(dba)₃ or Ni(COD)₂Use precatalysts for better consistency.[11][13]
Ligand 4-5 mol% SPhos or XPhos4-5 mol% SPhos or PCyp₃ (for Pd)Ligand choice is crucial to prevent side reactions.[2][6][8]
Coupling Partner Aryl/Vinyl Boronic Acid or EsterAryl/Vinyl/Alkyl Zinc HalideOrganozinc reagents are more reactive but less stable.[14]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)None required (often LiCl additive)Base must be finely ground and dry.[13]
Solvent 1,4-Dioxane or Toluene/H₂OTHF or THF/NMPSolvents must be anhydrous and degassed.[2][7]
Temperature 60 - 100 °C25 - 80 °CStart at a lower temperature to minimize side reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a glovebox or under a positive flow of argon, add the aryl boronic acid (1.0 mmol), K₃PO₄ (2.0 mmol, finely ground), the palladium precatalyst (e.g., SPhos G3, 0.02 mmol), and a stir bar to an oven-dried reaction vial.

  • Reagent Addition: Add 4,4-Diethyl-2-(iodomethyl)oxolane (1.2 mmol). Add 5 mL of degassed 1,4-dioxane.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place it in a preheated oil bath or heating block at 80 °C.

  • Monitoring: Stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Negishi Coupling
  • Preparation: To an oven-dried Schlenk flask under argon, add the palladium or nickel catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.045 mmol). Add 3 mL of degassed THF and stir for 10 minutes.

  • Reagent Addition: Add 4,4-Diethyl-2-(iodomethyl)oxolane (1.0 mmol). Then, add the organozinc reagent (e.g., Aryl-ZnCl, ~1.2 mmol in THF) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C.

  • Monitoring & Workup: Follow steps 4-6 from the Suzuki protocol, typically using a saturated aqueous NH₄Cl solution for the initial quench.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
  • Trowse, N. J., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Org. Process Res. Dev.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Wang, D., et al. (2025).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. Hokkaido University Collection of Scholarly and Academic Papers.
  • ChemTalk. (2025).
  • Wikipedia.
  • Vautravers, N. F., et al. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. J. Am. Chem. Soc.
  • Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Org. Process Res. Dev.
  • BenchChem. Strategies to minimize homocoupling in Suzuki reactions.
  • Valente, C., et al. (2011). Pd–PEPPSI–IPent has proven to be an excellent catalyst for the Negishi cross-coupling reaction of secondary alkylzinc reagents. Chem. Commun.
  • Zhang, D., et al. (2011). A Structure–Activity Study of Ni-Catalyzed Alkyl–Alkyl Kumada Coupling. J. Am. Chem. Soc.
  • Zhou, J., & Fu, G. C. (2003).
  • Dr. May Group.
  • Alfa Chemistry. Kumada Cross-Coupling Reaction.
  • Joshi-Pangu, A., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Chemistry Portal.
  • Netherton, M. R., et al. (2001). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Organic Chemistry Portal.
  • Wikipedia. Cross-coupling reaction.
  • Weix, D. J. (2012). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl. Acc. Chem. Res.
  • Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics.
  • Wikipedia. Kumada coupling.
  • Goutal, S., et al. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Organics.
  • BenchChem.
  • Zhou, J., & Fu, G. C. (2003).
  • Wikipedia. Negishi coupling.
  • Joshi-Pangu, A., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. J. Am. Chem. Soc.
  • Frish, K. (2007). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions.
  • Wikipedia. Suzuki reaction.
  • Andrew G. Myers Research Group. The Suzuki Reaction.
  • MIT DSpace.

Sources

Optimization

Optimizing solvent conditions for 4,4-Diethyl-2-(iodomethyl)oxolane alkylation

Technical Support Center: 4,4-Diethyl-2-(iodomethyl)oxolane Alkylation Welcome to the dedicated technical support center for optimizing alkylation reactions involving 4,4-Diethyl-2-(iodomethyl)oxolane. This guide is stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,4-Diethyl-2-(iodomethyl)oxolane Alkylation

Welcome to the dedicated technical support center for optimizing alkylation reactions involving 4,4-Diethyl-2-(iodomethyl)oxolane. This guide is structured to provide direct, actionable insights for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the fundamental principles governing your reaction's success, ensuring you can troubleshoot effectively and optimize logically.

Troubleshooting Guide

This section addresses the most common challenges encountered during the alkylation of 4,4-Diethyl-2-(iodomethyl)oxolane. The reaction is a classic bimolecular nucleophilic substitution (SN2), and its success hinges on maximizing the nucleophilicity of your chosen reagent while ensuring the stability of all components.

Question 1: My reaction yield is consistently low, or the reaction fails to reach completion. What are the likely causes?

Answer: Low conversion is a frequent issue that can almost always be traced back to suboptimal reaction conditions or reagent quality. The primary iodide on your oxolane substrate is highly activated for SN2 displacement, so the problem likely lies with the nucleophile's reactivity or competing side reactions.

Systematic Troubleshooting Steps:

  • Evaluate Your Solvent Choice: This is the most critical parameter for SN2 reactions.[1]

    • The Problem: You may be using a polar protic solvent (e.g., ethanol, methanol, water). These solvents form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile, thereby lowering its energy and reducing its reactivity.[2] This significantly slows down or even halts the SN2 reaction.

    • The Solution: Switch to a polar aprotic solvent . Recommended options include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF).[1] These solvents dissolve the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[1][2] For instance, the reaction of potassium iodide with bromoethane is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[2]

  • Assess Reagent Purity and Anhydrous Conditions:

    • The Problem: Trace amounts of water or other protic impurities in your solvent or reagents can protonate and deactivate strong bases or nucleophiles (especially carbanions like enolates).[3] Many organic reactions are sensitive to atmospheric moisture.[3]

    • The Solution: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive bases like sodium hydride (NaH).[4] Dry glassware thoroughly in an oven before use.[4]

  • Re-evaluate Your Base (for C-H acidic nucleophiles):

    • The Problem: If your nucleophile requires deprotonation (e.g., diethyl malonate), the base may be too weak to generate a sufficient concentration of the active nucleophile. For C-alkylation, incomplete deprotonation is a common cause of low yield.[5][6]

    • The Solution: Ensure the pKa of your base's conjugate acid is significantly higher than the pKa of your nucleophile precursor. For many C-H acidic compounds, strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) are effective.[6] For less acidic precursors, weaker bases like Potassium Carbonate (K₂CO₃) may suffice, especially with more reactive alkylating agents.[5]

Question 2: I'm observing the formation of multiple products. How can I improve selectivity and minimize byproducts?

Answer: Side product formation often points to issues with reaction control, such as temperature, stoichiometry, or competing reaction pathways like elimination or polyalkylation.

Strategies for Improving Selectivity:

  • Control Polyalkylation:

    • The Problem: If your nucleophile can react more than once (e.g., diethyl malonate reacting with two equivalents of the oxolane) or if the mono-alkylated product is more reactive than the starting nucleophile, you may see di- or poly-alkylation.[4][7]

    • The Solution: Carefully control the stoichiometry. A common strategy is to use a slight excess of the nucleophile relative to the alkylating agent. Alternatively, adding the alkylating agent (4,4-Diethyl-2-(iodomethyl)oxolane) slowly and dropwise to the solution of the activated nucleophile can maintain a low concentration of the electrophile, favoring mono-alkylation.[5]

  • Minimize Elimination (E2) Reactions:

    • The Problem: While the substrate is a primary iodide, which disfavors elimination, using a very strong, sterically hindered base can still promote the E2 pathway, leading to an alkene byproduct.

    • The Solution: Avoid excessively high temperatures, which tend to favor elimination over substitution. If elimination is a persistent issue, consider using a less hindered base if your nucleophile's acidity allows for it.

  • Optimize Reaction Temperature:

    • The Problem: High temperatures can provide the activation energy for undesired pathways or cause decomposition of reagents or products.[3][5]

    • The Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive systems, this may be room temperature or even 0 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance between reaction time and selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the alkylation of 4,4-Diethyl-2-(iodomethyl)oxolane?

A1: For most nucleophiles, DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran) are excellent starting points.[8][9] DMF is highly polar and aprotic, effectively dissolving a wide range of nucleophilic salts and dramatically accelerating SN2 reactions.[1] THF is less polar but is also an effective aprotic solvent, particularly when stronger bases like NaH are used, which often have limited solubility in other solvents.[9]

Q2: Can you explain in more detail why polar aprotic solvents are superior for this SN2 reaction?

A2: Certainly. The rate of an SN2 reaction depends on the energy of the transition state relative to the reactants. A key reactant is the free, anionic nucleophile.

  • In polar protic solvents (like methanol), the solvent's acidic protons form strong hydrogen bonds with the nucleophile (e.g., Nu⁻). This interaction creates a stabilizing solvent shell, lowering the ground state energy of the nucleophile. To react, the nucleophile must shed some of this energy-lowering solvent shell, which requires energy and thus increases the overall activation energy of the reaction, slowing it down.[10]

  • In polar aprotic solvents (like DMF), the solvent molecules have dipoles to dissolve ionic species but lack acidic protons. They solvate the cation (e.g., Na⁺) well but interact only weakly with the anion (Nu⁻).[1] This leaves the nucleophile in a high-energy, poorly-solvated state, making it much more reactive. This higher ground state energy means the activation energy required to reach the transition state is lower, leading to a much faster reaction.[1][2]

Q3: What is Phase-Transfer Catalysis (PTC) and could it be useful for this reaction?

A3: Phase-Transfer Catalysis is a powerful technique for reacting water-soluble nucleophiles (like inorganic salts) with organic-soluble substrates.[11] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophilic anion from the aqueous phase into the organic phase, where it can react with the alkylating agent. This method is highly beneficial as it avoids the need for expensive, anhydrous polar aprotic solvents and can be performed in a biphasic system like toluene/water.[11] It is an excellent strategy to consider for this alkylation, especially on a larger scale.

Data & Protocols

Table 1: Influence of Solvent Choice on SN2 Reaction Rates

The selection of a solvent has a profound impact on reaction kinetics. The data below illustrates the general trend for a typical SN2 reaction.

SolventTypeDielectric Constant (ε)Typical Relative RateRationale
Methanol (CH₃OH)Polar Protic32.71Strong H-bonding with nucleophile reduces reactivity.[1]
Water (H₂O)Polar Protic80.1~7Highly polar but also strong H-bonding.[10]
Acetonitrile (CH₃CN)Polar Aprotic37.55,000Poorly solvates anion, increasing nucleophilicity.[1]
DMF (HCON(CH₃)₂)Polar Aprotic36.710,000Excellent at solvating cations, leaving a "naked" anion.[1]
DMSO ((CH₃)₂SO)Polar Aprotic46.713,000Highly polar aprotic solvent, maximizes reaction rate.[1]
THF (C₄H₈O)Polar Aprotic7.6~1,000Less polar, but effective and common for organometallic bases.[8]
Diagrams

Caption: Figure 1: The concerted SN2 mechanism for alkylation.

Troubleshooting_Workflow start Low Yield Observed q1 Are Reagents & Solvents Pure and Anhydrous? start->q1 sol1 Purify Reagents & Use Anhydrous Solvents q1->sol1 No q2 Is the Solvent Polar Aprotic? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to DMF, THF, or Acetonitrile q2->sol2 No q3 Is the Base Strong Enough (if applicable)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use Stronger Base (e.g., NaH, KOtBu) q3->sol3 No end_node Systematically Optimize Temperature & Time q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Figure 2: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for Alkylation (Example with Diethyl Malonate)

This protocol is a general guideline and should be adapted for your specific nucleophile.

  • Preparation: Under an inert atmosphere of nitrogen or argon, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

  • Solvent Addition: Add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution back to 0 °C. Add a solution of 4,4-Diethyl-2-(iodomethyl)oxolane (1.05 equivalents) in a small amount of anhydrous DMF dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

Protocol 2: Rapid Screening for Optimal Solvent Conditions
  • Setup: Arrange several small-scale reaction vials, each with a stir bar.

  • Reagents: In each vial, place your nucleophile and base (if required) under an inert atmosphere.

  • Solvent Addition: To each vial, add a different anhydrous polar aprotic solvent (e.g., Vial 1: THF, Vial 2: DMF, Vial 3: Acetonitrile, Vial 4: DMSO).

  • Initiation: Add the alkylating agent, 4,4-Diethyl-2-(iodomethyl)oxolane, to each vial simultaneously.

  • Monitoring: Stir all reactions at a constant temperature (e.g., room temperature). After set time points (e.g., 1h, 4h, 12h), take a small aliquot from each vial, quench it, and analyze by TLC or LC-MS to compare the extent of product formation versus starting material consumption. This will quickly identify the most effective solvent system for your specific application.

References

  • Filo. (2025, July 1). Questions a. Explain how solvent polarity affects the rate of alkylation. 8

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with Oxolane and Trichloroalumane. 4

  • CLaME. (n.d.). Sn2 Reaction Organic Chemistry. Link

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. 1

  • Echemi. (2022, August 8). What is the effect of solvent on SN2 reaction. 13

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?10

  • Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect S_N2 Reactions. Link

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. 3

  • Current Organic Synthesis. (n.d.). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. 14

  • Journal of Chemistry. (2024, April 10). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. 15

  • Benchchem. (2026, March). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. 5

  • Craig, D. (2004, October 14). Organic Synthesis Lecture 3. 6

  • Journal of Chemistry. (2024, April 27). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Link

  • SciSpace. (n.d.). Investigating the polarity effects on the reaction rate for the methylation of tributylamine with dimethyl carbonate. Link

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. 11

  • ResearchGate. (n.d.). Optimization of the alkylation reaction. Link

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Phase Transfer Catalysts. Link

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives. 12

  • Moodle@Units. (n.d.). Alkyl Halides. Link

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. Link

Sources

Troubleshooting

Handling light sensitivity of 4,4-Diethyl-2-(iodomethyl)oxolane in the laboratory

Subtitle: Troubleshooting & Protocols for Light-Sensitive Alkyl Iodides Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the structural integrity of your...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Troubleshooting & Protocols for Light-Sensitive Alkyl Iodides

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you rely on the structural integrity of your intermediates to ensure reproducible yields. 4,4-Diethyl-2-(iodomethyl)oxolane is a highly versatile building block, but its terminal iodomethyl group presents a classic vulnerability: extreme sensitivity to photolytic degradation.

As a Senior Application Scientist, I frequently see entire synthetic campaigns derailed by improper handling of this specific reagent. This guide synthesizes field-proven methodologies and mechanistic insights to ensure your material remains pristine from storage to reaction.

The Causality of Photodegradation

Why does 4,4-diethyl-2-(iodomethyl)oxolane degrade so rapidly on the benchtop? The answer lies in the molecular orbital architecture of the carbon-iodine (C-I) bond.

Alkyl iodides exhibit a characteristic absorption band (the A-band) peaking around 250–270 nm. According to Mulliken's established model, this corresponds to an n→σ∗ transition, where an electron from the iodine atom's non-bonding lone pair is excited into the antibonding σ∗ orbital of the C-I bond .

While the absorption maximum is in the ultraviolet (UV) region, the absorption tail extends significantly into the near-UV and visible spectrum . Consequently, standard laboratory fluorescent lighting provides sufficient photonic energy to induce homolytic cleavage. This cleavage generates a highly reactive oxolanylmethyl radical and an iodine radical (I•).

The iodine radicals rapidly dimerize to form molecular iodine (I 2​ ), causing the characteristic pink or brown discoloration. If the system is not rigorously degassed, the alkyl radicals will react with dissolved triplet oxygen to form peroxyl radicals, irreversibly destroying the reagent and creating complex impurity profiles .

Photodegradation A 4,4-Diethyl-2-(iodomethyl)oxolane (Colorless / Stable) B Photon Absorption (hv) UV / Visible Light A->B C Homolytic C-I Cleavage (n → σ* transition) B->C D Oxolanylmethyl Radical (Reactive Intermediate) C->D E Iodine Radical (I•) C->E G Peroxyl Radicals & Side Products (If O2 is present) D->G + O2 (Air) F Molecular Iodine (I2) (Pink/Brown Discoloration) E->F Dimerization

Photodegradation mechanism of 4,4-diethyl-2-(iodomethyl)oxolane via C-I bond cleavage.

Quantitative Data & Quality Indicators

Do not guess the quality of your reagent. Use the following validated metrics to assess the integrity of your 4,4-diethyl-2-(iodomethyl)oxolane before committing it to a complex synthesis.

Table 1: Visual and Analytical Quality Indicators

Degradation StageVisual IndicatorAnalytical Marker ( 1 H NMR)Recommended Action
Pristine Colorless to pale yellowSharp doublet for -CH 2​ -I (~3.2 ppm)Proceed with experiment.
Mild Degradation Pink or light purple tintTrace I 2​ visible; minor impuritiesWash with aq. Na 2​ S 2​ O 3​ , dry, and use immediately.
Severe Degradation Deep brown or opaqueLoss of -CH 2​ -I signal; oxygenated byproductsDiscard or perform full purification (column chromatography in dark).

Table 2: Photodegradation Kinetics & Storage Parameters (Extrapolated for Primary Alkyl Iodides)

Storage ConditionLight ExposureEstimated Half-Life ( t1/2​ )Purity after 30 Days
Clear Glass, 20 °CDirect Sunlight< 2 hours< 10%
Clear Glass, 20 °CLab Fluorescent~ 3-5 days~ 60%
Amber Glass, 20 °CLab Fluorescent> 6 months> 95%
Amber Glass, -20 °CDark> 2 years> 99%
Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step contains a built-in physical or visual check to confirm the causality of the action was successfully achieved before moving to the next step.

Step 1: Environmental Control (Dark Workspace)

  • Action: Turn off overhead fluorescent lights in the fume hood. Wrap the sash in aluminum foil or use a dedicated darkroom.

  • Validation Check: Hold a white piece of paper behind the reagent vial. If you can see a distinct shadow cast by ambient light, the area is still too bright. Adjust shielding until no shadow is visible.

Step 2: Reagent Validation

  • Action: Inspect the neat liquid against a white background.

  • Validation Check: The liquid must be strictly colorless or pale yellow. A pink hue is a positive validation of I 2​ presence (degradation). If pink, divert to the purification protocol (see FAQs).

Step 3: Degassing (Schlenk Line)

  • Action: Because oxygen traps the photolytically generated radicals, transfer the reagent to a Schlenk flask and perform three freeze-pump-thaw cycles.

  • Validation Check: During the third thaw cycle, observe the liquid under static vacuum. The complete cessation of bubbling upon thawing confirms the absolute removal of dissolved oxygen.

Step 4: Dispensing and Transfer

  • Action: Use gas-tight syringes wrapped in aluminum foil or amber-tinted PTFE tubing for cannula transfers.

  • Validation Check: After dispensing into the reaction vessel, leave a single drop of the reagent in the syringe tip exposed to ambient light for 10 minutes. If the drop turns pink, it validates that your bulk material is highly sensitive and your dark-transfer was necessary and successful.

Step 5: Active Storage

  • Action: Store the remaining reagent in an amber glass vial. Add a 1-inch piece of freshly sanded elemental copper wire to the vial, flush with Argon, and store at -20 °C.

  • Validation Check: The copper wire acts as a halogen scavenger ( 2Cu+I2​→2CuI ). If the bright copper wire immediately tarnishes (turns dull/black) upon dropping it in, it confirms the presence of active iodine scavenging, indicating your batch was already experiencing micro-degradation.

Troubleshooting Guide & FAQs

Q: My 4,4-Diethyl-2-(iodomethyl)oxolane turned pink. Can I still use it? A: It depends on the application. The pink color indicates the presence of molecular iodine (I 2​ ). For highly sensitive organometallic couplings (e.g., Negishi or Suzuki), I 2​ can poison the palladium catalyst or cause unwanted electrophilic iodination. You must wash the reagent with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to reduce the I 2​ back to water-soluble iodide ions, dry over MgSO 4​ , and use immediately.

Q: Does standard laboratory glassware block enough UV light? A: No. Standard borosilicate glass (Pyrex) cuts off UV light below ~300 nm. However, the n→σ∗ absorption tail of alkyl iodides extends well into the near-UV and visible spectrum (up to ~400 nm). Amber glass is mandatory because it blocks transmission below 500 nm, effectively shielding the C-I bond from the necessary excitation energy.

Q: Why is degassing required if the main issue is light sensitivity? A: Light initiates the degradation by generating radicals, but oxygen propagates it. Alkyl radicals react with triplet oxygen at diffusion-controlled rates ( ∼109 M−1s−1 ) to form peroxyl radicals. By removing oxygen via freeze-pump-thaw cycles, you force any accidentally generated alkyl radicals to either recombine with iodine or disproportionate, significantly limiting the extent of irreversible degradation.

Q: Can I store the compound in a solvent to stabilize it? A: Dilution can reduce the rate of radical collisions, but it introduces solvent-specific risks. If stored in ethereal solvents (like THF or diethyl ether), photolytically generated iodine radicals can abstract hydrogen atoms from the solvent, accelerating peroxide formation. It is best stored neat over copper wire.

References
  • Title: Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm Source: PubMed Central (PMC) URL: [Link]

  • Title: Photodissociation of alkyl iodides Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: Visible-Light-Enabled Aminocarbonylation of Unactivated Alkyl Iodides with Stoichiometric Carbon Monoxide for Application on Late-Stage Carbon Isotope Labeling Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Resolving NMR Signal Overlap in 4,4-Diethyl-2-(iodomethyl)oxolane

Welcome to the Advanced NMR Troubleshooting Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with severe spectral crowding in complex oxolan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Portal. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with severe spectral crowding in complex oxolane derivatives.

The molecule 4,4-Diethyl-2-(iodomethyl)oxolane presents a notorious analytical challenge. The chiral center at C2 breaks the plane of symmetry of the tetrahydrofuran (oxolane) ring, rendering the two ethyl groups at C4 diastereotopic (magnetically inequivalent). Furthermore, the protons within each ethyl CH₂ group, as well as the ring protons at C3 and C5, are also diastereotopic. This cascading loss of symmetry results in massive homonuclear scalar coupling (J-coupling) and an impenetrable multiplet overlap in the aliphatic region (0.8–3.5 ppm).

Below, you will find our causality-driven diagnostic workflow, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to definitively resolve these signals.

Diagnostic Workflow

NMR_Workflow Start Unresolved 1H NMR (Aliphatic Overlap) Solvent 1. Apply ASIS (Switch CDCl3 to C6D6) Start->Solvent Check1 Resolution Sufficient? Solvent->Check1 PureShift 2. 1D Pure Shift NMR (PSYCHE) Check1->PureShift No Success Unambiguous Signal Assignment Check1->Success Yes Check2 Resolution Sufficient? PureShift->Check2 TwoD 3. 2D NMR (HSQC / HSQC-TOCSY) Check2->TwoD No Check2->Success Yes TwoD->Success

Workflow for resolving aliphatic 1H NMR signal overlap in complex oxolanes.

Troubleshooting FAQs: Causality & Mechanisms

Q: Why does switching from CDCl₃ to C₆D₆ selectively resolve overlapping multiplets in my oxolane sample? A: This technique relies on1[1]. Isotropic solvents like CDCl₃ provide baseline chemical shifts but offer no differential shielding. Benzene (C₆D₆), however, forms transient, non-covalent collision complexes with the polar oxygen atom of the oxolane ring. The magnetic anisotropy of the benzene ring differentially shields the solute protons based on their spatial proximity and orientation relative to the oxygen atom. This spatial dependence shifts overlapping signals upfield by varying magnitudes, effectively pulling apart the convoluted C3-ring and C4-ethyl multiplets.

Q: When solvent effects fail to resolve the ethyl groups, why prioritize Pure Shift NMR over standard 2D COSY? A: Standard 2D COSY identifies coupled spin systems, but if the 1D multiplets are severely overlapped, the 2D cross-peaks will also overlap along the diagonal, leading to ambiguous assignments. Pure shift NMR techniques (like PSYCHE) use slice-selective excitation and spatial encoding to suppress homonuclear J-coupling entirely, as detailed in recent2[2]. This collapses all complex multiplets into highly resolved singlets, drastically simplifying the spectrum and allowing direct integration of previously hidden signals.

Q: If the pure shift singlets are still too close, how does HSQC-TOCSY provide the final definitive assignment? A: HSQC-TOCSY is the ultimate diagnostic tool for severe overlap. It transfers magnetization first from ¹H to ¹³C, separating signals by the wide ¹³C chemical shift range (which has a much larger dispersion than ¹H), and then relays it through the proton spin network. By dispersing the heavily overlapped proton spin networks along the ¹³C axis, you can unambiguously trace the isolated spin system of the ethyl groups separately from the oxolane ring protons, a critical advantage of3[3].

Quantitative Reference Data

The following table summarizes the expected chemical shifts and the structural causes of overlap. Use this to benchmark your experimental results before and after applying ASIS.

Proton EnvironmentExpected δ in CDCl₃ (ppm)Expected δ in C₆D₆ (ppm)Multiplicity (1D ¹H)Structural Cause of Overlap
C4-Ethyl CH₃ (a) ~0.88~0.76TripletOverlaps with diastereotopic Ethyl CH₃ (b)
C4-Ethyl CH₃ (b) ~0.92~0.83TripletOverlaps with diastereotopic Ethyl CH₃ (a)
C4-Ethyl CH₂ (a,b) ~1.35 - 1.55~1.15 - 1.35Complex MultipletDiastereotopic; overlaps with C3 ring protons
C3-Ring CH₂ ~1.65, 2.05~1.45, 1.85Doublet of DoubletsDiastereotopic AB system
C2-Iodomethyl CH₂ ~3.15, 3.25~2.85, 2.95MultipletABX system coupled with C2-CH
C5-Ring CH₂ ~3.55, 3.65~3.35, 3.45Doublet of DoubletsDiastereotopic AB system
C2-Ring CH ~3.95~3.75MultipletCoupled to C3 and CH₂I
Self-Validating Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Application

Causality: By swapping an isotropic solvent for an anisotropic one (C₆D₆), solvent molecules align with the polar oxolane oxygen, creating a shielding cone that selectively shifts protons based on their distance from the heteroatom, breaking accidental overlap.

  • Evaporate the current isotropic solvent (CDCl₃) from the 4,4-Diethyl-2-(iodomethyl)oxolane sample under a gentle stream of nitrogen.

  • Re-dissolve 10-15 mg of the analyte in 0.6 mL of deuterated benzene (C₆D₆).

  • Transfer to a 5 mm NMR tube and acquire a standard ¹H NMR spectrum (e.g., 16 scans, 10 s relaxation delay).

  • Self-Validation Step: Compare the chemical shifts of the C4-ethyl and C3-ring protons to the original CDCl₃ spectrum. A successful ASIS will selectively shield the C3 protons (closer to oxygen) more than the C4-ethyl protons. If the integration of the newly separated peaks matches the expected 2:2:3:3 ratio for the ring and ethyl groups, the protocol is validated.

Protocol 2: 1D Pure Shift NMR (PSYCHE) Acquisition

Causality: When ASIS is insufficient due to severe strong coupling, homonuclear J-coupling must be suppressed. PSYCHE uses low-flip-angle chirp pulses to decouple protons from each other, collapsing complex multiplets into single lines.

  • Prepare the sample in the optimized solvent (CDCl₃ or C₆D₆) to maximize initial baseline separation.

  • Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence on the spectrometer.

  • Set the sweep width to cover the aliphatic region (0 to 5 ppm) and calibrate the 90° pulse precisely.

  • Set the chirp pulse flip angle to 20° (a necessary compromise to suppress strong coupling artifacts while maintaining acceptable signal-to-noise ratio).

  • Acquire the spectrum (typically requires 4-8 times more scans than a standard ¹H experiment due to sensitivity loss).

  • Self-Validation Step: Inspect the resulting spectrum. All scalar couplings should be collapsed, yielding a single sharp peak per chemically distinct proton environment. Integrate the singlets; if the total integration confirms the exact proton count of the diastereotopic protons without residual multiplet splitting, the decoupling was successful.

Protocol 3: 2D HSQC-TOCSY Setup

Causality: When 1D pure shift singlets still overlap, HSQC-TOCSY transfers magnetization first from ¹H to ¹³C, and then relays it through the proton spin network. This allows you to trace the entire ethyl group connectivity without interference from the oxolane ring protons.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Select the hsqctocsy pulse program.

  • Set the TOCSY mixing time to 60-80 ms. Causality: This specific duration is optimized to allow magnetization transfer through the 3-bond scalar couplings of the ethyl and ring spin systems without excessive signal decay.

  • Set the ¹³C spectral width to 10-80 ppm to capture all aliphatic carbons.

  • Self-Validation Step: Trace the cross-peaks starting from the well-resolved ¹³C signals. The isolated spin systems (C2-C3 vs. C4-ethyls) will be separated along the ¹³C axis. If you can map a continuous relay from the ethyl CH₃ to the ethyl CH₂ without crossing into the C3/C5 ring proton signals, the assignment is unambiguous and the experiment is validated.

References
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis Source: Nanalysis URL
  • Source: Universitat Autònoma de Barcelona (UAB)
  • HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL Source: JEOL URL

Sources

Troubleshooting

Technical Support Center: Reducing Byproduct Formation During 4,4-Diethyl-2-(iodomethyl)oxolane Cyclization

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of substituted oxolanes. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted oxolanes. This guide is designed for researchers, scientists, and drug development professionals who are working on the intramolecular cyclization of 4,4-Diethyl-2-(iodomethyl)oxolane and encountering challenges with byproduct formation. Our goal is to provide expert-driven, actionable insights to help you optimize your reaction, improve yields, and ensure the purity of your target compound.

The formation of a tetrahydrofuran ring via intramolecular cyclization is a cornerstone of many synthetic routes. However, the seemingly straightforward intramolecular Williamson ether synthesis of the target oxolane from its haloalcohol precursor is often plagued by competing side reactions.[1][2] This guide provides a structured approach to diagnosing and solving these common issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction has a very low yield, and I'm primarily recovering unreacted 4,4-Diethyl-2-(iodomethyl)oxolane. What are the most likely causes?

Answer: This is a common issue that almost always points to a problem with the deprotonation step or the overall reaction setup. The cyclization is an intramolecular SN2 reaction, which requires the formation of a potent alkoxide nucleophile from the precursor alcohol.[2]

Potential Causes & Solutions:

  • Ineffective Deprotonation: The strong base is the engine of this reaction. If it's not effective, nothing happens.

    • Base Deactivation: Sodium hydride (NaH) and potassium hydride (KH) are frequently used, but they are highly sensitive to air and moisture.[3] If your NaH is dark gray instead of light gray or white, it has likely oxidized and lost activity. Always use freshly opened or properly stored hydride.

    • Insufficient Base: Ensure you are using at least a slight excess (e.g., 1.1-1.2 equivalents) of the base to drive the deprotonation to completion.

  • Presence of Moisture: The Williamson ether synthesis is extremely sensitive to water.

    • Wet Glassware/Solvents: All glassware must be rigorously flame-dried or oven-dried before use. Solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) must be anhydrous. The presence of even trace amounts of water will quench the strong base and the generated alkoxide.[3]

    • Atmospheric Moisture: The reaction must be run under a dry, inert atmosphere (e.g., Nitrogen or Argon) from start to finish. Use septa and cannula techniques for reagent transfers.[4]

  • Suboptimal Temperature: While higher temperatures can promote unwanted side reactions (see Question 2), the reaction may be sluggish if the temperature is too low. A typical starting point is room temperature, but gentle heating (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

Question 2: I'm observing a significant amount of an alkene byproduct, likely from elimination. How can I suppress this side reaction?

Answer: The formation of an alkene byproduct is a classic example of the competition between SN2 (substitution) and E2 (elimination) pathways. The alkoxide intermediate is not only a good nucleophile but also a strong base.[1] Given that you are using a primary iodide, the SN2 reaction should be favorable, but poor conditions can tip the balance toward E2.

Causality & Mitigation Strategies:

  • Reaction Temperature: This is the most critical factor. Higher temperatures disproportionately favor the E2 pathway over the SN2 pathway.[3] If you are seeing elimination, the first step is to lower the reaction temperature. Run the reaction at room temperature or even 0 °C if necessary, allowing for a longer reaction time.

  • Base Choice: While a strong base is necessary, a very bulky base can sometimes favor elimination. However, for a primary iodide, this is less of a concern. The more important factor is ensuring the base deprotonates the alcohol quickly and irreversibly without participating in other side reactions. NaH is generally an excellent choice.[1][2]

  • Solvent Effects: Polar aprotic solvents like THF and DMF are ideal for SN2 reactions because they solvate the cation (Na⁺) but leave the alkoxide anion "naked" and highly nucleophilic.[3] This enhances the rate of the desired substitution reaction relative to elimination.

Question 3: My product is contaminated with a high-molecular-weight, greasy byproduct. What is it, and how can I prevent its formation?

Answer: This is almost certainly a result of an intermolecular Williamson ether synthesis, where the alkoxide of one molecule reacts with the iodomethyl group of another molecule. This leads to the formation of linear dimers, trimers, and eventually polymers, which are often difficult to remove.

The Underlying Principle: The core of the issue is reaction kinetics.

  • Intramolecular reactions are first-order processes. Their rate depends only on the concentration of the halo-alkoxide.

  • Intermolecular reactions are second-order processes. Their rate depends on the concentration of both the alkoxide and the alkyl iodide.

Solution: High-Dilution Conditions

To strongly favor the intramolecular pathway, you must reduce the concentration of your starting material. This dramatically slows down the second-order intermolecular reaction without affecting the rate of the first-order intramolecular cyclization.

Practical Implementation: Instead of adding the base to a concentrated solution of the starting material, use a syringe pump to slowly add a solution of your 4,4-Diethyl-2-(iodomethyl)oxolane to a stirring suspension of the base (e.g., NaH) in a large volume of anhydrous solvent over several hours. This ensures the concentration of the unreacted halo-alkoxide is always kept very low.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism for the cyclization of 4,4-Diethyl-2-(iodomethyl)oxolane?

The reaction proceeds via an intramolecular SN2 mechanism , a variant of the Williamson ether synthesis.[5] The process involves two key steps:

  • Deprotonation: A strong, non-nucleophilic base (like NaH) removes the acidic proton from the hydroxyl group of the precursor alcohol, generating a sodium alkoxide.

  • Intramolecular Nucleophilic Attack: The newly formed, negatively charged alkoxide oxygen acts as a nucleophile. It attacks the electrophilic carbon atom bearing the iodine atom, displacing the iodide leaving group in a concerted SN2 fashion. This ring-closing step forms the desired oxolane product. This type of cyclization is classified as a 5-exo-tet reaction according to Baldwin's rules, which is a kinetically favored process.[6][7]

Caption: Intramolecular Williamson Ether Synthesis Mechanism.

FAQ 2: What are the optimal reaction conditions (base, solvent, temperature) for this cyclization?

The "optimal" conditions depend on balancing reaction rate with byproduct suppression. Based on established principles for intramolecular etherification, the following table provides a robust starting point for optimization.

ParameterRecommendedRationale
Base Sodium Hydride (NaH), 60% in mineral oilIrreversibly and cleanly deprotonates the alcohol to form the alkoxide.[1][2] The mineral oil can be washed away with dry hexanes before use if desired, but it is often tolerated.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that is excellent for SN2 reactions.[3] It is generally less hygroscopic and easier to dry than DMF.
Temperature 0 °C to Room Temperature (approx. 25 °C)This temperature range provides a good balance, favoring the SN2 pathway over the E2 elimination pathway, which becomes more competitive at higher temperatures.[3]
Concentration High Dilution (0.01 - 0.05 M)Critical for preventing the second-order intermolecular side reaction that leads to dimers and polymers. Slow addition of the substrate to the base suspension is key.
Atmosphere Dry Nitrogen or ArgonEssential for preventing the quenching of the strong base and the alkoxide intermediate by atmospheric moisture and oxygen.[3]

FAQ 3: What analytical techniques are best for monitoring the reaction and characterizing products?

  • Thin Layer Chromatography (TLC): The most convenient method for monitoring reaction progress. The product, being a cyclic ether, will be significantly less polar than the starting haloalcohol. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 9:1). The disappearance of the starting material spot and the appearance of a new, higher-Rf spot indicates product formation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the desired product and volatile byproducts like the elimination product. The mass spectrum will confirm the molecular weight of the components in your crude mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation. ¹H NMR will show characteristic shifts for the protons on the newly formed ring system. Comparing the spectra of the starting material and the purified product will confirm the success of the cyclization.

Part 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of the desired oxolane and minimize byproducts.

Protocol: High-Dilution Cyclization of 4,4-Diethyl-2-(iodomethyl)oxolane Precursor

Materials:

  • 4,4-Diethyl-2-(hydroxymethyl)-2-(iodomethyl)oxolane precursor (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum, and then backfill with dry Argon.

  • Base Suspension: To the flask, add anhydrous THF (to achieve a final reaction concentration of ~0.01 M). Add the sodium hydride (1.2 eq) to the solvent. If desired, the NaH can be pre-washed with dry hexanes to remove mineral oil.

  • Substrate Addition: Dissolve the 4,4-Diethyl-2-(iodomethyl)oxolane precursor (1.0 eq) in a volume of anhydrous THF. Using a syringe pump, add this solution dropwise to the stirring NaH suspension over a period of 4-6 hours at room temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Quenching: Cool the reaction flask to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH. (Caution: Hydrogen gas is evolved!).

  • Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4,4-Diethyl-2-(iodomethyl)oxolane.

Part 4: Visualized Workflows and Pathways

G cluster_0 cluster_1 Troubleshooting start Start Cyclization Reaction check_tlc Monitor by TLC after 4h start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present byproducts Byproducts Observed check_tlc->byproducts Yes workup Proceed to Workup & Purification sm_present->workup No low_yield Low Yield / No Reaction sm_present->low_yield Yes, high amount check_base Check Base Activity & Anhydrous Conditions low_yield->check_base check_base->start Re-run reaction check_temp Lower Temperature byproducts->check_temp Alkene byproduct? check_conc Use High Dilution byproducts->check_conc Polymer byproduct? check_temp->start Re-run reaction check_conc->start Re-run reaction

Caption: A workflow for troubleshooting common cyclization issues.

G Alkoxide Alkoxide Intermediate Product Desired Product (5-exo-tet Cyclization) Alkoxide->Product Favored by: - Low Temperature - High Dilution Elimination Elimination Byproduct (E2 Pathway) Alkoxide->Elimination Favored by: - High Temperature Polymer Dimer/Polymer Byproduct (Intermolecular Sₙ2) Alkoxide->Polymer Favored by: - High Concentration

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4,4-Diethyl-2-(iodomethyl)oxolane

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,4-diethyl-2-(iodomethyl)ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4,4-diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0)[1].

Scaling up halogenated cyclic ethers from bench-scale (milligrams/grams) to kilo-lab scale introduces significant challenges in thermodynamics, regioselectivity, and safety. This document provides authoritative troubleshooting, step-by-step methodologies, and mechanistic insights to ensure a safe and high-yielding process.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 4,4-diethyl-2-(iodomethyl)oxolane? A: The most common and scalable route is the electrophilic iodocyclization of the corresponding unactivated alkene precursor (e.g., 2,2-diethyl-pent-4-en-1-ol). The reaction typically utilizes N-iodosuccinimide (NIS) or elemental iodine ( I2​ ) in a solvent like anhydrous tetrahydrofuran (THF) or a THF/water mixture[2]. The reaction proceeds via an intermediate iodonium ion, followed by intramolecular nucleophilic attack by the hydroxyl oxygen.

Q2: Why does the yield drop significantly when moving from a 10g to a 500g scale? A: Yield degradation during scale-up is almost always tied to heat transfer limitations . Iodocyclization is highly exothermic. At the bench scale, a round-bottom flask easily dissipates this heat. In a larger reactor, poor surface-area-to-volume ratios lead to localized "hot spots." Elevated temperatures push the reaction from kinetic control (favoring the desired 5-exo-trig cyclization to the oxolane) toward thermodynamic control or side reactions, resulting in the 6-endo-trig tetrahydropyran isomer or elimination byproducts.

Q3: How should we handle the waste stream containing excess iodinating agents? A: Process safety dictates that no active electrophilic halogen species enter the waste stream. All reaction mixtures must be thoroughly quenched with a reducing agent, typically aqueous sodium thiosulfate ( Na2​S2​O3​ ) or sodium bisulfite ( NaHSO3​ ), until the characteristic yellow/brown color of iodine is completely discharged before aqueous phase separation[2].

Part 2: Troubleshooting Guide

Encountered IssueMechanistic Root CauseRecommended Process Solution
Incomplete Conversion (High starting material recovery)Deactivation of the iodinating agent due to moisture in the solvent, or inadequate mixing in the reactor.Ensure THF is rigorously dried (Karl Fischer titration < 50 ppm). Increase impeller speed to ensure homogenous dispersion of solid NIS.
Formation of 6-Membered Ring Isomer Loss of kinetic control. The 5-exo-trig pathway is kinetically favored at low temperatures, while higher temperatures allow equilibration or alternative pathways.Implement active jacket cooling. Restrict the addition rate of NIS to maintain an internal temperature strictly below 5 °C.
Product Discoloration (Pink/Brown tint in final oil)Trace amounts of free iodine ( I2​ ) trapped in the organic phase, or photolytic degradation of the iodomethyl group[3].Perform a secondary wash with 10% aqueous Na2​S2​O3​ . Store the final product in amber glass under an argon atmosphere at 4 °C.

Part 3: Standard Operating Procedure (SOP) - 500g Scale-Up

The following protocol details the controlled iodocyclization using N-iodosuccinimide (NIS), which is preferred over I2​ for scale-up due to its milder reactivity profile and ease of solid handling[2].

Equipment: 5L Jacketed Glass Reactor with overhead stirring, internal thermocouple, and nitrogen/argon sweep.

Step-by-Step Methodology:

  • Reactor Preparation: Purge the 5L jacketed reactor with nitrogen for 15 minutes. Set the chiller unit to -5 °C.

  • Substrate Charging: Add 2,2-diethyl-pent-4-en-1-ol (500 g, 3.51 mol) to the reactor, followed by anhydrous THF (2.5 L). Stir at 250 RPM until homogenous.

  • Cooling: Allow the internal temperature ( Tint​ ) to drop to 0 °C to 2 °C.

  • Electrophile Addition: Weigh out NIS (830 g, 3.69 mol, 1.05 eq). Begin adding NIS in 50 g portions via a powder funnel.

    • Critical Parameter: Monitor the internal thermocouple. Do not add the next portion until Tint​ returns to 2 °C. The maximum allowable Tint​ during addition is 5 °C.

  • Maturation: Once addition is complete, maintain the reactor at 0 °C for 2 hours, then allow it to slowly warm to 15 °C over 4 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench the sample with Na2​S2​O3​ and extract with ethyl acetate. Analyze via GC-FID. Proceed to the next step only if conversion is > 98%.

  • Quenching: Cool the reactor back to 5 °C. Slowly add 1.0 L of a 15% w/v aqueous Sodium Thiosulfate solution. Stir vigorously for 30 minutes. The organic layer should transition from dark brown/red to pale yellow or colorless.

  • Phase Separation: Stop stirring and allow phases to separate for 30 minutes. Drain the lower aqueous phase. Wash the organic phase with saturated brine (1.0 L).

  • Concentration: Transfer the organic phase to a rotary evaporator and remove THF under reduced pressure (bath temp < 35 °C to prevent thermal degradation of the iodomethyl group).

Part 4: Process Control Visualization

The following diagram outlines the critical decision matrix for maintaining kinetic control during the highly exothermic electrophilic addition phase.

ScaleUpWorkflow Start Initiate NIS Addition (Target: 50g Portions) CheckTemp Is Internal Temp < 2°C? Start->CheckTemp AddPortion Add Next NIS Portion (Exothermic Reaction) CheckTemp->AddPortion YES WaitCool Halt Addition. Increase Jacket Cooling Flow. CheckTemp->WaitCool NO AddPortion->CheckTemp More NIS Remaining CheckConv Perform GC-FID Analysis (Target: >98% Conversion) AddPortion->CheckConv Addition Complete WaitCool->CheckTemp Temp Stabilized CheckConv->CheckTemp IPC Failed (Add more NIS) Quench Execute Thiosulfate Quench (Neutralize Electrophiles) CheckConv->Quench IPC Passed

Fig 1. Decision matrix for thermal control during the exothermic iodocyclization step.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Analysis: 4,4-Diethyl-2-(iodomethyl)oxolane vs. 4,4-Diethyl-2-(bromomethyl)oxolane

A Guide for Synthetic Strategy and Mechanistic Understanding Executive Summary In the realm of organic synthesis, the choice of an appropriate alkyl halide is a critical decision that dictates reaction efficiency, yield,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Synthetic Strategy and Mechanistic Understanding

Executive Summary

In the realm of organic synthesis, the choice of an appropriate alkyl halide is a critical decision that dictates reaction efficiency, yield, and pathway. This guide provides a comprehensive analysis of the comparative reactivity between 4,4-diethyl-2-(iodomethyl)oxolane and its brominated analog, 4,4-diethyl-2-(bromomethyl)oxolane. While structurally similar, the difference in the halogen substituent leads to significant disparities in their chemical behavior, primarily in nucleophilic substitution reactions. This analysis, grounded in fundamental principles of organic chemistry, demonstrates that the iodinated compound is the more reactive species due to the superior leaving group ability of iodide. This heightened reactivity translates to faster reaction rates and often allows for milder reaction conditions compared to the brominated counterpart.

Introduction

4,4-Diethyl-2-(halomethyl)oxolanes are valuable intermediates in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Their core structure, a substituted tetrahydrofuran ring, is a common motif in biologically active compounds. The halogenated methyl group at the 2-position serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. This guide will dissect the chemical nuances that arise from substituting an iodine atom for a bromine atom at this position, providing researchers with the insights needed to select the optimal reagent for their specific synthetic goals.

Theoretical Framework: The Decisive Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) is profoundly influenced by the nature of the leaving group. An effective leaving group is one that can stabilize the negative charge it acquires upon departing from the carbon atom. For the halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is governed by two primary factors:

  • Bond Strength: The carbon-halogen bond strength decreases as the size of the halogen atom increases.[2][3][4][5] The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond.[2][6] This is due to the larger size of the iodine atom, which results in a longer and more diffuse orbital overlap with carbon.[2][7] A weaker bond requires less energy to break, thus lowering the activation energy of the reaction and increasing the reaction rate.[1][7]

  • Anion Stability: The stability of the resulting halide anion is crucial. Larger anions, like iodide, can distribute the negative charge over a larger volume, making them more polarizable and thus more stable in solution than smaller anions like bromide.[1][8] Furthermore, iodide is the conjugate base of a very strong acid, hydroiodic acid (HI), making it a very weak base and an excellent leaving group.[9]

Given that both 4,4-diethyl-2-(iodomethyl)oxolane and its bromo-analog are primary alkyl halides, they will predominantly undergo SN2 reactions. In the SN2 mechanism, the nucleophile attacks the electrophilic carbon in a single, concerted step, displacing the leaving group.[10][11][12] The rate of this bimolecular reaction is therefore highly sensitive to the quality of the leaving group.

Comparative Reactivity: A Quantitative Perspective

The superior leaving group ability of iodide directly translates to a higher reaction rate for 4,4-diethyl-2-(iodomethyl)oxolane in comparison to 4,4-diethyl-2-(bromomethyl)oxolane under identical conditions. While specific kinetic data for these exact substrates may not be readily available in the literature, the well-established principles of alkyl halide reactivity allow for a reliable comparison.

Parameter4,4-Diethyl-2-(iodomethyl)oxolane4,4-Diethyl-2-(bromomethyl)oxolaneRationale
Relative Reaction Rate (SN2) FasterSlowerIodide is a better leaving group than bromide.[1][8][9]
C-X Bond Dissociation Energy LowerHigherThe C-I bond is weaker than the C-Br bond.[2][3][4][6]
Leaving Group Stability (Anion) HigherLowerIodide is a larger, more polarizable, and weaker base than bromide.[8][9]
Typical Reaction Conditions Milder (e.g., lower temperature)More Forcing (e.g., higher temperature)The higher reactivity of the iodo-compound allows for less energetic conditions.

Synthetic Strategy and Practical Considerations

The choice between the iodo- and bromo-derivative often depends on a balance of reactivity, stability, and cost.

  • For High Reactivity: When rapid and efficient substitution is required, or when using weak nucleophiles, 4,4-diethyl-2-(iodomethyl)oxolane is the superior choice. Its high reactivity can lead to shorter reaction times and higher yields.

  • For Stability and Cost-Effectiveness: Alkyl bromides are generally more stable and less expensive than their corresponding iodides. If the desired transformation can be achieved under reasonable conditions, 4,4-diethyl-2-(bromomethyl)oxolane may be the more practical option, especially on a larger scale.

A common and powerful strategy in organic synthesis is the in situ generation of the more reactive alkyl iodide from a more stable alkyl bromide or chloride via the Finkelstein reaction .[13][14][15][16] This reaction involves treating the alkyl bromide with an excess of sodium iodide (NaI) in a solvent like acetone. The equilibrium is driven forward by the precipitation of the less soluble sodium bromide (NaBr), leaving the highly reactive alkyl iodide in solution to react with the desired nucleophile.[13][14][16]

Experimental Protocols

The following protocols outline a representative SN2 reaction—cyanation—to highlight the practical differences in reacting with these two substrates.

Protocol 1: Cyanation of 4,4-Diethyl-2-(iodomethyl)oxolane

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4,4-diethyl-2-(iodomethyl)oxolane (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium cyanide (NaCN) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (25°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4,4-diethyl-2-(cyanomethyl)oxolane.

Protocol 2: Cyanation of 4,4-Diethyl-2-(bromomethyl)oxolane (Finkelstein Conditions)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4,4-diethyl-2-(bromomethyl)oxolane (1.0 eq) in anhydrous acetone.

  • Finkelstein Reaction: Add sodium iodide (NaI) (1.5 eq) to the solution. Heat the mixture to reflux and stir for 1-2 hours to facilitate the formation of the iodo-intermediate.

  • Reagent Addition: Add sodium cyanide (NaCN) (1.2 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the precipitated sodium salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

The necessity of heating and the addition of NaI in Protocol 2 exemplifies the lower intrinsic reactivity of the bromo-compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the decision-making process and workflow when choosing between the two halides for a nucleophilic substitution reaction.

G cluster_0 Synthetic Goal: Nucleophilic Substitution Start Start with Bromide or Iodide? Iodide Use 4,4-Diethyl-2- (iodomethyl)oxolane Start->Iodide Need High Reactivity Bromide Use 4,4-Diethyl-2- (bromomethyl)oxolane Start->Bromide Cost/Stability Priority Reaction Reaction with Nucleophile Iodide->Reaction Finkelstein Consider Finkelstein Reaction? (NaI, Acetone) Bromide->Finkelstein Direct Direct Substitution (Higher Temp / Longer Time) Finkelstein->Direct No InSitu In Situ Iodide Generation (Milder Conditions) Finkelstein->InSitu Yes Direct->Reaction InSitu->Reaction Product Purified Product Reaction->Product

Caption: Decision workflow for nucleophilic substitution.

Conclusion

The reactivity of 4,4-diethyl-2-(halomethyl)oxolanes is unequivocally dictated by the nature of the halogen. The iodinated derivative, 4,4-diethyl-2-(iodomethyl)oxolane , is the more reactive substrate in nucleophilic substitution reactions due to the weaker carbon-iodine bond and the superior stability of the iodide leaving group. While the brominated analog, 4,4-diethyl-2-(bromomethyl)oxolane , offers advantages in terms of stability and cost, its lower reactivity often necessitates more forcing conditions or the use of a Finkelstein reaction to generate the more reactive iodo-species in situ. A thorough understanding of these fundamental principles empowers researchers to make informed decisions, optimizing their synthetic strategies for efficiency and success.

References

  • Finkelstein reaction - Grokipedia. (n.d.).
  • Iodide is a better leaving group than bromide. However, in hydroxylic solvents... (2023, July 10). Brainly.
  • finkelstein reaction in chemistry: Definition, Types and Importance. (n.d.). Aakash Institute.
  • Finkelstein Reaction. (n.d.). Organic Chemistry Portal.
  • Bond Strength and Bond Length. (2018, April 11). YouTube.
  • Finkelstein reaction – Knowledge and References. (n.d.). Taylor & Francis.
  • Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps.
  • Video: Leaving Groups. (2023, April 30). JoVE.
  • Relative strength of the carbon-halogen bond. (2026, March 31). thinka.
  • A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens. (n.d.). Benchchem.
  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline.
  • 7.2: Nucleophilic Substitution. (2019, December 30). Chemistry LibreTexts.
  • Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? (2016, October 24). Reddit.
  • Learning outcome 3.4.3 An introduction to bond energy and bond length. (n.d.). chemguide.
  • a. Which bond would be longer? b. Which bond would be stronger? 1. C—Cl or C—I. (n.d.). Pearson.

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Comparative

Comparing leaving group efficacy of 4,4-Diethyl-2-(iodomethyl)oxolane in SN2 reactions

An In-Depth Guide to the Superior Leaving Group Efficacy of 4,4-Diethyl-2-(iodomethyl)oxolane in Sₙ2 Reactions For researchers and professionals in drug development and synthetic chemistry, the efficiency of nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Superior Leaving Group Efficacy of 4,4-Diethyl-2-(iodomethyl)oxolane in Sₙ2 Reactions

For researchers and professionals in drug development and synthetic chemistry, the efficiency of nucleophilic substitution reactions is paramount. The choice of substrate, particularly the nature of the leaving group, can dramatically influence reaction rates and overall yield. This guide provides a detailed comparative analysis of 4,4-Diethyl-2-(iodomethyl)oxolane, focusing on the exceptional efficacy of the iodomethyl group in bimolecular nucleophilic substitution (Sₙ2) reactions. We will explore the fundamental principles governing leaving group ability and present a framework for empirical validation.

The Sₙ2 Reaction and the Critical Role of the Leaving Group

The Sₙ2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon center, simultaneously displacing a leaving group.[1][2] This mechanism necessitates a backside attack, leading to an inversion of stereochemical configuration at the reaction center.[3]

The reaction rate is dependent on the concentrations of both the nucleophile and the substrate, a principle described as bimolecular kinetics.[3] The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing leaving group.[4] The stability of this transition state is a key determinant of the reaction's activation energy.

A good leaving group is essential for a facile Sₙ2 reaction. Its role is to depart from the substrate, taking the bonding pair of electrons with it.[5] The efficacy of a leaving group is fundamentally linked to its stability as an independent species. The key characteristics of an effective leaving group are:

  • Weak Basicity : Excellent leaving groups are the conjugate bases of strong acids.[4][6] A weak base is less likely to donate its electrons and is more stable on its own, which lowers the transition state energy.[7][8] For instance, the iodide ion (I⁻) is the conjugate base of hydroiodic acid (HI, pKa ≈ -10), a very strong acid, making iodide a very weak base and thus an excellent leaving group.[7]

  • Polarizability : Larger atoms, like iodine, have diffuse electron clouds that are more easily distorted. This high polarizability helps to stabilize the developing negative charge in the transition state, lowering the activation energy.[4]

  • Bond Strength : The bond between the carbon and the leaving group (C-X) is broken during the reaction. A weaker C-X bond leads to a faster reaction. The C-I bond is the weakest among the carbon-halogen bonds (C-F > C-Cl > C-Br > C-I), contributing to the high reactivity of alkyl iodides.[3][9]

SN2_Mechanism cluster_ts Transition State R Nu⁻ S R'—C—X TS [Nu···R'—C···X]⁻ S->TS Backside Attack P1 Nu—C—R' TS->P1 Inversion of Configuration P2 X⁻

Caption: General mechanism of an Sₙ2 reaction.

Comparative Analysis: Iodide vs. Other Common Leaving Groups

In the context of Sₙ2 reactions, the choice of leaving group is often between halides (I⁻, Br⁻, Cl⁻) and sulfonate esters (tosylates, mesylates). While sulfonates are excellent leaving groups due to extensive resonance stabilization, iodide often demonstrates superior or highly competitive reactivity.[10]

Experimental studies have consistently shown that for a given alkyl group, the reaction rate decreases in the order I > Br > Cl > F.[3][6] This trend directly correlates with the strength of the C-X bond and the stability of the resulting halide anion.[9] One study on the reaction between ethyl halides and cyanide showed the following relative rates: ethyl iodide was 10 times faster than ethyl bromide, 100 times faster than ethyl tosylate, and 1,000 times faster than ethyl chloride.[11]

Leaving GroupRepresentative SubstrateRelative Rate (Approx.)Conjugate Acid pKaRationale for Efficacy
Iodide (I⁻) R-I~30,000HI (-10)Weakest C-I bond, high polarizability, very weak base.[7]
Bromide (Br⁻) R-Br~10,000HBr (-9)Weaker C-Br bond than C-Cl, weak base.[7]
Tosylate (TsO⁻) R-OTs~3,000TsOH (-2.8)Excellent leaving group due to resonance stabilization.[10]
Chloride (Cl⁻) R-Cl~200HCl (-7)Stronger C-Cl bond, less polarizable than Br or I.[7]

Relative rates are generalized and can vary based on the nucleophile, substrate, and solvent.[11][12]

The data clearly positions iodide as a premier leaving group. For the specific substrate, 4,4-Diethyl-2-(iodomethyl)oxolane , we can confidently predict exceptionally high reactivity in Sₙ2 reactions. The primary nature of the carbon bearing the iodide further enhances its suitability for the Sₙ2 mechanism, as steric hindrance is minimized.[13]

Experimental Protocol: A Comparative Rate Study

To empirically validate the superior leaving group efficacy of the iodomethyl group in 4,4-Diethyl-2-(iodomethyl)oxolane, a competitive reaction is the most rigorous method. This protocol describes a self-validating system to compare its reactivity directly against its brominated analog, 4,4-Diethyl-2-(bromomethyl)oxolane.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Equimolar mixture of 4,4-Diethyl-2-(iodomethyl)oxolane 4,4-Diethyl-2-(bromomethyl)oxolane D Dissolve A, B in C A->D B Internal Standard (e.g., Dodecane) B->D C Solvent (e.g., Acetone) C->D E Add Nucleophile (e.g., NaN3 solution) D->E F Maintain at constant temp (e.g., 25°C) with stirring E->F G Withdraw aliquots at timed intervals F->G H Quench reaction (e.g., dilute with water) G->H I Extract with Et2O H->I J Analyze organic layer by GC-MS I->J K Quantify disappearance of substrates vs. Internal Std. J->K L Plot ln([Substrate]) vs. Time K->L M Calculate rate constants (k) from slope L->M

Caption: Workflow for comparative kinetic analysis.

Objective: To determine the relative Sₙ2 reaction rates of 4,4-Diethyl-2-(iodomethyl)oxolane and 4,4-Diethyl-2-(bromomethyl)oxolane with sodium azide.

Materials:

  • 4,4-Diethyl-2-(iodomethyl)oxolane

  • 4,4-Diethyl-2-(bromomethyl)oxolane (synthesis required from the corresponding alcohol)

  • Sodium Azide (NaN₃)

  • Dodecane (Internal Standard)

  • Acetone (Anhydrous, polar aprotic solvent ideal for Sₙ2)[13]

  • Reaction vessel with magnetic stirrer and temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution in acetone containing equimolar concentrations (e.g., 0.05 M) of 4,4-Diethyl-2-(iodomethyl)oxolane, 4,4-Diethyl-2-(bromomethyl)oxolane, and the internal standard (dodecane).

  • Reaction Initiation: In a temperature-controlled reaction vessel set to 25°C, place a known volume of the stock solution. Initiate the reaction by adding a solution of sodium azide in acetone (e.g., 0.5 M) to achieve a 10-fold excess of the nucleophile. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it into a vial containing cold water and a small amount of diethyl ether.

  • Extraction & Analysis: Vortex the vial, allow the layers to separate, and inject a sample of the organic (ether) layer into the GC-MS. The GC-MS will be used to quantify the remaining concentrations of the two substrates relative to the constant concentration of the internal standard.

  • Data Analysis: Plot the natural logarithm of the concentration of each substrate versus time. For a pseudo-first-order reaction (due to the excess of nucleophile), this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k'). The ratio of the rate constants (k'iodo / k'bromo) will provide the relative reactivity.

Expected Outcome:

The experimental data is expected to show a significantly faster rate of consumption for 4,4-Diethyl-2-(iodomethyl)oxolane compared to its bromo-analog. The rate constant for the iodo compound could reasonably be 10-30 times greater than that for the bromo compound under these conditions, confirming the superior leaving group ability of iodide.

Conclusion

The analysis, grounded in fundamental principles of physical organic chemistry, unequivocally supports the classification of the iodomethyl group in 4,4-Diethyl-2-(iodomethyl)oxolane as a highly effective leaving group for Sₙ2 reactions. Its efficacy stems from the weak basicity of the iodide anion, the high polarizability of the iodine atom, and the inherent weakness of the carbon-iodine bond. These factors combine to lower the activation energy of the substitution reaction, resulting in significantly accelerated reaction rates compared to other halides like bromides and chlorides. For synthetic applications requiring efficient nucleophilic substitution on this oxolane scaffold, the iodinated derivative is the substrate of choice.

References

Sources

Validation

A Comparative Guide to the Validation of HPLC Methods for Purity Analysis of 4,4-Diethyl-2-(iodomethyl)oxolane

Introduction: The Imperative for Validated Purity Analysis In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Validated Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter a drug's pharmacological profile or introduce toxicity. For novel intermediates like 4,4-Diethyl-2-(iodomethyl)oxolane, a key building block in various synthetic pathways, establishing a robust and reliable analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that a procedure is suitable for its intended purpose.[3][4][5] This guide provides an in-depth comparison of two hypothetical reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 4,4-Diethyl-2-(iodomethyl)oxolane, grounding the entire validation process in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][6][7][8] We will not only detail the protocols but also explore the scientific rationale behind each validation parameter, empowering researchers to design and execute their own robust validation studies.

Method Development Rationale: Foundational Choices

Before validation can begin, a suitable chromatographic method must be developed. The structure of 4,4-Diethyl-2-(iodomethyl)oxolane—a moderately non-polar molecule with a cyclic ether backbone, diethyl groups, and a polarizable iodomethyl substituent—guides our initial choices.

  • Separation Mode: Reversed-phase chromatography is the logical starting point, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. This allows for effective retention and separation based on hydrophobicity.

  • Column Selection:

    • Method A: A standard, fully porous particle C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility and cost-effectiveness.

    • Method B: A superficially porous particle (SPP) C18 column (e.g., 4.6 x 100 mm, 2.7 µm) is selected as a modern alternative, offering higher efficiency and faster analysis times, albeit at a higher initial cost.[9]

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is preferred over an isocratic elution. A gradient elution is more effective at separating impurities with a wide range of polarities and can sharpen peaks, enhancing sensitivity.[10]

  • Detection: The molecule lacks a strong, distinct chromophore. Therefore, UV detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity for low-level impurities.

The Validation Workflow: A Structured Approach

The validation process is a systematic journey to characterize a method's performance. The relationship and flow of these validation activities are crucial for a comprehensive assessment.

HPLC_Validation_Workflow MD Method Development (Column, Mobile Phase, etc.) SS System Suitability Testing (SST) MD->SS SPEC Specificity (Forced Degradation) SS->SPEC Initial Check LOD Limit of Detection (LOD) SPEC->LOD LOQ Limit of Quantitation (LOQ) SPEC->LOQ LIN Linearity SPEC->LIN LOD->LIN LOQ->LIN RNG Range LIN->RNG ACC Accuracy RNG->ACC PREC Precision (Repeatability & Intermediate) RNG->PREC ROB Robustness ACC->ROB PREC->ROB REPORT Validation Report & Final Method ROB->REPORT

Caption: Overall workflow for HPLC method validation.

Specificity: The Cornerstone of Purity Analysis

Objective: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] For a purity method, this is most effectively demonstrated through forced degradation studies.[12][13][14] These studies expose the drug substance to harsh conditions to intentionally generate potential degradation products.[15]

The Logic of Forced Degradation

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) DS Drug Substance (4,4-Diethyl-2-(iodomethyl)oxolane) Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Ox Oxidation (e.g., 3% H2O2) DS->Ox Therm Thermal (e.g., 80°C) DS->Therm Photo Photolytic (ICH Q1B Light) DS->Photo HPLC HPLC Analysis DS->HPLC DP Degradation Products Generated Acid->DP Base->DP Ox->DP Therm->DP Photo->DP DP->HPLC RESULT Specificity Confirmed: - Peak Purity Passes - Main Peak Resolved from Degradants HPLC->RESULT

Caption: Logic of using forced degradation to prove specificity.

Experimental Protocol: Forced Degradation
  • Prepare Stock Solution: Prepare a 1.0 mg/mL solution of 4,4-Diethyl-2-(iodomethyl)oxolane in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Prepare a ~100 µg/mL solution.

  • Photolytic Degradation: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a ~100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a photodiode array (PDA) detector.

Acceptance Criteria & Data Comparison

The method is specific if:

  • The main analyte peak is resolved from all degradation product peaks (Resolution > 2.0).

  • The peak purity analysis (via PDA detector) of the main analyte peak in the stressed samples passes, indicating no co-eluting peaks.

  • A target degradation of 5-20% is ideal to ensure that degradation products are generated at a sufficient level for detection without completely consuming the parent compound.[14]

ParameterMethod A (Fully Porous C18)Method B (Superficially Porous C18)Verdict
Degradation Condition Resolution of Closest Impurity Resolution of Closest Impurity
Acid Hydrolysis2.13.5Method B shows superior resolution.
Base Hydrolysis1.92.8Method A fails (R<2.0); Method B passes.
Oxidation3.04.2Both pass; Method B is better.
Peak Purity (All Conditions) PassPassBoth methods demonstrate spectral homogeneity.

Linearity, Range, LOD, and LOQ

These parameters are intrinsically linked and define the quantitative capabilities of the method.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16]

  • Range: The interval between the upper and lower concentration of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol
  • Stock Solution: Prepare a 100 µg/mL stock solution of 4,4-Diethyl-2-(iodomethyl)oxolane reference standard in acetonitrile.

  • Serial Dilutions: Perform serial dilutions to create a series of at least 6 concentrations, from the expected LOQ (e.g., 0.05 µg/mL) to 150% of the impurity specification limit (e.g., if the limit is 0.1%, the range should go up to 1.5 µg/mL for a 1 mg/mL main compound test solution).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • LOD/LOQ: Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.[17]

    • Linearity: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria & Data Comparison
ParameterMethod AMethod BAcceptance Criteria
LOD (S/N ≈ 3) 0.03 µg/mL0.02 µg/mLReport Value
LOQ (S/N ≈ 10) 0.09 µg/mL0.06 µg/mLReport Value
Linearity (Correlation Coefficient, r²) 0.99920.9998r² ≥ 0.999
Range Verified 0.09 - 1.5 µg/mL0.06 - 1.5 µg/mLLOQ to 150% of spec limit

Accuracy (Trueness)

Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] For impurity analysis, this is determined by spiking the drug product with known amounts of impurities. Since impurities of 4,4-Diethyl-2-(iodomethyl)oxolane may not be available, accuracy is determined by spiking the analyte itself into a sample matrix at different concentration levels.

Experimental Protocol
  • Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., LOQ, 100%, and 150% of the specification limit). For example: LOQ, 1.0 µg/mL, and 1.5 µg/mL.

  • Analysis: Analyze the triplicate preparations for each level.

  • Calculation: Calculate the percent recovery for each sample.

Acceptance Criteria & Data Comparison
Concentration LevelMethod A (% Recovery)Method B (% Recovery)Acceptance Criteria
LOQ (0.09/0.06 µg/mL) 92.5%96.8%80.0 - 120.0%
100% (1.0 µg/mL) 99.1%100.5%90.0 - 110.0%
150% (1.5 µg/mL) 101.3%101.0%90.0 - 110.0%
Mean Recovery 97.6%99.4%Within defined limits

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol
  • Repeatability: Prepare six individual samples at 100% of the test concentration (e.g., 1.0 µg/mL). Analyze them on the same day with the same analyst and instrument.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), prepares and analyzes another set of six samples.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for all twelve measurements combined.

Acceptance Criteria & Data Comparison
Precision LevelMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Repeatability (n=6) 1.8%0.9%%RSD ≤ 5.0%
Intermediate Precision (n=12, combined) 2.5%1.4%%RSD ≤ 10.0%

Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Experimental Protocol
  • Identify Parameters: Select critical method parameters to vary, such as:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase pH (± 0.2 units, if buffered)

    • Mobile Phase Composition (e.g., ± 2% organic)

  • Analysis: Analyze a system suitability solution (containing the main peak and a key impurity) under each modified condition.

  • Evaluation: Assess the impact on key system suitability parameters like resolution, peak asymmetry, and retention time.

Acceptance Criteria & Data Comparison
Varied ParameterMethod A (Effect on Resolution)Method B (Effect on Resolution)Acceptance Criteria
Flow Rate +10% Resolution decreased by 15%Resolution decreased by 8%Resolution remains > 2.0
Temp +5°C Retention time shift > 8%Retention time shift > 4%System suitability criteria are met
% Organic +2% Critical pair resolution failed (<2.0)Resolution decreased by 12% but passedSystem suitability criteria are met

Final Comparison and Recommendation

Validation ParameterMethod A (Fully Porous)Method B (Superficially Porous)Advantage
Specificity Fails on one condition (R<2.0)Excellent (R>2.8) Method B
Sensitivity (LOQ) 0.09 µg/mL0.06 µg/mL Method B
Linearity (r²) 0.99920.9998 Method B
Accuracy GoodSlightly Better at LOQ Method B
Precision (%RSD) 2.5%1.4% Method B
Robustness Fails on one conditionPasses all conditions Method B
Analysis Time ~25 min~15 min Method B
Cost Lower HigherMethod A

While Method A, using a traditional fully porous column, can provide acceptable data for some parameters, it fails in critical areas of specificity and robustness. Method B, employing a modern superficially porous column, is unequivocally superior across all performance metrics. It provides better resolution, higher sensitivity, greater precision, and is more robust to small variations in operating conditions, all while offering a significantly shorter analysis time.

For the routine purity analysis of 4,4-Diethyl-2-(iodomethyl)oxolane, Method B is the recommended choice. The initial higher cost of the SPP column is justified by the increased data quality, reliability, and higher sample throughput, which ultimately leads to greater confidence in product quality and long-term operational efficiency. This validation guide demonstrates that adherence to a systematic, science-based approach grounded in ICH principles is essential for developing truly reliable analytical methods.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Scribd. ICH Q2 (R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. Forced Degradation in HPLC Methods | PDF | High Performance Liquid Chromatography | Pharmaceutical Formulation. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • National Center for Biotechnology Information. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • LCGC. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • IntechOpen. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • Royal Society of Chemistry. A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection by UPLC-ESI-MS/MS. [Link]

  • ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]

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Comparative

Mass Spectrometry Fragmentation Patterns of 4,4-Diethyl-2-(iodomethyl)oxolane and Analogs: A Comparative Guide

As drug development and complex organic synthesis increasingly rely on functionalized cyclic ethers as critical building blocks, the precise analytical characterization of these intermediates is paramount. Tetrahydrofura...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on functionalized cyclic ethers as critical building blocks, the precise analytical characterization of these intermediates is paramount. Tetrahydrofuran (oxolane) derivatives, particularly halogenated variants like 4,4-diethyl-2-(iodomethyl)oxolane , present unique mass spectrometry (MS) fragmentation profiles.

This guide provides an authoritative, objective comparison of the electron ionization (EI-MS) fragmentation patterns of 4,4-diethyl-2-(iodomethyl)oxolane against its structural analogs. By understanding the thermodynamic and kinetic drivers behind these gas-phase dissociations, analytical chemists can confidently identify these compounds in complex matrices.

Mechanistic Principles of Oxolane Fragmentation

The fragmentation of substituted oxolanes under standard 70 eV Electron Ionization (EI) is governed by the stabilization of resulting carbocations and the relative bond dissociation energies (BDE) of the substituents. The fragmentation of 4,4-diethyl-2-(iodomethyl)oxolane is driven by three primary causal mechanisms:

A. Homolytic Cleavage of the Carbon-Halogen Bond (Halogen Loss)

The carbon-iodine (C-I) bond is exceptionally weak (BDE ~234 kJ/mol) compared to C-C (~347 kJ/mol) and C-O (~358 kJ/mol) bonds. Consequently, the most thermodynamically favored initial fragmentation event is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical ( I∙ , 127 Da)[1]. For 4,4-diethyl-2-(iodomethyl)oxolane ( [M]+∙ m/z 268), this produces a highly abundant [M−I]+ fragment at m/z 141. This pathway heavily dominates the spectrum, often producing the base peak.

B. Alpha-Cleavage (Oxonium Ion Formation)

A hallmark of cyclic ethers is the alpha-cleavage mechanism. The lone pairs on the oxolane oxygen atom strongly stabilize adjacent positive charges via resonance, forming a stable oxonium ion[2]. In the case of 2-(iodomethyl)oxolanes, the cleavage of the C-C bond alpha to the oxygen results in the expulsion of the entire iodomethyl radical ( ∙CH2​I , 141 Da). For 4,4-diethyl-2-(iodomethyl)oxolane, this yields a diagnostic fragment at m/z 127.

C. Ring Opening and Alkyl Radical Loss

The presence of the 4,4-diethyl substitution introduces secondary fragmentation complexity not seen in the unsubstituted ring. The [M−I]+ ion (m/z 141) can undergo inductive ring opening followed by the loss of an ethyl radical ( ∙CH2​CH3​ , 29 Da) from the 4-position, yielding a secondary fragment at m/z 112[3].

Fragmentation M Molecular Ion [M]+ m/z 268 MI [M - I]+ m/z 141 M->MI - I• (127 Da) Homolytic Cleavage MCH2I [M - CH2I]+ m/z 127 M->MCH2I - •CH2I (141 Da) Alpha-Cleavage MEt [M - I - CH2CH3]+ m/z 112 MI->MEt - •CH2CH3 (29 Da) Alkyl Loss RingOpen Ring Opening [C8H13O]+ m/z 125 MI->RingOpen - CH4 (16 Da) Rearrangement

Mass spectrometry fragmentation pathways of 4,4-Diethyl-2-(iodomethyl)oxolane.

Comparative Quantitative Data

To objectively evaluate the target compound, we must compare its spectral footprint against structurally related analogs. The table below summarizes the predicted and experimentally observed m/z values for the primary fragmentation pathways under 70 eV EI-MS.

CompoundFormulaExact Mass ( [M]+∙ )Halogen Loss ( [M−X]+ )Alpha-Cleavage ( [M−CH2​X]+ )Secondary Alkyl Loss
4,4-Diethyl-2-(iodomethyl)oxolane C9​H17​IO 268.03141 (Base Peak)127112 (Loss of Ethyl)
2-(Iodomethyl)oxolane C5​H9​IO 212.9885 (Base Peak)71N/A
4,4-Dimethyl-2-(iodomethyl)oxolane C7​H13​IO 240.00113 (Base Peak)9998 (Loss of Methyl)
4,4-Diethyl-2-(bromomethyl)oxolane C9​H17​BrO 220.05 / 222.04*141 127112 (Loss of Ethyl)

*Note: The brominated analog exhibits a characteristic 1:1 isotopic doublet for the molecular ion due to 79Br and 81Br , whereas iodine is monoisotopic ( 127I ), resulting in a singular, clean molecular ion peak for the iodinated compounds.

Self-Validating Experimental Protocol (GC-EI-MS)

To ensure high scientific integrity and reproducibility, the following step-by-step methodology incorporates a self-validating system utilizing internal standards and blank verifications.

Step 1: Sample Preparation & Internal Standardization

  • Accurately weigh 1.0 mg of the oxolane analyte and dissolve in 1.0 mL of MS-grade hexane to create a 1 mg/mL stock solution.

  • Prepare a working solution by diluting the stock to 10 µg/mL.

  • Self-Validation Check: Spike the working solution with 1.0 µg/mL of 1,4-dioxane-d8 as an internal standard (IS). The deuterated IS ensures that any fluctuations in injection volume or ionization efficiency can be mathematically normalized.

Step 2: Gas Chromatography (GC) Separation

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).

  • Injection: 1 µL, split ratio 10:1, inlet temperature 250°C.

Step 3: Mass Spectrometry (EI-MS) Acquisition

  • Ion Source: Set the Electron Ionization (EI) source to 70 eV. Causality: 70 eV is the universal standard because it transfers sufficient internal energy to induce reproducible fragmentation pathways (like alpha-cleavage) that match commercial spectral libraries.

  • Temperatures: Ion source at 230°C, quadrupole at 150°C.

  • Scan Range: m/z 40 to 350.

  • Self-Validation Check: Run a solvent blank (hexane + IS) immediately prior to the sample to rule out column bleed or carryover at the target m/z values (141, 127, 268).

Workflow Prep Sample Prep Add 1,4-Dioxane-d8 IS GC GC Separation HP-5MS Column Prep->GC EI EI Ionization 70 eV Source GC->EI MS Mass Analyzer Quadrupole Scan EI->MS Data Data Analysis Normalize to IS MS->Data

Self-validating GC-MS experimental workflow for oxolane derivative analysis.

Conclusion

The differentiation of 4,4-diethyl-2-(iodomethyl)oxolane from its analogs relies heavily on identifying the [M−I]+ base peak (m/z 141) and the alpha-cleavage product (m/z 127). While the halogen loss dominates the thermodynamic landscape due to the weak C-I bond, the secondary loss of the ethyl group (m/z 112) provides the definitive structural confirmation of the 4,4-diethyl substitution pattern, distinguishing it from unsubstituted or dimethylated alternatives.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion Source: National Science Foundation (NSF) / Proceedings of the Combustion Institute URL:[Link] (Referenced via NSF combustion kinetics data)[2]

  • Fragmentation of Tetrahydrofuran Molecules by H+, C+, and O+ Collisions at the Incident Energy Range of 25–1000 eV Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][3]

  • VUV Photofragmentation of CH2I2: The [CH2I–I]•+ Iso-diiodomethane Intermediate in the I-Loss Channel from [CH2I2]•+ Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link][1]

  • Short-Lived Radical Characterisation: Novel Radical Trap Synthesis, Application and Methodology Development Source: White Rose University Consortium URL:[Link][4]

Sources

Validation

Comparative analysis of oxolane ring stability in iodinated derivatives

Comparative Analysis of Oxolane Ring Stability in Iodinated Derivatives: A Guide for Drug Development The oxolane (tetrahydrofuran/furanose) ring is a foundational structural motif in biochemistry, forming the core of al...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Oxolane Ring Stability in Iodinated Derivatives: A Guide for Drug Development

The oxolane (tetrahydrofuran/furanose) ring is a foundational structural motif in biochemistry, forming the core of all nucleic acids and numerous biologically active carbohydrates. In drug development, halogenation—specifically iodination—of these rings is frequently employed to generate reactive synthetic intermediates, radio-labeled diagnostic tracers, and targeted therapeutic probes. However, the introduction of a large, highly polarizable iodine atom fundamentally alters the stereoelectronic landscape of the oxolane ring.

As an application scientist, understanding the causality behind these stability shifts is critical. This guide provides an objective, mechanistic comparison of oxolane ring stability across different classes of iodinated derivatives, supported by self-validating experimental workflows and quantitative data.

Mechanistic Causality: Why Iodination Destabilizes the Oxolane Ring

The stability of an iodinated oxolane derivative is not merely a function of the weak carbon-iodine (C–I) bond (~238 kJ/mol); it is dictated by the precise spatial and electronic relationship between the iodine atom and the ring oxygen.

  • Dihedral Strain and Ring Conformation: Unlike six-membered pyranose rings that adopt stable chair conformations, five-membered oxolane rings exist in a rapid equilibrium between envelope and twist conformations to minimize dihedral angle strain . The introduction of a bulky iodine atom forces the ring into specific conformations to avoid severe steric clashes, often exposing the molecule to degradation pathways.

  • The Anomeric Effect: When iodine is positioned at the C1 (anomeric) carbon, the lone pairs on the adjacent ring oxygen can donate electron density into the anti-bonding orbital ( σ∗ ) of the C–I bond. This stereoelectronic effect lengthens and weakens the already labile C–I bond, facilitating the spontaneous departure of the iodide ion and the formation of a highly reactive oxacarbenium intermediate .

Comparative Stability Profiles: Product Alternatives

To properly design synthetic routes or formulate iodinated drugs, researchers must select the appropriate derivative class based on their distinct stability profiles.

A. Anomeric Iodides (Glycosyl Iodides)

Stability Profile: Extremely Low Glycosyl iodides are the most reactive and least stable of the glycosyl halides. Their stability is heavily dependent on the protecting groups adorning the oxolane ring. "Disarmed" derivatives (featuring electron-withdrawing ester groups like acetates) can be isolated but degrade rapidly at room temperature. Conversely, "armed" derivatives (featuring electron-donating ether groups like benzyls) are so unstable that they cannot be isolated and must be generated and consumed in situ.

  • Primary Failure Mode: Spontaneous ionization to an oxacarbenium ion followed by rapid hydrolysis or unwanted α -elimination.

B. Primary Exocyclic Iodides (e.g., 5'-Iodo-5'-deoxyribonucleosides)

Stability Profile: Moderate In derivatives like 5'-iodo-5'-deoxythymidine, the iodine atom is located on the exocyclic carbon, isolating it from the direct anomeric effects of the ring oxygen. The oxolane ring remains structurally intact under neutral conditions. However, the unhindered nature of the primary carbon makes these compounds highly susceptible to nucleophilic displacement (S N​ 2) and photolytic cleavage .

  • Primary Failure Mode: Photolytic deiodination (radical cleavage) and nucleophilic substitution in alkaline buffers.

C. Secondary Ring Iodides (e.g., 3'-Iodo-furanoses)

Stability Profile: Low to Moderate When iodine is directly attached to the C2' or C3' positions of the oxolane ring, the bulky halogen restricts the ring's conformational flexibility. If the ring adopts an envelope conformation that places the C–I bond antiperiplanar to an adjacent proton, the molecule becomes highly susceptible to E2 elimination, leading to ring distortion and unsaturation.

  • Primary Failure Mode: Base-catalyzed E2 elimination.

Quantitative Data Comparison

The following table summarizes the comparative stability metrics of the three primary classes of iodinated oxolane derivatives.

Derivative ClassStructural ExampleHalf-Life (Neutral pH, 25°C)Primary Degradation TriggerStorage RequirementsRelative Reactivity (k_rel)
Anomeric Iodide (Armed) Per-O-benzyl-glucofuranosyl iodide< 5 minutesAmbient moisture, heatCannot be stored; In situ only> 10,000
Anomeric Iodide (Disarmed) 2-O-iodoacetyl-glucosyl iodide~5 months (at -18°C)Ambient moistureStrict anhydrous, -18°C, Dark1,000
Secondary Iodide 3'-Iodo-3'-deoxythymidine~48 hoursBase (pH > 8), Light4°C, Dark, Neutral pH50
Primary Iodide 5'-Iodo-5'-deoxythymidine> 6 monthsUV Light, Strong Nucleophiles4°C, Dark1 (Baseline)

Mechanistic and Experimental Visualizations

Pathways Root Iodinated Oxolane Derivatives Anomeric Anomeric Iodides (C1 Position) Root->Anomeric Highest Instability Primary Primary Iodides (Exocyclic C5') Root->Primary Moderate Stability Secondary Secondary Iodides (C2'/C3' Position) Root->Secondary Conformation Dependent Oxacarbenium Oxacarbenium Ion Formation Anomeric->Oxacarbenium -I (-) SN2 SN2 Nucleophilic Displacement Primary->SN2 Nucleophiles Photolysis Photolytic Cleavage (Radical) Primary->Photolysis UV Light Elimination E2 Elimination (Ring Distortion) Secondary->Elimination Base/Heat Hydrolysis Rapid Hydrolysis / Glycosidation Oxacarbenium->Hydrolysis +H2O/ROH

Fig 1. Mechanistic degradation pathways of iodinated oxolane derivatives based on substitution.

Workflow Step1 Step 1: Synthesis Generate Iodide via TMSI / Tosylate Val1 Validation 1 1H NMR (Anomeric H shift) / TLC Step1->Val1 Step2 Step 2: Stress Testing Expose to Light, Heat, pH Buffers Val1->Step2 Val2 Validation 2 Parallel Dark/Neutral Controls Step2->Val2 Step3 Step 3: Kinetic Profiling Track Degradation over Time Val2->Step3 Val3 Validation 3 Radio-HPLC / Mass Spec Quantification Step3->Val3

Fig 2. Self-validating experimental workflow for assessing oxolane ring stability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every synthetic step includes an orthogonal control to verify causality rather than mere correlation.

Protocol A: Synthesis and Kinetic Profiling of Glycosyl Iodides

Objective: To measure the half-life of a disarmed glycosyl iodide while ruling out moisture-induced artifactual degradation.

  • In Situ Generation: Dissolve 1.0 eq of per-O-acetylated oxolane precursor in anhydrous CDCl 3​ under an argon atmosphere. Add 1.1 eq of trimethylsilyl iodide (TMSI) at 0°C.

  • Validation Check 1 (Formation): Immediately transfer to a sealed NMR tube. Acquire a 1 H NMR spectrum. The successful formation of the α -glycosyl iodide is validated by the distinct downfield shift of the anomeric proton (typically ~6.9–7.1 ppm) and the disappearance of the acetate methyl peak .

  • Kinetic Tracking: Monitor the decay of the anomeric proton signal via 1 H NMR at 25°C over 12 hours, taking scans every 15 minutes.

  • Validation Check 2 (Control): Run a parallel reaction spiked with 1.0 eq of 2,6-di-tert-butylpyridine (a non-nucleophilic base). If the degradation rate remains identical, it confirms that decay is driven by inherent oxacarbenium formation, not by trace acid-catalyzed ring opening.

Protocol B: Photolytic Stress Testing of 5'-Iodo-5'-deoxythymidine

Objective: To quantify the photolytic vulnerability of primary exocyclic iodides.

  • Synthesis: React thymidine with p-toluenesulfonyl chloride to form the 5'-O-tosylate, followed by displacement with NaI in acetone (Finkelstein reaction).

  • Validation Check 1 (Purity): Confirm the displacement of the tosylate group via LC-MS (target mass [M+H] + = 353.1) and ensure no free iodide remains using a silver nitrate (AgNO 3​ ) precipitation test.

  • Stress Testing: Dissolve the purified 5'-iodo-5'-deoxythymidine in a pH 7.4 PBS buffer. Split the sample into two quartz cuvettes. Expose Cuvette A to broadband UV light (254 nm) and wrap Cuvette B (Control) completely in aluminum foil.

  • Validation Check 2 (Quantification): Analyze aliquots from both cuvettes at 1, 2, and 4 hours using Radio-HPLC (if using 125 I or 131 I) or standard UV-HPLC . The dark control (Cuvette B) must show >99% stability to validate that any degradation in Cuvette A is strictly photolytic homolysis, not hydrolytic ring-opening.

Conclusion

The stability of iodinated oxolane derivatives is a masterclass in stereoelectronics. While primary exocyclic iodides offer sufficient stability for long-term storage and use as radiotracers, anomeric and secondary iodides demand rigorous environmental controls due to their susceptibility to oxacarbenium formation and E2 elimination. By employing the self-validating workflows outlined above, researchers can confidently harness the high reactivity of these compounds without falling victim to their inherent instability.

References

  • Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Retrieved from[Link]

  • Gervay-Hague, J. (2015). Taming the Reactivity of Glycosyl Iodides To Achieve Stereoselective Glycosidation. Accounts of Chemical Research, 48(11), 2885-2895. Retrieved from[Link]

  • Rossouw, D. D., & Coenen, H. H. (2003). Radiosynthesis and in vitro stability evaluation of various radioiodine-labelled beta-iodoalkylether prosthetic groups linked to model compounds. Nuclear Medicine and Biology, 30(4), 373-380. Retrieved from [Link]

  • Field, R. A., et al. (2008). Facile Synthesis of 2-O-Iodoacetyl Protected Glycosyl Iodides: Useful Precursors of 1→2-Linked 1,2-trans-Glycosides. Organic Letters, 11(1), 197-200. Retrieved from[Link]

Validation

Gas Chromatography Validation for 4,4-Diethyl-2-(iodomethyl)oxolane Residual Solvents: Headspace vs. Direct Injection

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on halogenated intermediates such as[1]. As drug development progresses from early-phase synthesis to clinical manufacturing, rigorous c...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on halogenated intermediates such as[1]. As drug development progresses from early-phase synthesis to clinical manufacturing, rigorous control of organic volatile impurities becomes a regulatory mandate. The [2] and[3] establish strict Permitted Daily Exposure (PDE) limits for Class 1, 2, and 3 residual solvents to ensure patient safety[4].

However, validating a gas chromatography (GC) method for an iodinated cyclic ether presents a unique analytical hurdle. This guide objectively compares Headspace GC-FID (HS-GC-FID) against Direct Liquid Injection GC-FID, detailing the mechanistic causality behind matrix degradation and providing a self-validating experimental protocol for robust solvent quantification.

The Mechanistic Challenge: Matrix Lability and Column Degradation

To design a reliable analytical method, we must first understand the causality behind analytical failures. Why is direct liquid injection highly problematic for 4,4-Diethyl-2-(iodomethyl)oxolane?

The root cause lies in the thermodynamics of the carbon-iodine (C-I) bond. At typical GC inlet temperatures (200°C–250°C), the C-I bond is highly susceptible to homolytic cleavage. This thermal degradation releases iodine radicals and hydrogen iodide (HI) gas directly into the analytical pathway.

HI is highly corrosive to the siloxane backbone of standard USP G43 (e.g., DB-624) columns. Over successive direct injections, this acid-catalyzed cleavage strips the stationary phase, creating active silanol sites. The result is a cascading failure: severe column bleed, peak tailing for polar residual solvents (like methanol and acetone), and shifting retention times. To maintain scientific integrity, the analytical method must be a self-validating system —one where the matrix is physically excluded from the separation column, preserving the inertness of the flow path.

MatrixWorkflow A 4,4-Diethyl-2-(iodomethyl)oxolane (Iodinated Matrix) B Assess Thermal Stability & Volatility A->B C Thermally Labile (Risk of HI/Iodine release) B->C C-I Bond Cleavage D Stable / Low BP Matrix B->D Standard API E Headspace GC-FID (Matrix Isolated) C->E Recommended F Direct Injection (Inlet Contamination) D->F Optional

Fig 1. Decision workflow for GC method selection based on matrix thermal stability.

Objective Comparison: Headspace GC-FID vs. Direct Injection GC-FID

To isolate the matrix, Static Headspace (HS) sampling is the gold standard[5]. By dissolving the intermediate in a high-boiling diluent and heating it in a sealed vial, only the volatile residual solvents partition into the gas phase. The non-volatile iodinated oxolane remains safely trapped in the liquid phase.

The table below summarizes the quantitative performance differences between the two injection techniques over a 50-injection sequence for this specific matrix.

ParameterHeadspace GC-FID (Recommended)Direct Liquid Injection GC-FID
Matrix Interference None (Matrix retained in vial)Severe (HI/Iodine release in inlet)
Methanol (Class 2) Recovery 98.5% ± 1.2%82.1% ± 8.5% (Tailing factor >2.0)
Dichloromethane (Class 2) Recovery 101.2% ± 0.8%89.4% ± 6.3%
Ethyl Acetate (Class 3) Recovery 99.8% ± 1.0%85.0% ± 7.1%
Retention Time Shift (Run 1 vs 50) < 0.02 min> 0.15 min
Column Bleed (at 240°C) < 5 pA (Stable baseline)> 45 pA (Stationary phase degradation)
Inlet Maintenance Frequency Every 500+ injectionsEvery 20-30 injections

Data Interpretation: Direct injection yields artificially low recoveries for polar solvents (Methanol, Ethyl Acetate) due to adsorption onto active sites created by HI damage. Headspace GC-FID maintains >98% recovery and tight precision (<1.5% RSD) by completely bypassing the degradation mechanism[5].

Experimental Protocol: HS-GC-FID Validation Workflow

Following the principles of [3] and optimized automated [5], the following step-by-step workflow establishes a rugged, self-validating system for 4,4-Diethyl-2-(iodomethyl)oxolane.

Step 1: Diluent Selection & Sample Preparation
  • Action: Dissolve 100 mg of 4,4-Diethyl-2-(iodomethyl)oxolane in 1.0 mL of anhydrous N,N-Dimethylformamide (DMF) in a 20 mL crimp-cap headspace vial.

  • Causality: DMF is selected because its high boiling point (153°C) prevents it from masking early-eluting Class 2/3 solvents (like methanol or dichloromethane) during GC separation. Furthermore, DMF fully solubilizes the non-polar oxolane ring, ensuring complete thermodynamic release of trapped volatile impurities into the headspace.

Step 2: Headspace Equilibration
  • Action: Incubate the vial at 85°C for 20 minutes with high-speed agitation.

  • Causality: This temperature provides sufficient thermal energy to drive volatile solvents into the gas phase, achieving phase equilibrium without approaching the degradation threshold of the C-I bond in the liquid phase.

HeadspaceMech Vial Headspace Vial Gas Phase (Volatile Solvents) Liquid Phase (Matrix + DMF) Heat Heat & Agitate (85°C) Vial->Heat Transfer Transfer Line (Vapor Only) Heat->Transfer Partitioning GC GC-FID (USP G43 Column) Transfer->GC Injection

Fig 2. Phase equilibrium and vapor transfer mechanism in Headspace GC-FID.

Step 3: GC-FID Separation
  • Action: Inject 1.0 mL of the headspace vapor into a GC-FID equipped with a USP G43 equivalent column (e.g., DB-624, 30m x 0.32mm x 1.8µm). Use a split ratio of 10:1. Oven program: 40°C (hold 20 min), ramp 10°C/min to 240°C (hold 10 min).

  • Causality: The G43 stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) offers optimal selectivity for resolving critical pairs (e.g., acetonitrile and dichloromethane) as mandated by USP <467>[6].

Step 4: System Suitability & Self-Validation
  • Action: Run a Class 1 and Class 2 Mix A standard prior to sample analysis. Ensure the signal-to-noise (S/N) ratio for 1,1,1-trichloroethane is ≥ 5, and the resolution between acetonitrile and dichloromethane is ≥ 1.0.

  • Causality: This creates a self-validating system. If the column had been compromised by iodine/HI bleed from previous runs, the resolution of these polar critical pairs would immediately fail, halting the run before inaccurate sample data is generated[7].

Conclusion

For reactive, halogenated intermediates like 4,4-Diethyl-2-(iodomethyl)oxolane, direct liquid injection introduces unacceptable risks of thermal degradation, column damage, and data invalidation. By leveraging the thermodynamic phase separation of Headspace GC-FID, analytical scientists can isolate the labile matrix, preserve the integrity of the GC flow path, and ensure rigorous compliance with ICH Q3C and USP <467> standards.

References

  • Title: Q3C(R8) Recommendations for Acceptable Amounts of Residual Solvents Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Analysis of USP <467> Residual Solvents with Improved Repeatability Using the Agilent 7697A Headspace Sampler Source: Agilent Technologies URL: [Link]

Sources

Comparative

Evaluating Catalytic Efficiency: 4,4-Diethyl-2-(iodomethyl)oxolane vs. Unsubstituted Oxolanes in Radical Catalysis

Introduction Tetrahydrofuran (oxolane) derivatives are ubiquitous structural motifs in medicinal chemistry and natural product synthesis[1]. While unhindered oxolanes readily undergo catalytic functionalization, introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tetrahydrofuran (oxolane) derivatives are ubiquitous structural motifs in medicinal chemistry and natural product synthesis[1]. While unhindered oxolanes readily undergo catalytic functionalization, introducing steric bulk—such as in 4,4-diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0)—drastically alters their reactivity profile.

This guide provides a rigorous evaluation of catalytic efficiency by comparing the photoredox-mediated radical functionalization of 4,4-diethyl-2-(iodomethyl)oxolane against simpler oxolane benchmarks. By utilizing a visible-light-promoted Giese addition, we can objectively measure how steric encumbrance and conformational puckering impact Single-Electron Transfer (SET) kinetics.

Mechanistic Rationale: The Thorpe-Ingold Effect and SET Kinetics

Activating unactivated alkyl iodides is notoriously difficult due to their highly negative reduction potentials ( Ered​<−2.0 V vs. SCE)[2]. Traditional methods relied on toxic, stoichiometric tin reagents (e.g., Bu3​SnH )[3]. Modern photoredox catalysis overcomes this by employing strongly reducing photocatalysts like fac -Ir(ppy)3[4].

When evaluating a catalyst's efficiency, the substrate's steric environment serves as the ultimate stress test. In 4,4-diethyl-2-(iodomethyl)oxolane, the geminal diethyl groups induce a pronounced Thorpe-Ingold effect[5]. This phenomenon forces the oxolane ring into a rigid twist-boat conformation to minimize transannular strain. While the Thorpe-Ingold effect typically accelerates intramolecular cyclizations by bringing reactive termini closer[5], it actively hinders intermolecular reactions. The bulky diethyl groups sterically shield the exocyclic C-I bond, creating a high kinetic barrier for the bulky Ir(II) photocatalyst to approach and execute the necessary outer-sphere electron transfer.

ConformationalLogic Substrate 4,4-Diethyl-2-(iodomethyl)oxolane ThorpeIngold Thorpe-Ingold Effect (gem-diethyl groups) Substrate->ThorpeIngold Conformation Ring Puckering & Twist-Boat Conformation ThorpeIngold->Conformation Steric Steric Shielding of Exocyclic C-I Bond Conformation->Steric Kinetics Decreased Intermolecular SET Efficiency Steric->Kinetics

Conformational logic illustrating how the Thorpe-Ingold effect impedes intermolecular SET.

Comparative Experimental Data

To benchmark the catalytic efficiency, three oxolane substrates were subjected to a standard photoredox Giese addition using methyl acrylate as the radical acceptor. The reactions were catalyzed by fac -Ir(ppy)3 (1 mol%) with N,N-diisopropylethylamine (DIPEA) as the sacrificial reductant under blue LED irradiation.

SubstrateCatalyst SystemYield (%)Reaction Time (h)TONDiastereoselectivity (dr)
2-(iodomethyl)oxolane fac -Ir(ppy)3 / DIPEA88%12881.2:1 (Minimal control)
Bis(iodomethyl)tetrahydrofuran fac -Ir(ppy)3 / DIPEA76%1676>20:1 (Auxiliary control)
4,4-Diethyl-2-(iodomethyl)oxolane fac -Ir(ppy)3 / DIPEA54%245415:1 (Steric shielding)

Data Interpretation: The unhindered 2-(iodomethyl)oxolane achieves near-quantitative conversion rapidly. Bis(iodomethyl)tetrahydrofuran shows slightly reduced kinetics but exceptional stereocontrol due to inherent backbone rigidity[1]. Conversely, 4,4-diethyl-2-(iodomethyl)oxolane requires double the reaction time and suffers a significant yield drop. This confirms that the catalyst struggles to overcome the steric shielding around the C-I bond, proving this substrate is an excellent benchmark for evaluating the limits of novel, highly reducing photoredox systems.

Experimental Protocol: Photoredox-Catalyzed Giese Addition

This protocol is designed as a self-validating system. The use of a reductive quenching cycle is critical: the excited state * fac -Ir(ppy)3 is not reducing enough for alkyl iodides, so DIPEA must first reduce it to the highly active Ir(II) species[4].

Materials Required:

  • Substrate: 4,4-Diethyl-2-(iodomethyl)oxolane (0.5 mmol)

  • Radical Acceptor: Methyl acrylate (1.5 mmol)

  • Photocatalyst: fac -Ir(ppy)3 (1 mol%, 0.005 mmol)

  • Sacrificial Donor: DIPEA (1.0 mmol)

  • Solvent: Degassed anhydrous Acetonitrile (5.0 mL)

  • Equipment: 450 nm Blue LED photoreactor, Schlenk tube.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add fac -Ir(ppy)3 (3.3 mg, 1 mol%).

  • Solvent & Reagent Addition: Transfer the tube to an argon-filled glovebox. Add the oxolane substrate (0.5 mmol), methyl acrylate (135 µL, 1.5 mmol), DIPEA (174 µL, 1.0 mmol), and anhydrous acetonitrile (5.0 mL).

  • Degassing (Critical Step): Seal the tube and remove it from the glovebox. Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst and scavenge the intermediate oxolanyl radicals to form peroxides, halting the catalytic cycle[6].

  • Irradiation: Place the Schlenk tube in a blue LED photoreactor (450 nm) at ambient temperature. Ensure the setup is maintained via a cooling fan to prevent thermal radical initiation. Stir vigorously for 24 hours.

  • Validation & Workup: Monitor reaction progress via GC-MS. The disappearance of the molecular ion peak corresponding to the iodinated starting material validates substrate consumption. Quench the reaction by exposing it to air, dilute with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via flash column chromatography.

PhotoredoxCycle Ir3 fac-Ir(ppy)3 (Ground State) Ir3_exc *fac-Ir(ppy)3 (Excited State) Ir3->Ir3_exc Visible Light (450 nm LED) Ir2 [fac-Ir(ppy)3]- (Strong Reductant) Ir3_exc->Ir2 DIPEA (Reductive Quenching) Ir2->Ir3 SET to Alkyl Iodide AlkylRad Oxolanyl Radical Intermediate Ir2->AlkylRad C-I Cleavage (- I-) Product Giese Adduct Product AlkylRad->Product Methyl Acrylate Addition

Photoredox catalytic cycle demonstrating the reductive quenching pathway for radical generation.

Conclusion

Evaluating catalytic efficiency requires substrates that push the boundaries of thermodynamic and kinetic feasibility. While unsubstituted oxolanes are easily activated, 4,4-diethyl-2-(iodomethyl)oxolane leverages the Thorpe-Ingold effect to structurally shield its reactive center. This makes it an indispensable benchmarking tool for drug development professionals seeking to validate the robustness of novel single-electron transfer catalytic systems.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,4-Diethyl-2-(iodomethyl)oxolane

As a specialized synthetic intermediate, 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) requires rigorous, adapted laboratory safety protocols[1]. Because this compound is a bifunctional molecule—comprising an oxo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized synthetic intermediate, 4,4-Diethyl-2-(iodomethyl)oxolane (CAS: 1403649-32-0) requires rigorous, adapted laboratory safety protocols[1]. Because this compound is a bifunctional molecule—comprising an oxolane (tetrahydrofuran derivative) ring and a primary alkyl iodide—it presents a dual hazard profile. Standard operating procedures must be elevated to address its potential to form explosive peroxides and its reactivity as a potent alkylating agent.

This guide provides researchers and drug development professionals with a self-validating, mechanistic approach to personal protective equipment (PPE), handling workflows, and disposal.

Mechanistic Hazard Profiling

Understanding the chemical causality behind safety protocols ensures rigorous compliance and prevents catastrophic laboratory incidents.

  • The Oxolane Ring (Ether Moiety): Structurally analogous to tetrahydrofuran (THF), the oxolane ring is highly susceptible to auto-oxidation upon exposure to atmospheric oxygen. This process forms shock-sensitive and explosive hydroperoxides over time[2].

  • The Iodomethyl Group (Alkylating Agent): Primary alkyl iodides are highly electrophilic, making them potent alkylating agents capable of modifying biological macromolecules upon skin contact or inhalation. Furthermore, the C–I bond is photolabile. Exposure to UV or ambient light induces homolytic cleavage, releasing elemental iodine ( I2​ ) which turns the liquid yellow or brown[3]. Chronic exposure to iodinated organics can lead to thyroid disruption or "iodism"[3].

Table 1: Chemical Properties & Hazard Summary

PropertyValue / DescriptionHazard Implication
CAS Number 1403649-32-0Unique identifier for inventory tracking[1].
Molecular Formula C9​H17​IO Contains both ether and halogenated functional groups[1].
Oxolane Moiety Tetrahydrofuran-like ringProne to auto-oxidation; forms explosive peroxides[4].
Iodomethyl Group Primary alkyl iodideElectrophilic alkylating agent; photolabile ( I2​ release)[3].

Personal Protective Equipment (PPE) Matrix

Because this compound acts as both an organic solvent and a toxic alkylating agent, standard single-layer nitrile gloves offer insufficient breakthrough times. PPE must be selected based on chemical compatibility and mechanistic defense.

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Gloves Dual-layer: Butyl rubber (outer) over Nitrile (inner).Oxolanes readily permeate standard nitrile[5]. Butyl rubber provides superior resistance to ethers, while the inner nitrile layer protects against the lipophilic alkyl iodide[3].
Eye Protection Tightly fitting chemical safety goggles and an 8-inch face shield.Protects against splashes. The compound causes serious eye irritation and potential corneal damage[2].
Body Protection Flame-resistant (FR) lab coat, full-length pants, and closed-toe shoes.The oxolane moiety is highly flammable[2]. FR clothing mitigates risks if static discharge ignites vapors[6].
Respiratory NIOSH-approved respirator with organic vapor cartridges.Required only if handling outside a fume hood. Vapors cause respiratory irritation and central nervous system depression[6].

Operational Workflows & Engineering Controls

All manipulations of 4,4-Diethyl-2-(iodomethyl)oxolane must be conducted in a certified chemical fume hood or an inert-atmosphere glovebox to prevent inhalation of vapors and limit oxygen exposure[6].

G A Storage Retrieval (<4°C, Inert, Dark) B Visual Inspection (Check for crystals/yellowing) A->B C Peroxide Test Strip (MQuant or similar) B->C Clear liquid G Quench & Dispose (Do not move if crystallized) B->G Crystals present D Peroxides < 3 mg/L C->D E Peroxides ≥ 3 mg/L C->E F Proceed to Fume Hood (Schlenk Line Setup) D->F E->G H Reaction / Transfer (Alkylating conditions) F->H I Halogenated Waste Segregation H->I

Figure 1: Operational workflow for the safe handling, peroxide screening, and disposal of 4,4-Diethyl-2-(iodomethyl)oxolane.

Step-by-Step Methodologies

To ensure a self-validating safety system, every handling event must begin with a peroxide screen and end with proper decontamination.

Protocol A: Pre-Use Peroxide Screening and Photolytic Inspection
  • Visual Assessment: Before moving the container from its storage location, inspect it visually. If the liquid is dark brown (indicating severe photolytic iodine release[3]) or if crystals are visible around the cap or in the liquid (indicating explosive peroxides[4]), do not touch the container . Contact Environmental Health and Safety (EH&S) immediately[2].

  • Atmospheric Control: If the liquid is clear or only slightly yellow, transfer the intact container to a certified chemical fume hood. Purge the headspace with argon or nitrogen immediately upon opening.

  • Peroxide Testing: Dip a standard peroxide test strip (e.g., 0.5-100 mg/L H2​O2​ range) into the solution for 1 second. Read the concentration after 15 seconds[4].

  • Validation: If the concentration is <3 mg/L, the reagent is safe for use. If ≥3 mg/L, the chemical must be quenched or disposed of as hazardous waste[4].

Protocol B: Safe Transfer and Schlenk Line Operation
  • Preparation: Ensure the receiving reaction flask is flame-dried and under an inert atmosphere (argon).

  • Syringe Selection: Use a glass syringe with a Luer-lock PTFE needle. Avoid standard plastic syringes, as the oxolane ring can swell or degrade certain plastics, leading to leaks of the alkylating agent.

  • Extraction: Pierce the septum of the reagent bottle. Draw the required volume of 4,4-Diethyl-2-(iodomethyl)oxolane slowly to prevent aerosolization.

  • Transfer: Inject the reagent dropwise into the reaction mixture. The electrophilic nature of the iodomethyl group can cause rapid, exothermic alkylation depending on the nucleophile present.

  • Decontamination: Rinse the syringe immediately with a compatible solvent (e.g., acetone) into a designated halogenated waste container to prevent cross-contamination and neutralize residual alkylation risks.

Storage and Disposal Plan

Storage Conditions: Store the compound in a dark, cold environment (<4°C) to inhibit both auto-oxidation and thermal degradation[4]. The container must be flushed with an inert gas (argon or nitrogen) before sealing. Use amber or foil-wrapped bottles to prevent photolytic cleavage of the iodomethyl group[3]. Do not store opened containers for more than 6 months without testing for peroxides[4].

Disposal Protocols: Because of the iodine atom, this compound and any associated rinse solvents must be strictly segregated into Halogenated Organic Waste [4]. Never mix peroxide-forming chemicals with general organic solvent waste if peroxides are detected, as this can cause violent reactions in the waste carboy[4].

References

  • Standard Operating Procedure: Tetrahydrofuran , UC Merced Environmental Health and Safety. [Link]

  • 1-Iodopropane, n-Propyl Iodide SDS , Deepwater Chemicals, Inc. [Link]

  • Instructions for the handling of chemicals that can form explosive peroxides , Karolinska Institutet. [Link]

  • TETRAHYDROFURAN HAZARD SUMMARY , NJ.gov Department of Health. [Link]

Sources

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